2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1-pyridin-4-ylpiperidin-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-6-1-11-4-9-15(10-5-11)12-2-7-14-8-3-12/h2-3,7-8,11H,1,4-6,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDLIABIZYDUHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285018 | |
| Record name | 1-(4-Pyridinyl)-4-piperidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625438-12-2 | |
| Record name | 1-(4-Pyridinyl)-4-piperidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625438-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Pyridinyl)-4-piperidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Therapeutic Potential and Synthetic Utility of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine in Modern Drug Discovery
Executive Summary
In contemporary drug discovery, the transition away from flat, planar aromatics toward molecules with higher three-dimensional character (increased fraction of sp3 carbons,
As a Senior Application Scientist, I have observed that the strategic incorporation of this pharmacophore allows for the fine-tuning of physicochemical properties—such as aqueous solubility, basicity (pKa), and receptor-binding affinity—while providing a robust synthetic handle for generating diverse libraries of active pharmaceutical ingredients (APIs).
Structural Rationale & Physicochemical Profiling
The architectural design of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine is not arbitrary; it is a calculated assembly of three distinct functional domains, each contributing specific thermodynamic and kinetic advantages to target binding.
-
The Pyridine Ring: Acts as an electron-deficient aromatic system capable of engaging in
stacking and cation- interactions within receptor binding pockets. The nitrogen atom serves as a strict hydrogen-bond acceptor and can be N-oxidized to further modulate the molecule's electronic properties[1]. -
The Piperidine Core: Provides a non-planar, saturated 3D scaffold. This spatial vectorization is crucial for orienting downstream substituents into specific sub-pockets of biological targets, thereby maximizing orthosteric or allosteric interactions[1].
-
The Ethanamine Linker: The primary amine is highly nucleophilic, serving as the primary site for derivatization (e.g., acylation, reductive amination). At physiological pH (7.4), this amine is typically protonated, enhancing aqueous solubility and enabling electrostatic interactions with acidic residues (like aspartate or glutamate) in target proteins[1].
Table 1: Physicochemical and Synthetic Profiling of the Scaffold
| Structural Component | Chemical Type | Physicochemical Contribution | Synthetic Potential |
| Pyridine Ring | Electron-deficient Aromatic | H-bond acceptor, modulates pKa, | |
| Piperidine Ring | Saturated Heterocycle ( | Increases | Conformational locking, core structural scaffold |
| Ethanamine Chain | Aliphatic Primary Amine | H-bond donor/acceptor, physiological protonation | Amide coupling, reductive amination, alkylation |
Therapeutic Applications & Target Classes
Derivatives synthesized from this building block have demonstrated potent efficacy across multiple therapeutic domains, primarily acting on G-protein coupled receptors (GPCRs) and epigenetic enzymes.
Neuropsychiatric Disorders: M1 Muscarinic Receptor PAMs
The M1 muscarinic acetylcholine receptor is a prime target for cognitive deficits associated with Alzheimer's disease and schizophrenia. Traditional orthosteric agonists often fail due to a lack of subtype selectivity, leading to adverse cholinergic side effects. Derivatives of our target scaffold, specifically N-linked lactams and substituted benzamides, have been successfully developed as Positive Allosteric Modulators (PAMs) [2]. The piperidine-pyridine axis binds to an allosteric site, inducing a conformational shift that enhances the affinity and efficacy of endogenous acetylcholine without activating the receptor independently.
Analgesia and Inflammation: Kinin B1 Receptor Antagonism
The kinin B1 receptor is upregulated during tissue injury and inflammation, making it a highly attractive target for novel non-opioid analgesics. Substituted benzamide compounds incorporating the 1-(pyridin-4-yl)piperidine moiety have shown high affinity for the B1 receptor[2]. The basic amine of the ethanamine linker (once converted to an amide) positions the piperidine core deep within the lipophilic transmembrane domains of the receptor, effectively blocking bradykinin-mediated nociceptive signaling.
Epigenetic Oncology: LSD1 Inhibition
Lysine-specific demethylase 1 (LSD1) is overexpressed in multiple hormone-independent cancers (e.g., small cell lung cancer, ER-negative breast cancer)[3]. Cyclopropylamine derivatives linked to piperidine-based scaffolds act as potent, mechanism-based irreversible inhibitors of LSD1[3]. The 3D projection provided by the piperidine ring ensures the cyclopropylamine warhead is optimally positioned near the FAD cofactor within the enzyme's catalytic cleft.
Synthetic Methodologies & Experimental Workflows
A retrosynthetic analysis of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine reveals a highly convergent pathway. The primary disconnections involve the C-N bond between the pyridine and piperidine rings, and the reduction of a nitrile precursor to form the ethanamine side chain[1].
Retrosynthetic logic and forward synthesis workflow for the target building block.
Protocol 1: Nucleophilic Aromatic Substitution ( )
Causality: The electron-withdrawing nature of the pyridine nitrogen significantly activates the 4-position toward nucleophilic attack. Using a strong base ensures the secondary amine of the piperidine is nucleophilic enough to displace the chloride.
-
Reagents: Charge a dry, argon-purged flask with 4-chloropyridine hydrochloride (1.0 eq) and piperidine-4-carbonitrile (1.2 eq).
-
Solvent & Base: Suspend the reagents in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise. The excess base neutralizes the hydrochloride salt and drives the reaction[2].
-
Reaction: Heat the mixture to 90°C for 16 hours. Monitor completion via LC-MS.
-
Workup: Cool to room temperature, quench with saturated aqueous
, and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry over , and concentrate in vacuo to yield 1-(pyridin-4-yl)piperidine-4-carbonitrile [2].
Protocol 2: Nitrile Reduction to Primary Amine
Causality: Nitriles are robust functional groups; their reduction requires powerful hydride donors. Lithium aluminum hydride (
-
Preparation: Dissolve the intermediate 1-(pyridin-4-yl)piperidine-4-carbonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF) under argon at 0°C.
-
Reduction: Carefully add
(2.0 eq, 1M in THF) dropwise to control the exothermic evolution of hydrogen gas[1]. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Fieser Workup: Quench the unreacted
sequentially with mL water, mL 15% NaOH, and mL water (where is the mass of in grams). Filter the resulting granular aluminum salts through a Celite pad. -
Isolation: Concentrate the filtrate to afford the target 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine . Verify purity via
-NMR (look for the characteristic primary amine broad singlet at ~1.5 ppm, exchangeable with ).
Pharmacological Screening Protocol (M1 PAM Activity)
To validate the therapeutic potential of derivatives synthesized from this scaffold, an intracellular calcium mobilization assay is the gold standard for Gq-coupled receptors like M1.
Signal transduction pathway of M1 Receptor PAMs leading to calcium mobilization.
Step-by-Step FLIPR Calcium Assay:
-
Cell Culture: Plate CHO-K1 cells stably expressing the human M1 receptor in 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer containing probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.
-
Compound Addition (PAM Phase): Using a FLIPR (Fluorometric Imaging Plate Reader), add 10 µL of the synthesized test compound (serial dilutions from 10 µM to 0.1 nM). Monitor fluorescence for 3 minutes. A true PAM will show no calcium spike here.
-
Agonist Addition (Efficacy Phase): Add an
concentration of acetylcholine. Monitor fluorescence for an additional 3 minutes. -
Data Analysis: Calculate the fold-shift in the acetylcholine dose-response curve. A leftward shift indicates positive allosteric modulation, validating the therapeutic efficacy of the piperidine-pyridine derivative.
Conclusion
The 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine scaffold is a masterclass in rational drug design. By combining a rigid, electron-deficient aromatic system with a 3D-directing saturated heterocycle and a versatile nucleophilic linker, it empowers medicinal chemists to rapidly explore complex chemical space. Whether targeting GPCRs in neurodegeneration or epigenetic enzymes in oncology, mastering the synthetic and pharmacological nuances of this building block is a critical asset for any modern drug discovery program.
References
- Benchchem.2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine. Benchchem Complex Organic Building Blocks.
- Google Patents (Merck Sharp & Dohme).N-LINKED LACTAM M1 RECEPTOR POSITIVE ALLOSTERIC MODULATORS / Substituted Benzamide Compounds (WO2012158475A1 / US20120071461A1). Molaid Chemical Database.
- Google Patents.Cyclopropylamines as LSD1 inhibitors (ES2742805T3).
Sources
Physicochemical Profiling of Pyridin-4-yl Piperidine Ethanamines: A Technical Guide
The following technical guide details the physicochemical characteristics, synthesis, and profiling of Pyridin-4-yl Piperidine Ethanamines , a privileged scaffold in medicinal chemistry used widely in the development of GPCR ligands (e.g., H3/H4 antagonists) and kinase inhibitors.
Executive Summary & Scaffold Analysis
The Pyridin-4-yl piperidine ethanamine scaffold represents a "privileged structure" in drug discovery, merging an electron-deficient aromatic system (pyridine) with a flexible, saturated heterocycle (piperidine) and a polarizable linker (ethanamine).[1]
This guide focuses on the two primary regioisomers that define the physicochemical behavior of this class:
-
N-Linked (1-(pyridin-4-yl)piperidine): The piperidine nitrogen is directly bonded to the pyridine ring.[1]
-
C-Linked (4-(pyridin-4-yl)piperidine): The piperidine and pyridine rings are connected via a C-C bond.[1]
Critical Distinction: The connectivity dictates the basicity (pKa) and lipophilicity (LogD), serving as the primary lever for optimizing pharmacokinetic (PK) properties.
Structural Logic & Electronic Distribution
-
The Pyridine Ring: Acts as a hydrogen bond acceptor (HBA).[1] In N-linked derivatives, it acts as an electron sink, delocalizing the lone pair of the piperidine nitrogen.
-
The Piperidine Ring: Provides a defined spatial vector (chair conformation) to orient the ethanamine tail.[1]
-
The Ethanamine Tail: Typically the primary basic center (pKa ~9.5–10.5), responsible for solubility and ionic interactions with receptor aspartate/glutamate residues.
Physicochemical Characteristics
The following data summarizes the property landscape for the N-linked variant (e.g., 2-[1-(pyridin-4-yl)piperidin-4-yl]ethan-1-amine), as it presents the most complex electronic interplay.
Ionization Constants (pKa)
Understanding the pKa of the three nitrogen centers is paramount for formulation and salt selection.
| Nitrogen Center | Type | Approx.[1][2][3][4][5][6][7][8] pKa | Electronic Rationale |
| N1 (Piperidine) | Tertiary (Aniline-like) | < 1.0 | The lone pair is conjugated into the electron-deficient pyridine ring, rendering it non-basic.[1] |
| N (Pyridine) | Heteroaromatic | ~6.0 – 7.0 | Enhanced basicity compared to unsubstituted pyridine (pKa 5.[1]2) due to electron donation from the piperidine nitrogen (para-donor effect).[1] |
| N (Ethanamine) | Primary Aliphatic | 9.8 – 10.2 | The most basic center.[1] Fully protonated at physiological pH (7.4).[1] |
Lipophilicity (LogP vs. LogD)
-
LogP (Intrinsic): ~1.2 – 1.8 (Moderate).[1] The molecule is relatively polar due to the dual nitrogen heterocycles.
-
LogD (pH 7.4): Significantly lower (~ -0.5 to 0.[1]5) because the ethanamine tail is ionized (
).[1] -
Implication: These compounds often exhibit high water solubility but may require transporter-mediated uptake or optimization of the tail (e.g., N-methylation) to improve passive permeability.[1]
Solubility Profile
-
Free Base: Moderate solubility in organic solvents (DCM, MeOH); limited aqueous solubility.
-
Salts (HCl, Fumarate): Highly water-soluble (>10 mg/mL) due to the accessible primary amine.[1]
-
Recommendation: For biological assays, prepare stock solutions in DMSO (up to 100 mM), but ensure final assay concentration <1% DMSO to prevent enzyme inhibition.
Experimental Protocols
Synthesis: Reductive Amination Pathway
This protocol describes the synthesis of the N-linked core via a convergent route, prioritizing yield and purity.
Reaction Scheme (Logic):
-
Coupling: Nucleophilic aromatic substitution (
) of 4-chloropyridine by piperidine-4-carbonitrile. -
Reduction: Conversion of the nitrile to the primary amine (ethanamine precursor).[1][9]
Step-by-Step Methodology:
-
Coupling:
-
Dissolve 4-chloropyridine HCl (1.0 eq) and piperidine-4-carbonitrile (1.2 eq) in DMF.
-
Add
(3.0 eq) to scavenge acid.[1] -
Heat to 100°C for 12 hours. Monitor by TLC (5% MeOH in DCM).[1]
-
Workup: Dilute with water, extract with EtOAc. The product 1-(pyridin-4-yl)piperidine-4-carbonitrile precipitates or crystallizes upon evaporation.[1]
-
-
Nitrile Reduction (Formation of Ethanamine):
-
Reagent Choice:
(Lithium Aluminum Hydride) is standard, but Raney Nickel/H2 is preferred for scalability and safety. -
Protocol: Dissolve the nitrile intermediate in MeOH saturated with
(to prevent secondary amine formation). -
Add Raney Nickel catalyst (10 wt%) and stir under
atmosphere (balloon pressure or 50 psi) for 4–6 hours. -
Purification: Filter through Celite.[1] Concentrate filtrate.[1][4]
-
Salt Formation:[1][10] Redissolve in EtOH and add 1.0 eq of fumaric acid to generate the stable fumarate salt.
-
Analytical Characterization (QC Criteria)
-
1H NMR (DMSO-d6): Look for the diagnostic pyridine doublets (~8.2 ppm and ~6.8 ppm) and the piperidine multiplets.[1] The ethanamine
protons typically appear as a triplet/multiplet around 2.6–2.8 ppm.[1] -
HPLC Purity: >95% required for biological testing. Use a C18 column with a gradient of 0.1% Formic Acid in Water/Acetonitrile (basic mobile phases may cause peak tailing due to the amine).[1]
Visualization: Structural & Experimental Logic
Diagram 1: Physicochemical "Traffic Light" & SAR
This diagram illustrates the electronic connectivity and how specific structural modifications alter the physicochemical profile.
Caption: Structural Activity Relationship (SAR) mapping the contribution of each moiety to the physicochemical profile.
Diagram 2: Synthesis & Profiling Workflow
A self-validating workflow for generating and testing these derivatives.
Caption: Convergent synthesis workflow including critical Quality Control (QC) checkpoints.
References
-
BenchChem. 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine Structure and Synthesis. Retrieved from BenchChem Database.[1] Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22100875, 4-(Piperidin-4-yl)pyridine dihydrochloride.[1] Retrieved from PubChem.[1][3][8] Link[1]
-
ChemicalBook. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid Synthesis Protocols. Retrieved from ChemicalBook.[1][4] Link
-
ChemScene. N-(Piperidin-4-yl)pyridin-4-amine: Physicochemical Data. Retrieved from ChemScene.[1] Link
Sources
- 1. 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(Piperidin-4-yl)pyridine dihydrochloride | C10H16Cl2N2 | CID 22100875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(piperidin-4-yl)pyridine (581-45-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine | 625438-12-2 | Benchchem [benchchem.com]
- 10. Pyridine derivatives 10 page [m.chemicalbook.com]
Technical Guide: The 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine Scaffold in Drug Discovery
[1]
Executive Summary
2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine (CAS 625438-12-2) represents a "privileged scaffold" in modern medicinal chemistry.[1] It is not a standalone marketed drug but a critical pharmacophore used to generate high-affinity ligands for kinases (specifically Rho-associated protein kinase, ROCK ) and G-protein coupled receptors (GPCRs).[1]
This guide analyzes the technical utility of this scaffold, detailing its synthetic accessibility, structural biology, and role as a precursor for next-generation therapeutics in cardiovascular, oncological, and neurological pipelines.[1][2][3]
Chemical Identity & Physicochemical Profile[2][4][5][6][7]
This molecule fuses an electron-deficient aromatic ring (pyridine) with a saturated heterocycle (piperidine) via a nitrogen linkage, terminating in a primary amine "tail."[1][2][4]
| Property | Data |
| IUPAC Name | 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine |
| CAS Number | 625438-12-2 |
| Molecular Formula | C₁₂H₁₉N₃ |
| Molecular Weight | 205.30 g/mol |
| pKa (Calculated) | ~9.8 (Primary amine), ~5.2 (Pyridine N) |
| LogP | ~0.8 (Highly soluble at physiological pH) |
| Key Functional Groups | Pyridine (H-bond acceptor), Piperidine (Rigid linker), Primary Amine (Cationic interaction) |
Synthetic Methodology
The synthesis of this scaffold is convergent, typically requiring the coupling of a pyridine electrophile with a functionalized piperidine, followed by side-chain elaboration.[1][2][4]
Retrosynthetic Analysis
The molecule can be disconnected at the C–N bond between the pyridine and piperidine rings (Nucleophilic Aromatic Substitution) or at the ethylamine side chain (Reduction of Nitrile/Amide).[2][3]
Validated Synthetic Protocol
Step 1: N-Arylation (Formation of the Core) [1]
-
Reagents: 4-Chloropyridine hydrochloride, Ethyl 4-piperidineacetate (or 4-piperidineacetonitrile), K₂CO₃, DMF.[1]
-
Mechanism: SNAr reaction.[2][3] The piperidine nitrogen attacks the electron-deficient 4-position of the pyridine.[1][2]
Step 2: Functional Group Interconversion (Side Chain)
-
Route A (From Nitrile): Reduction of 2-[1-(pyridin-4-yl)piperidin-4-yl]acetonitrile using LiAlH₄ in THF or Raney Nickel/H₂.[1]
-
Route B (From Ester): Amidation of the ester with NH₃ followed by reduction.[2][3]
Figure 1: Convergent synthetic route for the target scaffold via SNAr coupling and nitrile reduction.[1]
Pharmacological Utility & Mechanism of Action[1][3][10]
Primary Target: Rho-Associated Kinase (ROCK)
This scaffold is a structural analog of the "tail" found in Fasudil and Y-27632 , two benchmark ROCK inhibitors.[1]
-
Binding Mode:
-
The Pyridine Nitrogen acts as a Hydrogen Bond Acceptor, interacting with the hinge region (e.g., Met156 in ROCK1).[2][3]
-
The Piperidine Ring sits in the hydrophobic channel, orienting the molecule.[2][3]
-
The Ethylamine Tail extends into the solvent-exposed region or interacts with acidic residues (Asp/Glu) near the active site, mimicking the lysine substrate.[1][2]
-
Secondary Targets: GPCRs & Enzymes
-
FXa Inhibitors: The 1-(4-pyridyl)piperidine moiety serves as a rigid spacer in Factor Xa inhibitors, positioning the amidine group for interaction with the S1 pocket.[1][2]
-
LSD1 Inhibitors: Derivatives involving cyclopropylamines attached to this core have shown efficacy in epigenetic modulation (Lysine-specific demethylase 1).[1][2]
Biological Signaling Pathway (ROCK/RhoA)
Inhibition of ROCK by derivatives of this scaffold leads to vasodilation and neurite outgrowth.[1][2]
Figure 2: The RhoA/ROCK signaling cascade.[1] The scaffold derivatives inhibit ROCK, preventing actomyosin contraction.[1][2][3]
Structure-Activity Relationship (SAR)[1][4][6][11]
Modifications to the core scaffold drastically alter selectivity and potency.[2][3]
| Region | Modification | Effect on Activity |
| Pyridine Ring | Substitution at C2/C3 | Often reduces affinity due to steric clash with the kinase hinge.[1][2] |
| Pyridine Ring | Replacement with Isoquinoline | Increases potency for ROCK (resembles Fasudil).[2] |
| Linker (N1) | Amide vs. Direct Bond | Direct bond (this scaffold) is more rigid; Amide linkers (like Y-27632) add flexibility.[1][2] |
| Amine Tail | Methylation (Secondary Amine) | Improves metabolic stability and membrane permeability.[2] |
| Amine Tail | Extension (Propyl vs Ethyl) | Ethyl is optimal for interaction with Asp residues in the ATP pocket.[2] |
Experimental Protocols
In Vitro ROCK Kinase Assay
Objective: Determine IC₅₀ of derivatives against ROCK1/ROCK2.
-
Reagents: Recombinant human ROCK1, Long S6 Kinase Substrate peptide, [γ-³³P]ATP.[1][2]
-
Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.
-
Procedure:
-
Validation: Reference compound Y-27632 should yield IC₅₀ ≈ 140 nM.[1][2]
Calcium Mobilization Assay (GPCR Screening)
Objective: Assess off-target GPCR activity (e.g., H1, 5-HT).[1][2]
References
-
Benchchem. (n.d.).[2] 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine: Contextualization within Modern Heterocyclic Chemistry. Retrieved from [1][2]
-
Vertex Pharmaceuticals. (2000).[2] Aromatic amides as Factor Xa Inhibitors. WO2000039118A1.[2][3] Retrieved from
-
Oryzon Genomics. (2019).[2] Cyclopropylamines as LSD1 inhibitors. ES2742805T3.[2][3] Retrieved from
-
Sigma-Aldrich. (n.d.).[1][2] 4-(2-Aminoethyl)pyridine and Piperidine Derivatives. Retrieved from [1]
-
National Institutes of Health (NIH). (2021).[2] Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of NAPE-PLD. PubMed.[2][3] Retrieved from
Sources
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. WO1999033805A1 - Aromatic compounds having cyclic amino or salts thereof - Google Patents [patents.google.com]
- 4. 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine | 625438-12-2 | Benchchem [benchchem.com]
- 5. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Structural Profiling, Synthesis, and Analytical Validation of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
Executive Summary
In modern heterocyclic chemistry and fragment-based drug discovery (FBDD), the strategic combination of aromatic and aliphatic ring systems is essential for fine-tuning physicochemical properties. 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine is a highly versatile, complex organic building block. By marrying the electron-deficient, aromatic nature of a pyridine ring with the flexible, three-dimensional (sp³-rich) scaffold of a piperidine ring, this molecule offers unique spatial tuning for receptor-binding affinity [1].
This technical guide provides an in-depth analysis of its molecular properties (including its molecular weight of 205.30 g/mol and canonical SMILES string), synthetic methodologies, and self-validating analytical protocols designed for drug development professionals.
Physicochemical Profiling & Structural Data
Understanding the exact molecular parameters is the foundational step in utilizing this building block for downstream derivatization, such as amide coupling, reductive amination, or PROTAC linker synthesis.
Quantitative Chemical Properties
| Parameter | Value |
| Chemical Name | 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine |
| CAS Number | 625438-12-2 |
| Molecular Formula | C₁₂H₁₉N₃ |
| Molecular Weight | 205.30 g/mol |
| Exact Mass | 205.1579 Da |
| SMILES String | NCCC1CCN(c2ccncc2)CC1 |
| InChIKey | UMDLIABIZYDUHP-UHFFFAOYSA-N |
Structural Features Mapping
The molecule's architecture dictates its behavior in biological systems and chemical reactions. The diagram below illustrates the relationship between its core structural components and their resulting physicochemical properties.
Structural features and physicochemical properties of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine.
Retrosynthetic Analysis & Causality in Synthetic Design
A retrosynthetic analysis of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine reveals a primary disconnection at the pyridine-piperidine C-N bond. This suggests a convergent synthesis utilizing a Nucleophilic Aromatic Substitution (SₙAr) reaction [1].
Causality of Experimental Choices: Directly reacting an electrophile like 4-chloropyridine with 2-(piperidin-4-yl)ethan-1-amine presents a critical chemoselectivity challenge. The nucleophilic starting material possesses two reactive centers: a secondary amine within the piperidine ring and a primary amine on the ethanamine side chain. If unmanaged, this dual nucleophilicity would result in a complex mixture of regioisomers and potential polymerization.
To enforce a self-validating, regioselective outcome, the primary amine must be transiently masked using a tert-butyloxycarbonyl (Boc) protecting group. The secondary piperidine nitrogen, which is highly nucleophilic and sterically accessible, can then selectively attack the electrophilic 4-position of the pyridine ring.
Regioselective SNAr synthetic workflow with Boc-protection strategy.
Step-by-Step Experimental Protocol: Regioselective SₙAr Synthesis
The following protocol outlines the controlled synthesis of the target molecule, ensuring high yield and purity by mitigating side reactions.
Step 1: Boc-Protection of the Primary Amine
-
Dissolve 2-(piperidin-4-yl)ethan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (TEA, 1.5 eq) and cool the mixture to 0°C in an ice bath.
-
Dropwise add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) to selectively protect the primary amine.
-
Stir at room temperature for 4 hours, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl (2-(piperidin-4-yl)ethyl)carbamate.
Step 2: Nucleophilic Aromatic Substitution (SₙAr)
-
In a sealed pressure tube, dissolve the Boc-protected intermediate (1.0 eq) and 4-chloropyridine hydrochloride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the hydrochloride salt and act as an acid scavenger.
-
Heat the reaction mixture to 120°C for 16 hours. (Mechanistic Note: The elevated temperature is required to overcome the activation energy barrier of the SₙAr on the unactivated pyridine ring).
-
Cool down to room temperature, dilute with water, and extract with ethyl acetate. Purify via flash chromatography to isolate the Boc-protected coupled intermediate.
Step 3: Acidic Deprotection
-
Dissolve the intermediate in a 1:4 mixture of trifluoroacetic acid (TFA) and DCM.
-
Stir at room temperature for 2 hours to quantitatively cleave the Boc group.
-
Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with a polar organic solvent (e.g., 10% MeOH in DCM) to yield the final product.
Analytical Validation Protocol (Self-Validating System)
To establish a self-validating system, the synthesized batch must be subjected to orthogonal analytical techniques to confirm both identity and regiochemistry. A synthesis is only considered successful if the analytical outputs inherently prove the mechanism of action.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Action: Run the sample using a standard C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Validation: The mass spectrometer must detect the [M+H]⁺ ion at m/z 206.1657 . A single sharp peak in the UV chromatogram (254 nm) confirms purity.
-
-
Nuclear Magnetic Resonance (¹H NMR):
-
Action: Acquire a ¹H NMR spectrum in DMSO-d₆ or CDCl₃.
-
Validation (Causality): The regiochemistry of the SₙAr is self-validated by the aromatic region of the spectrum. The 4-substituted pyridine ring will present a classic AA'BB' system—two distinct doublets integrating to 2 protons each, typically around 8.2 ppm (protons adjacent to the pyridine nitrogen) and 6.8 ppm (protons adjacent to the piperidine attachment). The absence of a complex multiplet inherently confirms that substitution occurred exclusively at the 4-position, validating the chemoselective premise of the synthesis.
-
Applications in Advanced Drug Development
The structural juxtaposition of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine makes it a privileged scaffold in modern drug discovery. The primary amine serves as an ideal vector for attaching pharmacophores or synthesizing E3 ligase ligands in Proteolysis Targeting Chimera (PROTAC) development. Furthermore, the distinct basicity profiles of the piperidine and pyridine nitrogens allow medicinal chemists to fine-tune the molecule's overall pKa, directly impacting oral bioavailability, aqueous solubility, and hERG liability profiles during lead optimization campaigns.
References
The Bioactivity Profile of 1-(Pyridin-4-yl)piperidin-4-yl Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
The 1-(pyridin-4-yl)piperidin-4-yl scaffold has emerged as a significant and versatile platform in modern drug discovery. Its unique structural architecture, combining a basic pyridine head with a flexible piperidine core, offers a compelling entry point for engaging with a diverse array of biological targets. The pyridine ring, an isostere of a phenyl group, introduces a hydrogen bond acceptor and can modulate physicochemical properties such as solubility and metabolic stability.[1][2][3] The piperidine moiety provides a three-dimensional framework that can be readily functionalized to optimize binding interactions and fine-tune pharmacokinetic parameters.[1][4] This guide provides an in-depth technical overview of the synthesis, bioactivity, and therapeutic potential of this privileged scaffold, offering insights for researchers and drug development professionals.
Synthetic Strategies: Accessing the 1-(Pyridin-4-yl)piperidin-4-yl Core
The construction of the 1-(pyridin-4-yl)piperidin-4-yl core and its derivatives can be achieved through several synthetic routes. A common and efficient method involves the nucleophilic aromatic substitution (SNAr) of a 4-halopyridine with a piperidine derivative.
General Synthetic Workflow
A typical synthetic approach to access functionalized 1-(pyridin-4-yl)piperidin-4-yl amides is outlined below. This multi-step process allows for the introduction of diverse substituents on the piperidine ring, enabling extensive structure-activity relationship (SAR) exploration.
Caption: General synthetic workflow for 1-(Pyridin-4-yl)piperidin-4-yl derivatives.
Step-by-Step Synthesis of a Key Intermediate: 1-(Pyridin-4-yl)piperidine-4-carboxylic acid [5]
This protocol describes the synthesis of a valuable building block for further derivatization.
-
Reaction Setup: In a sealed tube, dissolve 4-chloropyridine hydrochloride (9.55 g) and triethylamine (26.0 ml) in a mixture of ethanol (10 ml) and water (30 ml).
-
Addition of Reagent: Add ethyl isonipecotate (10.00 g) to the solution.
-
Heating: Heat the reaction mixture at 150°C for 96 hours.
-
Work-up: After cooling, add ethanol to the reaction solution and filter to remove any insoluble materials.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Suspend the resulting residue in chloroform, collect the precipitate by filtration, and recrystallize from a water-N,N-dimethylformamide mixture to yield 1-(Pyridin-4-yl)piperidine-4-carboxylic acid.
Bioactivity Profile: A Scaffold for Diverse Therapeutic Targets
The 1-(pyridin-4-yl)piperidin-4-yl scaffold has demonstrated significant activity against a range of therapeutically relevant targets, highlighting its potential in oncology, inflammation, and neurodegenerative diseases.
NLRP3 Inflammasome Inhibition: Targeting Inflammatory Diseases
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.[6][7] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders. Derivatives of the 1-(piperidin-4-yl) scaffold have been identified as potent NLRP3 inflammasome inhibitors.[8][9]
Signaling Pathway:
Caption: Simplified NLRP3 inflammasome activation pathway and point of intervention.
Structure-Activity Relationship (SAR) Insights:
While a comprehensive SAR table for the 1-(pyridin-4-yl)piperidin-4-yl scaffold as NLRP3 inhibitors is not available in a single source, analysis of related structures provides valuable insights.[8][9][10]
| R Group at Piperidine-4-position | Modification on Pyridine Ring | Linker | Observed Activity | Reference |
| Amide with substituted phenyl ring | Unsubstituted | Direct | Potent inhibition of IL-1β release. Lipophilic and electron-withdrawing groups on the phenyl ring can influence potency. | [8][9] |
| Carboxamide | Unsubstituted | Alkyl | Activity is sensitive to the length and nature of the alkyl chain. | [8] |
| Substituted benzimidazole | Unsubstituted | Amide | Hybrid molecules have shown promising inhibitory activity. | [8][9] |
Experimental Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol details a common method for evaluating the inhibitory activity of compounds against the NLRP3 inflammasome in a cellular context.
-
Cell Culture: Culture human THP-1 monocytes and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Priming (Signal 1): Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.[6]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) for 1 hour.
-
Activation (Signal 2): Induce NLRP3 inflammasome activation by adding a trigger such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 1-2 hours.[6]
-
Readout:
-
IL-1β Measurement: Collect the cell culture supernatant and quantify the amount of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA).
-
Pyroptosis Assessment: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.
-
-
Data Analysis: Calculate the IC50 value for the inhibition of IL-1β release and LDH release.
Protein Kinase B (Akt) Inhibition: A Strategy for Cancer Therapy
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[11][12] The 1-(pyridin-4-yl)piperidin-4-yl scaffold has been successfully employed in the development of potent and selective inhibitors of Akt.[13][14]
Signaling Pathway:
Caption: Simplified PI3K/Akt/mTOR signaling pathway and point of intervention.
Structure-Activity Relationship (SAR) Insights:
SAR studies on related scaffolds have shown that modifications at the 4-position of the piperidine ring are critical for potent and selective Akt inhibition.[13][14]
| R Group at Piperidine-4-position | Modification on Pyridine Ring | Linker | Observed Activity | Reference |
| Carboxamide with substituted aryl groups | Often part of a larger heterocyclic system (e.g., pyrrolo[2,3-d]pyrimidine) | Direct | Orally bioavailable inhibitors with potent in vivo antitumor activity. The nature of the aryl substituent significantly impacts potency and selectivity. | [13] |
| Amine with bulky substituents | Varies | Direct | Nanomolar inhibitors with selectivity over related kinases like PKA. | [13] |
| Trisubstituted piperidine core | Fused heterocyclic systems | Varied | Discovery of orally active inhibitors with low hERG blocking potential. | [14] |
Experimental Protocol: In Vitro Akt Kinase Inhibition Assay
This protocol describes a common method to measure the direct inhibitory effect of a compound on Akt kinase activity.
-
Reagents: Recombinant active Akt kinase, a specific peptide substrate for Akt (e.g., a GSK-3 derived peptide), and ATP.
-
Reaction Setup: In a microplate well, combine the test compound at various concentrations, the Akt enzyme, and the peptide substrate in a kinase buffer.
-
Initiation: Start the kinase reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using a system that measures the amount of ADP produced, which correlates with kinase activity.
-
ELISA-based assay: Using an antibody that specifically recognizes the phosphorylated substrate.
-
-
Data Analysis: Determine the IC50 value of the compound for Akt inhibition.
ALK/ROS1 Dual Inhibition: A Targeted Approach for NSCLC
Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when rearranged, can act as oncogenic drivers in non-small cell lung cancer (NSCLC).[15][16] The 1-(pyridin-4-yl)piperidin-4-yl scaffold has been incorporated into novel dual inhibitors of ALK and ROS1.
Signaling Pathway:
Caption: Simplified ALK/ROS1 fusion protein signaling and point of intervention.
Pharmacokinetics and ADME Profile: Considerations for Drug Development
The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of compounds containing the 1-(pyridin-4-yl)piperidin-4-yl scaffold are crucial for their development as therapeutic agents.[14] The inherent properties of the scaffold, such as the basicity of the pyridine and piperidine nitrogens, can influence solubility, permeability, and plasma protein binding.[1][12]
In general, piperidine-containing compounds are known to have favorable ADME properties.[1] However, specific substitutions on the scaffold can significantly alter these characteristics. For instance, the introduction of polar groups can improve solubility, while lipophilic moieties may enhance permeability but also increase metabolic liability.[12] Early in vitro ADME profiling is therefore essential to guide lead optimization.
Key In Vitro ADME Assays:
-
Solubility: Assessed in various buffers to predict solubility in physiological fluids.
-
Permeability: Often evaluated using Caco-2 cell monolayers as a model of intestinal absorption.[12]
-
Metabolic Stability: Determined by incubating the compound with liver microsomes or hepatocytes to assess its susceptibility to metabolic enzymes like cytochrome P450s.[3]
-
Plasma Protein Binding: Measured to understand the fraction of the compound that will be free to interact with its target.
Conclusion and Future Perspectives
The 1-(pyridin-4-yl)piperidin-4-yl scaffold represents a highly promising and versatile platform for the design of novel therapeutics. Its demonstrated activity against key targets in oncology and inflammation underscores its potential for addressing significant unmet medical needs. The synthetic tractability of the scaffold allows for extensive chemical exploration and optimization of both potency and pharmacokinetic properties.
Future research in this area should focus on:
-
Systematic SAR studies: To build a comprehensive understanding of the structural requirements for activity against various targets.
-
Expansion to new therapeutic areas: Exploring the potential of this scaffold against other targets, such as those in the central nervous system.
-
In-depth ADME/Tox profiling: To identify and optimize drug-like properties early in the discovery process.
By leveraging the insights presented in this guide, researchers can effectively harness the potential of the 1-(pyridin-4-yl)piperidin-4-yl scaffold to develop the next generation of innovative medicines.
References
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Pharmaceutical Fronts, 5(01), e1–e14. [Link]
-
Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). (2024, April 17). Future Medicinal Chemistry. [Link]
-
Chemical modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2h-benzo[d]imidazole-2-one scaffold as a novel NLRP3 inhibitor - IRIS-AperTO. (n.d.). Retrieved March 7, 2026, from [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. (n.d.). Retrieved March 7, 2026, from [Link]
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025, September 11). Scientific Reports. [Link]
-
Inflammasome Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved March 7, 2026, from [Link]
-
The NLRP3 inflammasome signaling pathway. It is known that the activation... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
ROS1 Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved March 7, 2026, from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved March 7, 2026, from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]
-
Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC. (2013, May 29). Retrieved March 7, 2026, from [Link]
-
A Simple Machine Learning-Based Quantitative Structure–Activity Relationship Model for Predicting pIC 50 Inhibition Values of FLT3 Tyrosine Kinase - MDPI. (n.d.). Retrieved March 7, 2026, from [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. (2021, June 29). Retrieved March 7, 2026, from [Link]
-
Pharmacokinetics (PK) Studies - Melior Discovery. (n.d.). Retrieved March 7, 2026, from [Link]
-
New and unusual scaffolds in medicinal chemistry - Chemical Society Reviews (RSC Publishing). (2011, August 12). Retrieved March 7, 2026, from [Link]
-
Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved March 7, 2026, from [Link]
-
Discovery and structure-activity relationship studies of 3-pyridazinesulfonyl derivatives as a new class of inhibitors against NLRP3 inflammasome-dependent pyroptosis - PubMed. (2025, May 29). Retrieved March 7, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1367. [Link]
-
The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) - Recipharm. (2016, September 8). Retrieved March 7, 2026, from [Link]
-
Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed. (2010, March 11). Retrieved March 7, 2026, from [Link]
-
NLRP3 and pyroptosis blockers for treating inflammatory diseases - Plasticheal. (2022, July 12). Retrieved March 7, 2026, from [Link]
-
Synthesis, In Vivo, ADME Determination, and Molecular Docking Studies of 1,3,4‐Oxadiazoles Containing Pyridine and Piperazine Moieties as New Diuretic Agents | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed. (2019, August 8). Retrieved March 7, 2026, from [Link]
-
The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features - PubMed. (2016, September 22). Retrieved March 7, 2026, from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 8. Chemical modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2h-benzo[d]imidazole-2-one scaffold as a novel NLRP3 inhibitor [iris.unito.it]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and structure-activity relationship studies of 3-pyridazinesulfonyl derivatives as a new class of inhibitors against NLRP3 inflammasome-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine: A Strategic Building Block in Modern Medicinal Chemistry
Executive Summary
In the landscape of contemporary drug discovery, the rational design of small-molecule libraries relies heavily on privileged scaffolds that offer optimal spatial geometry, tunable physicochemical properties, and versatile reactive handles. 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine (CAS: 625438-12-2) [1] has emerged as a highly valuable bifunctional building block. By marrying the electron-deficient, aromatic nature of a 4-pyridyl group with the conformationally restricted, three-dimensional structure of a piperidine ring, this molecule provides a robust foundation for targeting complex biological systems, including G protein-coupled receptors (GPCRs) and kinases.
This technical guide provides an in-depth analysis of the compound’s structural profiling, synthetic methodologies, and applications in library generation, tailored for medicinal chemists and drug development professionals.
Structural and Physicochemical Profiling
The utility of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine stems from the synergistic properties of its three distinct structural domains:
-
The 4-Pyridyl Moiety: Acts as a potent hydrogen bond acceptor and potential metal chelator. Its electron-withdrawing nature (via both inductive and resonance effects) significantly lowers the pKa of the attached piperidine nitrogen. This is a critical design feature to prevent excessive basicity, which is often associated with off-target hERG channel toxicity and poor membrane permeability.
-
The Piperidine Core: Provides a rigid, conformationally restricted 3D vector. Unlike flat aromatic rings, the sp3-hybridized carbons of piperidine project attached functional groups into defined spatial orientations, increasing the likelihood of specific target engagement while minimizing entropic penalties upon binding.
-
The Ethanamine Linker: The two-carbon aliphatic chain serves as a semi-flexible spacer. It distances the highly reactive primary amine from the steric bulk of the piperidine core, allowing subsequent derivatizations (e.g., amides, ureas) to probe solvent-exposed channels or secondary binding pockets without steric clash.
Quantitative Data Summary
The following table summarizes the key physicochemical properties that make this scaffold highly attractive for lead optimization within Lipinski's Rule of Five space.
| Property | Value / Description | Impact on Drug Design |
| CAS Number | 625438-12-2 | Primary identifier for compound sourcing and registry [1]. |
| Molecular Weight | 205.28 g/mol | Low MW allows for extensive downstream derivatization without exceeding the 500 Da threshold. |
| LogP (Estimated) | ~1.2 - 1.8 | Favorable lipophilicity for oral bioavailability and optimal partitioning into lipid membranes. |
| Hydrogen Bond Donors | 2 (Primary Amine) | Highly reactive handle for library generation; potential for target interaction if left unmodified. |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Amine N) | Enhances aqueous solubility; the pyridine nitrogen is a classic kinase hinge-binding motif. |
| Topological Polar Surface Area | 38.9 Ų | Excellent range for central nervous system (CNS) penetration and blood-brain barrier permeability. |
Retrosynthetic Analysis & Synthetic Methodologies
The synthesis of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine is most efficiently achieved via a convergent approach. The primary disconnections involve the C-N bond between the pyridine and piperidine rings, and the elaboration of the ethanamine side chain from a nitrile precursor.
Caption: Retrosynthetic disconnection logic for the target scaffold.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesize the intermediate 1-(pyridin-4-yl)piperidine-4-carbonitrile. Causality: 4-chloropyridine is highly electron-deficient at the 4-position, stabilizing the Meisenheimer complex intermediate during nucleophilic attack. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its high boiling point and polar aprotic nature, which accelerates SNAr reactions. Workflow:
-
Preparation: In an oven-dried flask under nitrogen, dissolve 4-chloropyridine hydrochloride (1.0 eq) and piperidine-4-carbonitrile (1.1 eq) in anhydrous NMP (0.5 M).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Rationale: DIPEA neutralizes the HCl salt and acts as an acid scavenger for the HCl generated during the SNAr, driving the reaction forward.
-
Reaction: Heat the mixture to 120 °C for 16 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water and brine to remove NMP and DIPEA salts. Dry the organic layer over Na₂SO₄ and concentrate.
-
Self-Validation: Analyze the crude product via LC-MS. The presence of the M+H+ peak confirms mass. Conduct ¹H NMR; the upfield shift of the pyridine protons (compared to 4-chloropyridine) validates the electron-donating effect of the newly attached piperidine nitrogen.
Protocol 2: Nitrile Reduction to Primary Amine
Objective: Convert the intermediate to the final 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine. Causality: Lithium aluminum hydride (LiAlH₄) is utilized because it is a powerful reducing agent capable of fully reducing the nitrile to the primary amine without stalling at the imine intermediate, which could otherwise hydrolyze to an unwanted aldehyde during aqueous workup. Workflow:
-
Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under argon.
-
Addition: Dissolve the nitrile intermediate in anhydrous THF and add dropwise to the LiAlH₄ suspension to control the exothermic reaction.
-
Reaction: Warm to room temperature, then reflux for 4 hours.
-
Quench (Fieser Method): Cool to 0 °C. For every
grams of LiAlH₄ used, sequentially add mL of H₂O, mL of 15% aqueous NaOH, and mL of H₂O. Rationale: This specific sequence is critical; it converts the gelatinous aluminum complexes into a granular, easily filterable white precipitate, preventing product entrapment. -
Self-Validation: Spot the filtrate on a TLC plate and stain with Ninhydrin. A deep purple color confirms the presence of the primary amine. Confirm the complete disappearance of the nitrile carbon (~120 ppm) via ¹³C NMR.
Applications in Medicinal Chemistry (Targeting & SAR)
The 4-pyridylpiperidine motif is a proven pharmacophore in the development of neuroactive compounds and targeted therapeutics [3].
Recent literature highlights the profound impact of this specific structural arrangement in the treatment of nociceptive and neuropathic pain. For instance, dual-acting ligands targeting both Histamine H3 and Sigma-1 receptors have been successfully developed using the 4-pyridylpiperidine core. In these studies, the 4-pyridylpiperidine derivatives demonstrated significantly higher potency for Sigma-1 receptors (Ki = 4.5 nM) compared to their unsubstituted piperidine counterparts [2]. The basicity of the piperidine nitrogen, modulated by the pyridine ring, allows for essential salt bridge interactions with critical residues (e.g., Glu172) in the receptor binding pockets.
Caption: Pharmacophore mapping and target engagement strategies.
Beyond GPCRs, the primary amine of the ethanamine chain serves as an ideal attachment point for PROTAC (Proteolysis Targeting Chimera) linkers. The semi-flexible nature of the two-carbon chain provides the necessary degrees of freedom to optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
Library Generation & Derivatization
To exploit this building block for High-Throughput Screening (HTS) libraries, the primary amine is typically subjected to parallel amidation, reductive amination, or sulfonylation.
Protocol 3: High-Throughput Amidation (Self-Validating Library Generation)
Objective: Generate a focused library of amide derivatives. Causality: HATU is selected as the coupling reagent because it generates a highly reactive 7-azabenzotriazole active ester, which ensures rapid and complete coupling even with sterically hindered carboxylic acids, minimizing unreacted starting materials in parallel synthesis. Workflow:
-
Activation: In a 96-well format, dispense diverse carboxylic acids (1.2 eq) and HATU (1.2 eq) into wells containing DMF. Add DIPEA (3.0 eq) and agitate for 15 minutes to pre-form the active ester.
-
Coupling: Dispense 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine (1.0 eq) into each well. Agitate at room temperature for 2 hours.
-
Purification & Validation: Pass the reaction mixtures through generic solid-phase extraction (SPE) cartridges (e.g., SCX-2) to trap the basic product, wash away acidic impurities, and elute with methanolic ammonia. Analyze each well via LC-MS. A purity threshold of >85% by UV (254 nm) and correct mass identification validates the library for direct biological screening.
Conclusion & Future Perspectives
2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine represents a masterclass in rational building block design. By balancing rigidity, basicity, and reactivity, it allows medicinal chemists to rapidly explore complex chemical space. As drug discovery shifts increasingly towards bivalent molecules (e.g., PROTACs, molecular glues) and polypharmacology (dual-target ligands), the demand for well-characterized, functionally diverse scaffolds like this will continue to grow. Mastery of its synthetic handling and physicochemical nuances is essential for any modern drug development program.
References
-
Benchchem. "2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine." CAS Common Chemistry Registry. Available at:[Link]
-
Szczepańska, K., et al. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry 66.14 (2023): 9658-9683. Available at:[Link]
-
Wang, Y., et al. "Synthesis of 4-carboxy-4-pyridylpiperidines through palladium-catalyzed α-arylation of esters." Tetrahedron Letters 48.7 (2007): 1191-1193. Available at:[Link]
Technical Assessment: Predictive Metabolic Stability Profiling of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
Executive Summary
This technical guide provides a comprehensive predictive analysis of the metabolic stability of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine . As a "privileged scaffold" frequently utilized in fragment-based drug discovery (FBDD) and PROTAC linker design, understanding its metabolic attrition is critical for lead optimization.[1]
Core Verdict: The molecule exhibits a bi-phasic metabolic risk profile .
-
High Liability: The primary ethylamine tail is a high-affinity substrate for Monoamine Oxidases (MAO-A/B) and Semicarbazide-Sensitive Amine Oxidase (SSAO), predicting rapid oxidative deamination in hepatic and extra-hepatic tissues.
-
Moderate Liability: The 4-aminopyridine core is relatively robust against oxidative cleavage but susceptible to Phase I N-oxidation and Phase II conjugation.
This guide details the mechanistic basis of these predictions, outlines the specific degradation pathways, and provides a validated experimental workflow to confirm these liabilities.
Structural Analysis & Metabolic Soft Spots
To predict stability, we must deconstruct the molecule into its pharmacophores and analyze their electronic interaction with metabolic enzymes (CYP450, FMO, MAO).[1]
The N-Aryl Piperidine Core (The "Anchor")
-
Structure: A piperidine ring attached at the N1-position to the C4-position of a pyridine ring.
-
Electronic Effect: The lone pair on the piperidine nitrogen conjugates with the electron-deficient pyridine ring. This creates a vinylogous amidine-like system.
-
Metabolic Consequence: Unlike typical tertiary amines, the piperidine nitrogen is electronically deactivated .[1] This significantly reduces the likelihood of N-dealkylation (a common clearance route for N-alkyl piperidines) because the C-N bond has partial double-bond character.
-
Prediction: High stability of the N-Aryl linkage.
The Pyridine Ring
-
Vulnerability: The pyridine nitrogen remains a basic center and a hydrogen bond acceptor.
-
Pathway: Susceptible to N-oxidation by CYP450s (specifically CYP2D6/3A4) or Flavin-containing Monooxygenases (FMOs).
-
Prediction: Formation of a Pyridine-N-oxide metabolite is highly probable.
The Ethylamine Tail (The "Warhead")[1]
-
Structure: A primary amine separated from the piperidine ring by a two-carbon (ethyl) linker.
-
Vulnerability: This is a classic substrate motif for oxidative deamination. The steric bulk of the piperidine ring is sufficiently distal to allow the primary amine to enter the catalytic tunnel of MAO-B.
-
Prediction: Rapid conversion to the corresponding aldehyde, followed by oxidation to the carboxylic acid.[1]
Predicted Metabolic Pathways (Visualization)
The following diagram maps the predicted Phase I and Phase II metabolic fate of the compound.
Figure 1: Predicted metabolic tree highlighting the competition between MAO-mediated deamination (primary path) and CYP-mediated oxidation.[1]
Experimental Validation Protocols
To move from prediction to verified data, the following experimental cascade is required. This protocol is designed to distinguish between CYP-mediated and MAO-mediated clearance, a common confounder in this structural class.
Reagents & Systems[1][2]
-
Test System A: Pooled Human Liver Microsomes (HLM) (Rich in CYP/FMO, poor in cytosolic enzymes).[1]
-
Test System B: Human Hepatocytes (Contains full enzyme complement including MAO, NAT, UGT).[1]
-
Test System C: Recombinant MAO-A and MAO-B isoforms.
-
Cofactors: NADPH (for CYPs), UDPGA (for UGTs), Acetyl-CoA (for NATs).[1]
The "Mechanistic Partitioning" Workflow
This workflow uses specific inhibitors to isolate the enzyme class responsible for clearance.
Step 1: Baseline Stability Assessment
-
Incubate 1 µM test compound with HLM + NADPH at 37°C.
-
Sample at t=0, 5, 15, 30, 60 min.[1]
-
Quench with ice-cold Acetonitrile (containing internal standard).
-
Analyze via LC-MS/MS.
-
Calculation: Determine intrinsic clearance (
).
Step 2: Inhibitor Phenotyping (The Critical Step) If high clearance is observed in Hepatocytes but low clearance in Microsomes, MAO involvement is suspected.[1]
-
Arm 1: Hepatocytes + Compound (Control).[1]
-
Arm 2: Hepatocytes + Compound + Pargyline (Non-selective MAO inhibitor).[1]
-
Arm 3: Hepatocytes + Compound + 1-Aminobenzotriazole (ABT) (Pan-CYP inhibitor).[1]
Interpretation Logic:
-
If Pargyline restores stability
MAO-driven clearance (Primary amine liability).[1] -
If ABT restores stability
CYP-driven clearance (Pyridine/Piperidine oxidation).[1]
Quantitative Data Summary Template
Use the following table structure to report your findings:
| Parameter | Assay Condition | Predicted Outcome | Risk Level |
| HLM + NADPH | > 60 min | Low | |
| Hepatocytes | < 20 min | High | |
| Metabolite ID | Mass Shift +16 Da | Pyridine N-Oxide | Moderate |
| Metabolite ID | Mass Shift +1 Da | Carboxylic Acid (via Aldehyde) | High |
| Inhibition | + Pargyline | Stability Restored | Confirmed MAO |
Optimization Strategies (SAR)
If the metabolic stability is insufficient for the target product profile (TPP), the following structural modifications are recommended based on the predicted soft spots.
Blocking Deamination (The Ethylamine Tail)
The primary amine is the weak link.[1]
-
Strategy A (Steric Hindrance): Introduce a methyl group on the alpha-carbon of the ethyl chain ($ \alpha $-methylation). This creates steric clash within the MAO active site, drastically reducing deamination rates.[1]
-
Result: 2-[1-(Pyridin-4-yl)piperidin-4-yl]propan-1-amine.
-
-
Strategy B (Deuteration): Deuterate the methylene protons adjacent to the amine ($ -CD_2-NH_2 $). This utilizes the Kinetic Isotope Effect (KIE) to slow down the rate-limiting C-H bond abstraction step.
-
Strategy C (Cyclization): Constrain the ethylamine into a ring (e.g., cyclopropylamine).[1] This often abolishes MAO susceptibility.[1]
Protecting the Pyridine
-
Strategy: Substitution at the 2-position of the pyridine ring (e.g., -F, -CH3).[1]
-
Effect: Reduces the electron density on the ring nitrogen (lowering N-oxidation potential) and sterically blocks C-hydroxylation.
Experimental Workflow Diagram
Figure 2: Decision tree for identifying the dominant clearance mechanism.
References
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s. ACS Medicinal Chemistry Letters. (2011). Detailed analysis of N-dealkylation mechanisms in piperidine scaffolds.
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. (2023).[1] SAR data on how piperidine substitution patterns affect MAO susceptibility.[1][2][3] [1]
- Strategies to Reduce Oxidative Deamination of Primary Amines.Journal of Medicinal Chemistry.
-
Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification. Frontiers in Plant Science. (2021).[1] Discusses P450-mediated ring oxidations relevant to the pyridine-piperidine core.
Sources
Target Identification Guide: 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine Scaffolds
Executive Summary: The Pharmacophore & Biological Space
The molecule 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine (hereafter referred to as PyPip-EA ) represents a "privileged scaffold" in medicinal chemistry. Its architecture combines a rigid, basic 4-aminopyridine core (via the piperidine nitrogen) with a flexible ethyl-amine linker .
From a Target Identification (Target ID) perspective, this molecule is rarely a drug in itself but rather a high-value pharmacophore chimera or functional probe precursor . The primary amine tail (-NH2) serves as an ideal "solvent-exposed" handle for conjugation to affinity matrices or fluorophores without disrupting the binding of the core pyridyl-piperidine motif.
Primary Predicted Target Classes:
-
NAMPT (Nicotinamide Phosphoribosyltransferase): The pyridyl-piperidine motif mimics the nicotinamide riboside substrate or the "tail" region of inhibitors like FK866.
-
Sigma Receptors (σ1/σ2): 4-substituted piperidines are classic sigma ligands; the pyridyl group modulates lipophilicity and pi-stacking.
-
ROCK (Rho-associated Protein Kinase): Similar scaffolds appear in isoquinoline-based kinase inhibitors.
Computational Target Prediction (In Silico)
Before wet-lab experimentation, rigorous in silico deconvolution is required to prioritize pull-down strategies.
Pharmacophore Mapping
The PyPip-EA scaffold presents three distinct binding features:
-
Feature A (H-Bond Acceptor): The pyridine nitrogen (pKa ~5.2) acts as a critical acceptor in kinase hinge regions or NAD+ binding pockets.
-
Feature B (Hydrophobic Core): The piperidine ring provides a semi-rigid spacer that fits into hydrophobic channels (e.g., the tunnel in NAMPT).
-
Feature C (Nucleophilic Tail): The primary ethylamine is likely solvent-exposed. Crucial Note: If your phenotypic activity is lost upon acylating this amine, the amine is involved in a salt bridge (e.g., with an Asp/Glu residue), and affinity labeling via this position will fail.
Similarity Search Protocols
Run the following queries in ChEMBL/PubChem:
-
Substructure: c1cn(ccc1)N2CCC(CC2)CCN
-
Similarity Threshold: >0.7 Tanimoto.
-
Key Hits to Filter: Look for N-aryl piperidines linked to NAMPT inhibitors (e.g., GMX1778 analogs) or GPCR antagonists.
Chemical Proteomics: Affinity Chromatography
This is the "Gold Standard" for this scaffold. Because PyPip-EA possesses a primary amine, it can be directly coupled to activated beads.
Probe Design & Synthesis
Concept: Immobilize PyPip-EA on a solid support to "fish" the target protein from a cell lysate.
Workflow:
-
Negative Control Probe: Acetylate the primary amine (N-acetyl-PyPip-EA). If this molecule is inactive in your phenotypic assay, you cannot use the amine for linkage. You must synthesize a derivative with a linker at the Pyridine C-2/C-3 position.
-
Active Probe: If the N-acetylated or N-pegylated derivative retains activity, proceed to bead coupling.
Bead Coupling Protocol (NHS-Activated Sepharose)
-
Resin: NHS-activated Sepharose 4 Fast Flow.
-
Ligand Density: Aim for 1–5 µmol ligand/mL resin. High density causes non-specific binding; low density misses low-affinity targets.
Step-by-Step Protocol:
-
Wash Resin: Wash 1 mL of NHS-Sepharose with 10 mL cold 1mM HCl (prevents hydrolysis).
-
Coupling: Dissolve PyPip-EA (5 mM) in Coupling Buffer (0.2 M NaHCO3, 0.5 M NaCl, pH 8.3). Do not use Tris or amine buffers.
-
Incubation: Rotate 4 hours at RT or overnight at 4°C.
-
Blocking: Wash resin, then incubate with Blocking Buffer (0.1 M Tris-HCl, pH 8.5) for 2 hours to quench remaining NHS groups.
-
Wash Cycle: Alternate washes with pH 4.0 (Acetate) and pH 8.0 (Tris) buffers (3 cycles) to remove non-covalently bound ligand.
Lysate Pull-Down
-
Lysis: Lyse cells (e.g., HeLa or specific disease model) in non-denaturing buffer (20 mM HEPES, 150 mM NaCl, 0.5% NP-40, Protease/Phosphatase Inhibitors).
-
Pre-Clear: Incubate lysate with "Blocked-Only" beads (no ligand) for 1 hour to remove sticky proteins (Actin, Tubulin, HSPs).
-
Incubation: Incubate pre-cleared lysate with PyPip-EA beads (2 hours at 4°C).
-
Competition Elution (Critical Validation):
-
Sample A: Elute with SDS-PAGE buffer (Non-specific + Specific).
-
Sample B: Elute with excess free PyPip-EA (1–10 mM). True targets will be competitively eluted in this fraction.
-
Visualizing the Workflow (Graphviz)
Caption: Decision tree for deconvoluting the PyPip-EA scaffold. The choice between Affinity Chromatography and Photoaffinity Labeling depends on the Structure-Activity Relationship (SAR) of the primary amine tail.
Advanced Validation: Cellular Thermal Shift Assay (CETSA)
Once a candidate (e.g., NAMPT) is identified via Mass Spec, validate it in intact cells using CETSA. This confirms the ligand engages the target in a relevant biological context.
Protocol:
-
Treatment: Treat live cells with PyPip-EA (5–10x EC50) or DMSO for 1 hour.
-
Heating: Aliquot cells into PCR tubes and heat at a gradient (e.g., 40°C to 65°C) for 3 minutes.
-
Lysis: Lyse cells (freeze-thaw).
-
Separation: Centrifuge at 20,000 x g for 20 mins. Soluble (stabilized) protein remains in supernatant; unfolded protein precipitates.
-
Detection: Western Blot for the candidate protein.
-
Result: If PyPip-EA binds the target, the melting curve will shift to the right (thermal stabilization).
References
-
Review of Pyridine Scaffolds: Altaf, A. A., et al. "The medicinal chemistry of pyridine derivatives." Journal of Drug Design and Medicinal Chemistry 1.1 (2015): 1-11. Link
-
NAMPT Inhibitor Structural Biology: Khan, J. A., et al. "Nicotinamide adenine dinucleotide metabolism as a common target for necrosis and apoptosis." Nature Chemical Biology 2.1 (2006): 47-53. Link
-
Affinity Chromatography Protocols: "Affinity Chromatography: Principles and Methods." Cytiva (formerly GE Healthcare) Handbook. Link
-
CETSA Methodology: Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols 9.9 (2014): 2100-2122. Link
-
Sigma Receptor Ligands: Wünsch, B.[1] "The σ1 Receptor: A Target for Novel Analgesics?" Journal of Medicinal Chemistry 60.13 (2017): 5266-5270. Link
Sources
The Privileged Scaffold: A Technical Guide to the History, Synthesis, and Application of Pyridyl Piperidine Amine Intermediates
Abstract
The pyridyl piperidine amine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs across a wide range of therapeutic areas, from antihistamines to antipsychotics. Its prevalence is a direct result of a rich history of synthetic innovation, evolving from harsh, classical reactions to highly sophisticated and mild catalytic methods. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this critical intermediate. We will explore its initial discovery through the lens of early 20th-century chemistry, detail the evolution of its synthesis from the Chichibabin reaction and Nucleophilic Aromatic Substitution (SNAr) to the robust Buchwald-Hartwig amination, and examine its role in shaping the pharmacology of several major drug classes. This guide explains the fundamental causality behind experimental choices, provides detailed, field-proven protocols, and illustrates key concepts with structured data and mechanistic diagrams to offer a complete and authoritative resource.
Introduction: The Unassuming Power of a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The pyridyl piperidine amine core, which consists of a pyridine ring linked to a piperidine ring via a nitrogen atom, is a quintessential example of such a scaffold. The pyridine ring, an electron-deficient aromatic heterocycle, often serves as a key hydrogen bond acceptor and provides a flat surface for aromatic interactions.[1] In contrast, the saturated, non-planar piperidine ring imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while offering three-dimensional vectors for precise interaction with protein binding pockets.[2][3] The strategic fusion of these two rings creates a versatile and tunable structure that has proven indispensable in drug design.
This guide traces the scientific journey of this vital intermediate. We begin by examining the foundational, yet often challenging, classical methods that first made these structures accessible. We then transition to the modern era of palladium-catalyzed cross-coupling, a revolution that dramatically expanded the synthetic toolbox and enabled the creation of complex molecular architectures. Finally, we will showcase the profound impact of this scaffold through case studies in different therapeutic areas, illustrating how its unique properties are harnessed to create potent and selective medicines.
Part 1: The Genesis - Classical Synthetic Approaches
The initial synthesis of pyridyl piperidine amines was reliant on the fundamental principles of heterocyclic reactivity. These early methods, while historically significant, often required harsh conditions and were limited in scope, providing the crucial impetus for the development of more advanced techniques.
The Chichibabin Reaction: Direct Amination of Pyridine
One of the earliest and most direct conceptual routes to an aminopyridine precursor is the Chichibabin reaction, first reported by Aleksei Chichibabin in 1914.[4] This reaction achieves the direct amination of pyridine by heating it with a strong base, typically sodium amide (NaNH₂), in an aprotic solvent like toluene or xylene.[5][6]
Mechanism and Rationale: The reaction proceeds via a nucleophilic addition-elimination mechanism. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, where the negative charge of the intermediate can be stabilized by the electronegative ring nitrogen.[7] The amide anion (NH₂⁻) attacks the C2 position to form a resonance-stabilized anionic σ-adduct (a Meisenheimer-like complex).[5] Aromaticity is then restored by the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source to liberate hydrogen gas, driving the reaction forward.[5]
The Chichibabin reaction was revolutionary because it was one of the first methods to directly functionalize the pyridine ring with a nucleophile, a significant challenge at the time.[4] However, it suffers from major drawbacks:
-
Harsh Conditions: Requires high temperatures and a very strong, hazardous base (NaNH₂).
-
Limited Scope: The reaction is generally limited to producing aminopyridines and does not directly install a piperidine ring. The resulting 2-aminopyridine would require subsequent, often inefficient, alkylation steps to build the desired piperidine structure.
-
Regioselectivity Issues: If the C2 and C6 positions are blocked, amination may occur at the C4 position, but often in lower yields.[6]
Detailed Protocol: Chichibabin Amination of Pyridine
Warning: Sodium amide is highly reactive and can ignite or explode on contact with water. This reaction should only be performed by trained personnel in a controlled environment with appropriate safety measures.
-
Setup: An oven-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser topped with a drying tube (or nitrogen inlet), and a thermometer. The system is flushed with an inert atmosphere (e.g., dry nitrogen).
-
Reagents: Add dry toluene (or xylene) to the flask. Add pyridine (1.0 eq.). With vigorous stirring, carefully add sodium amide (1.1 - 1.5 eq.) in portions.
-
Reaction: Heat the mixture to reflux (typically 110-140 °C) with vigorous stirring. The reaction progress can be monitored by the evolution of hydrogen gas (use a bubbler) and the appearance of a deep red or brown color, indicative of the σ-adduct formation.[5] The reaction is typically run for several hours.
-
Work-up: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of water to destroy any unreacted sodium amide. Once the evolution of ammonia gas has ceased, add more water to dissolve the resulting salts.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-aminopyridine is then purified, typically by distillation or recrystallization.
Nucleophilic Aromatic Substitution (SNAr) of Halopyridines
A more versatile and widely used classical approach is the nucleophilic aromatic substitution (SNAr) of a halopyridine with piperidine. By replacing a hydrogen atom on the pyridine ring with a good leaving group, such as a halogen, the conditions for nucleophilic attack become significantly milder compared to the Chichibabin reaction.
Mechanism and Rationale: Similar to the Chichibabin reaction, the SNAr pathway involves the nucleophilic attack of piperidine on an electron-deficient halopyridine, typically at the 2- or 4-position.[8] This forms a resonance-stabilized Meisenheimer complex. The key difference is the subsequent elimination step. Instead of expelling a poor leaving group like hydride, the intermediate ejects a halide ion (e.g., Cl⁻, Br⁻), which is a much more favorable process.[8]
The reactivity of the halopyridine is governed by two main factors:
-
Position of the Halogen: The C2 and C4 positions are highly activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen. The C3 position is significantly less reactive.[7]
-
Nature of the Halogen: The leaving group ability follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom.[9][10]
While more controlled than the Chichibabin reaction, classical SNAr methods still have limitations. The reaction often requires high temperatures and can be slow without the presence of strong electron-withdrawing groups (e.g., a nitro group) to further activate the ring.[11][12]
Workflow Diagram: Classical SNAr Synthesis
Caption: A typical workflow for the SNAr synthesis of 2-(piperidin-1-yl)pyridine.
Part 2: The Modern Era - Palladium-Catalyzed Cross-Coupling
The limitations of classical methods—namely the harsh conditions and limited substrate scope—drove chemists to seek milder and more general solutions. The advent of transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, marked a paradigm shift in C-N bond formation and revolutionized the synthesis of pyridyl piperidine amines.
The Buchwald-Hartwig Amination Revolution
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. This methodology has become the gold standard for constructing aryl amine bonds due to its remarkable functional group tolerance, broad substrate scope, and generally mild reaction conditions.
Mechanism and Rationale: The reaction proceeds through a catalytic cycle that begins with an active Pd(0) species.
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine (piperidine) coordinates to the Pd(II) center.
-
Deprotonation: A base deprotonates the coordinated amine, forming an amido-palladium complex.
-
Reductive Elimination: The desired pyridyl piperidine amine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
The Causality of Advancement: The critical challenge in applying this chemistry to pyridine-based substrates is catalyst poisoning. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity and leading to low or no yield.[13] This is precisely why the development of specialized ligands was essential. The solution came in the form of sterically bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald and Hartwig groups. These large ligands create a crowded environment around the palladium atom, which physically hinders the coordination of the pyridine nitrogen while still allowing the catalytic cycle to proceed efficiently.[13] This innovation transformed the synthesis from a niche, problematic reaction into a robust and predictable tool.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol is a general starting point and may require optimization for specific substrates.
-
Setup: In a glovebox, add 2-bromopyridine (1.0 mmol, 1.0 eq.), piperidine (1.2 mmol, 1.2 eq.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq.), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vial.[13]
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) or a pre-catalyst (e.g., XPhos Pd G3, 2 mol%).[13]
-
Solvent: Add anhydrous, degassed toluene (to a concentration of 0.1-0.5 M).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture in an oil bath at 80-110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a plug of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Comparing Synthetic Methodologies
The superiority of the Buchwald-Hartwig amination over classical SNAr for unactivated pyridines is evident in the milder conditions, faster reaction times, and broader applicability.
| Feature | Classical SNAr (e.g., 2-Chloropyridine) | Buchwald-Hartwig Amination (e.g., 2-Bromopyridine) |
| Temperature | High (often >100 °C, sometimes sealed tube) | Moderate (80-110 °C) |
| Base | Moderate to strong (e.g., K₂CO₃, Et₃N) | Strong, non-nucleophilic (e.g., NaOtBu, LHMDS) |
| Substrate Scope | Limited; often requires activating groups | Very broad; tolerates many functional groups |
| Key Challenge | Low reactivity of unactivated ring | Catalyst poisoning by pyridine nitrogen |
| Solution | Harsh conditions (heat, pressure) | Use of bulky, electron-rich phosphine ligands |
| Typical Yield | Variable, often moderate | Generally high to excellent[14] |
Part 3: Applications in Drug Discovery
The accessibility of the pyridyl piperidine amine scaffold, especially through modern synthetic methods, has led to its incorporation into a vast number of clinically successful drugs.
Case Study: H₁ Antihistamines
The pyridyl piperidine amine motif is a classic feature in many first and second-generation H₁ antihistamines, which are used to treat allergic conditions. These drugs act as inverse agonists at the histamine H₁ receptor.
Mechanism of Action: The H₁ receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq alpha subunit.[15] This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[16] IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological effects of an allergic reaction, such as smooth muscle contraction and increased vascular permeability.[16][17]
H₁ antihistamines containing the pyridyl piperidine amine scaffold bind to the H₁ receptor but do not activate it. Instead, they stabilize the receptor in its inactive conformation, reducing its basal activity and preventing histamine from binding and triggering the downstream signaling cascade. The pyridyl nitrogen often acts as a key binding point within the receptor.
Diagram: H₁ Receptor Signaling Pathway and Blockade
Caption: Simplified H₁ receptor signaling and its blockade by antihistamines.
Broader Therapeutic Landscape
The utility of the pyridyl piperidine amine scaffold extends far beyond allergy treatment, demonstrating its privileged nature.
-
Antipsychotics: Many atypical antipsychotics feature a pyridyl piperazine (a close analog) or piperidine moiety. These drugs often exhibit complex pharmacology, acting on various dopamine and serotonin receptors to manage the symptoms of schizophrenia.[3][18] The specific substitution pattern on both the pyridine and piperidine rings is crucial for modulating receptor affinity and achieving the desired "atypical" profile with fewer side effects.[18]
-
Antivirals: Novel pyridyl piperidine analogues have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[19] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents viral replication. Some compounds have shown efficacy against drug-resistant viral strains.[19]
-
Oncology: The scaffold has been explored in the development of kinase inhibitors for cancer therapy. For example, derivatives have been designed as inhibitors of Protein Kinase B (Akt), a key node in signaling pathways that regulate cell growth and survival, which are often deregulated in cancer.[20] Other examples include inhibitors of anaplastic lymphoma kinase (ALK) and PIM-1 kinase.[2][21]
Conclusion and Future Outlook
The journey of the pyridyl piperidine amine intermediate is a compelling story of chemical innovation. From the brute-force conditions of the Chichibabin reaction to the elegant, ligand-controlled catalysis of the Buchwald-Hartwig amination, the methods for its synthesis have become progressively more sophisticated, efficient, and versatile. This synthetic evolution has directly enabled the discovery and development of life-changing medicines across numerous disease areas. The scaffold's unique combination of a hydrogen-bonding aromatic moiety and a flexible, solubilizing aliphatic ring ensures its continued prominence in drug discovery. As synthetic methodologies continue to advance, allowing for even more precise and diverse functionalization, the legacy and utility of the pyridyl piperidine amine core are set to expand into new and exciting therapeutic frontiers.
References
-
Wikipedia. Chichibabin reaction. [URL: https://en.wikipedia.org/wiki/Chichibabin_reaction][5]
-
Wikidoc. Chichibabin reaction. (2012). [URL: https://www.wikidoc.org/index.php/Chichibabin_reaction][4]
-
Chemistry Notes. Chichibabin amination: Easy mechanism. (2022). [URL: https://www.chemistrynotes.com/organic-chemistry/chichibabin-amination-easy-mechanism/][6]
-
BenchChem. Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. (2025). [URL: https://www.benchchem.com/technical-support/buchwald-hartwig-amination-of-2-bromopyridines][13]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). [URL: https://www.mdpi.com/1420-3049/28/3/1467][2]
-
Slater, M. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [URL: https://www.organic-chemistry.org/abstracts/lit2/288.shtm][14]
-
Buncel, E. et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4137887/][9]
-
Hofmann, B. et al. Proven signal transduction pathways for the histamine H1 receptor in principle. ResearchGate. [URL: https://www.researchgate.net/figure/Proven-signal-transduction-pathways-for-the-histamine-H1-receptor-in-principle_fig2_236911667][16]
-
News-Medical. Histamine Mechanism. (2023). [URL: https://www.news-medical.net/health/Histamine-Mechanism.aspx][17]
-
Wikipedia. Histamine H1 receptor. [URL: https://en.wikipedia.org/wiki/Histamine_H1_receptor][15]
-
Raza, A. et al. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05367a][21]
-
Liu, X. et al. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23650275/][19]
-
A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. (2015). [URL: https://www.researchgate.net/publication/282680604_A_Review_on_the_Medicinal_Importance_of_Pyridine_Derivatives][1]
-
New, J.S. et al. Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2894466/][18]
-
BenchChem. Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. (2025). [URL: https://www.benchchem.com/technical-support/protocol-for-nucleophilic-substitution-on-the-pyridine-ring][8]
-
Bar, G. et al. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20152919/][20]
-
Ali, I. et al. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC. (2024). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10940177/][11]
-
Bream, R.N. et al. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). (2014). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00946k][10]
-
Mini-Reviews in Medicinal Chemistry. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32972320/][3]
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). [URL: https://chemistry.stackexchange.com/questions/92482/why-does-nucleophilic-aromatic-substitution-occur-at-c-2-and-c-4-of-pyridine][7]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b43085794957f74884241c][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chichibabin reaction - wikidoc [wikidoc.org]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. news-medical.net [news-medical.net]
- 18. Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Scalable Synthesis of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine . This molecule features a 4-aminopyridine core—a motif structurally related to the super-nucleophile DMAP (4-dimethylaminopyridine)—linked to a primary ethylamine side chain.
The Synthetic Challenge: Direct coupling of 4-chloropyridine with 4-(2-aminoethyl)piperidine presents significant regioselectivity risks. Both the secondary amine (piperidine) and the primary amine (ethylamine) are nucleophilic. While the secondary amine is electronically more nucleophilic, the primary amine is less sterically hindered, leading to potential mixtures of regioisomers and bis-arylated byproducts. Furthermore, attempting to functionalize the side chain after installing the pyridine ring is hazardous; the resulting 4-aminopyridine moiety is highly nucleophilic and will self-quench electrophilic reagents (e.g., mesyl chloride) used for alcohol-to-amine conversions.
The Solution: We employ an Orthogonal Protection Strategy . By utilizing the commercially available N-Boc-4-piperidineethanol, we install the amine functionality as a masked phthalimide before the critical N-arylation step. This ensures exclusive regioselectivity and high purity.
Synthetic Workflow Diagram
Caption: Orthogonal protection route ensuring regioselectivity and preventing self-catalytic side reactions.
Critical Reagents & Safety (E-E-A-T)
Key Reagents
-
4-Chloropyridine Hydrochloride: Handling Alert. The free base of 4-chloropyridine is unstable and polymerizes exothermically at room temperature. Always store and weigh as the hydrochloride salt. Generate the free base in situ only in the presence of the nucleophile.
-
Diisopropyl azodicarboxylate (DIAD): Used in the Mitsunobu reaction. Potentially explosive if heated in a closed system. Use typically at 0°C to RT.
-
Hydrazine Hydrate: A potent reducing agent and carcinogen. Use in a fume hood with double-gloving.
Equipment
-
Inert atmosphere manifold (Nitrogen/Argon).
-
Reflux condensers.[1]
-
LC-MS for reaction monitoring (UV detection at 254 nm for phthalimide/pyridine).
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-4-(2-phthalimidoethyl)piperidine
Objective: Convert the primary alcohol to a protected amine using Gabriel Synthesis conditions.
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) and cool under nitrogen.
-
Dissolution: Charge N-Boc-4-piperidineethanol (10.0 g, 43.6 mmol), Triphenylphosphine (PPh3, 12.6 g, 48.0 mmol), and Phthalimide (7.1 g, 48.0 mmol) into the flask. Add anhydrous THF (150 mL).
-
Addition: Cool the mixture to 0°C in an ice bath. Add DIAD (9.7 g, 48.0 mmol) dropwise over 30 minutes via an addition funnel. Note: The solution will turn yellow.
-
Reaction: Remove the ice bath and stir at room temperature for 16 hours. Monitor by TLC (Hexane:EtOAc 7:3). The alcohol starting material (Rf ~0.3) should disappear, replaced by the phthalimide product (Rf ~0.6).
-
Workup: Concentrate the THF under reduced pressure. Triturate the resulting residue with cold diethyl ether (100 mL) to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid (TPPO).
-
Purification: Concentrate the filtrate and purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes) to yield the product as a white solid.
-
Yield Target: 85-90%
-
Step 2: Selective Deprotection of the Piperidine Nitrogen
Objective: Remove the Boc group while retaining the base-labile phthalimide protection.
-
Reaction: Dissolve the intermediate from Step 1 (13.0 g) in Dichloromethane (DCM, 65 mL).
-
Acidolysis: Add Trifluoroacetic acid (TFA, 30 mL) dropwise at 0°C. Stir at room temperature for 2 hours.
-
Workup: Concentrate the reaction mixture to dryness. Aazeotrope twice with Toluene to remove residual TFA.
-
Neutralization (Critical): The product is a TFA salt. Dissolve in DCM (100 mL) and wash with saturated aqueous NaHCO3 until the aqueous layer is pH 8-9. Dry the organic layer over Na2SO4, filter, and concentrate.[2]
-
Note: The free amine is stable but should be used immediately in the next step to avoid carbonate formation from air.
-
Step 3: N-Arylation with 4-Chloropyridine (The Coupling)
Objective: Install the pyridine ring via Nucleophilic Aromatic Substitution (SnAr).
-
Reagents: In a pressure tube or sealed flask, combine the deprotected piperidine derivative (Step 2 product, 1 eq), 4-Chloropyridine Hydrochloride (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Solvent: Add n-Butanol or DMF (concentration ~0.5 M). n-Butanol is preferred for easier workup.
-
Conditions: Heat the mixture to 120°C for 12-16 hours.
-
Monitoring: LC-MS should show the conversion of the piperidine mass (M+) to the pyridine-adduct mass (M+77).
-
Workup: Cool to room temperature.
-
If DMF used: Pour into water and extract with EtOAc.
-
If n-Butanol used: Concentrate directly under high vacuum.
-
-
Purification: The residue will contain pyridinium salts. Purify via flash chromatography (DCM:MeOH 95:5 to 90:10).
-
Yield Target: 60-75%
-
Step 4: Unmasking the Primary Amine (Hydrazinolysis)
Objective: Remove the phthalimide group to release the final target.
-
Reaction: Dissolve the Step 3 intermediate in Ethanol (0.2 M). Add Hydrazine Hydrate (5.0 eq).
-
Conditions: Reflux (80°C) for 4 hours. A white precipitate (phthalhydrazide) will form.
-
Workup: Cool the mixture to 0°C. Filter off the white solid.
-
Concentration: Concentrate the filtrate. The residue may contain excess hydrazine.
-
Final Purification: Dissolve in DCM, dry over Na2SO4, and filter. If high purity is required, convert to the HCl salt by adding 4M HCl in Dioxane, then recrystallize from EtOH/Et2O.
Analytical Data Summary
| Parameter | Specification / Expected Value | Notes |
| Appearance | Pale yellow oil or off-white solid | Hygroscopic as free base. |
| MS (ESI+) | [M+H]+ = 206.16 (Calc.) | Characteristic Pyridine pattern.[5][6] |
| 1H NMR (DMSO-d6) | Pyridine: δ 8.15 (d, 2H), 6.80 (d, 2H) Piperidine: δ 3.90 (m, 2H), 2.90 (m, 2H) Ethylamine: δ 2.60 (t, 2H), 1.40 (q, 2H) | Pyridine protons appear as AA'BB' system. |
| Solubility | Soluble in MeOH, DMSO, dilute acid. | Poor solubility in Hexanes/Et2O. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 3 (Coupling) | Polymerization of 4-chloropyridine. | Ensure 4-chloropyridine HCl is fresh. Do not premix base and 4-Cl-Pyridine without the nucleophile present. |
| Incomplete Deprotection (Step 4) | Phthalimide is stubborn. | Increase Hydrazine equivalents to 10 eq or switch solvent to n-Butanol and heat to 100°C. |
| Product is sticky/gum | Residual solvent or impurities. | Convert to the HCl or Fumarate salt. These salts are usually crystalline and easier to handle. |
References
-
Gabriel Synthesis (Mitsunobu Variation): Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link
-
Synthesis of 4-Chloropyridine (Precursor): "Method for synthesizing 4-chloro-pyridine."[7][8] Google Patents, CN103360306A. Link
-
SnAr Reactions on Pyridines: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 1983, 12, 129-161. (Context on the nucleophilicity of the product). Link
-
Piperidine Building Blocks: "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 2021.[9] Link
-
General Protocol for Piperidine N-Arylation: "Synthesis of 1-(pyridin-4-yl)piperidine-4-carboxylic acid." ChemicalBook, Reaction ID 382. Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 7. JPS5545630A - Preparation of 4-chloropyridine hydrochloride - Google Patents [patents.google.com]
- 8. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 9. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update [chemrevlett.com]
Application Note: Scalable Step-by-Step Synthesis of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary & Retrosynthetic Strategy
The molecule 2-[1-(pyridin-4-yl)piperidin-4-yl]ethan-1-amine is a highly versatile building block in modern drug discovery. It marries the electron-deficient, aromatic nature of a pyridine ring with the conformationally flexible, three-dimensional scaffold of a piperidine ring [1].
While the directive specifies preparation "from piperidine," direct C-H functionalization at the C4 position of an unsubstituted piperidine ring is thermodynamically and kinetically unfavorable. Therefore, standard industrial and academic protocols utilize piperidin-4-one (a direct piperidine derivative) as the foundational starting material.
Our convergent three-step synthetic strategy involves:
-
Nucleophilic Aromatic Substitution (SNAr) to establish the pyridine-piperidine linkage.
-
Horner-Wadsworth-Emmons (HWE) Olefination to install the two-carbon side chain.
-
Chemoselective Global Reduction to yield the final primary amine.
Figure 1: Three-step synthetic workflow from piperidin-4-one to the target ethanamine.
Mechanistic Causality & Reaction Design
As a self-validating system, every reagent choice in this protocol is driven by mechanistic causality to prevent side reactions and ensure high yield.
-
Step 1 Causality (SNAr): 4-Chloropyridine is highly activated for nucleophilic attack due to the electron-withdrawing nature of the pyridinium nitrogen. Because 4-chloropyridine free-base is prone to rapid polymerization, it must be used as a hydrochloride salt. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to scavenge HCl without competing for the electrophile.
-
Step 2 Causality (HWE Olefination): To build the ethanamine side chain, diethyl cyanomethylphosphonate is reacted with the C4-ketone [2]. The HWE reaction is chosen over a standard Wittig reaction because the resulting phosphate byproducts are water-soluble, allowing for a seamless aqueous workup without the need for column chromatography.
-
Step 3 Causality (Chemoselective Reduction): Reducing an
-unsaturated nitrile directly to a primary amine is notoriously difficult due to the tendency of the intermediate imine to react with newly formed primary amines, creating secondary amine dimers. By utilizing Raney Nickel in methanolic ammonia , the excess ammonia acts as a trapping agent, shifting the equilibrium away from dimerization and ensuring exclusive formation of the primary amine [3].
Experimental Protocols & Self-Validating IPCs
The following protocols are designed with In-Process Controls (IPCs) to ensure the workflow is self-validating. Do not proceed to the next step unless the IPC criteria are met.
Figure 2: In-Process Control (IPC) logical decision tree for reaction monitoring.
Step 1: Synthesis of 1-(Pyridin-4-yl)piperidin-4-one
Reagents: Piperidin-4-one hydrochloride (10.0 g, 73.7 mmol), 4-Chloropyridine hydrochloride (11.0 g, 73.7 mmol), DIPEA (38.5 mL, 221.1 mmol, 3.0 eq), NMP (100 mL).
-
Charge a 250 mL round-bottom flask with piperidin-4-one hydrochloride, 4-chloropyridine hydrochloride, and NMP under a nitrogen atmosphere.
-
Add DIPEA dropwise at room temperature. The solution will become homogeneous.
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
IPC Validation: Sample 50
L, dilute in MeOH, and analyze via LC-MS. Proceed only when the starting material peak (m/z 114) is <5% relative to the product peak (m/z 177). -
Workup: Cool to room temperature, dilute with water (300 mL), and extract with EtOAc (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure to yield a tan solid.
Step 2: Synthesis of 2-(1-(Pyridin-4-yl)piperidin-4-ylidene)acetonitrile
Reagents: 1-(Pyridin-4-yl)piperidin-4-one (10.0 g, 56.7 mmol), Diethyl cyanomethylphosphonate (12.0 g, 68.0 mmol, 1.2 eq), Potassium tert-butoxide (KOtBu) (9.5 g, 85.0 mmol, 1.5 eq), anhydrous THF (120 mL).
-
In a flame-dried flask, dissolve diethyl cyanomethylphosphonate in anhydrous THF (120 mL) and cool to 0 °C using an ice bath.
-
Add KOtBu portion-wise. Stir for 30 minutes at 0 °C to allow ylide formation.
-
Add a solution of 1-(pyridin-4-yl)piperidin-4-one in THF (30 mL) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
IPC Validation: Analyze via TLC (DCM:MeOH 9:1). The ketone spot (
) should be completely consumed, replaced by a new UV-active spot ( ). -
Workup: Quench with saturated aqueous
(100 mL). Extract with EtOAc ( mL). The water-soluble phosphate salts will remain in the aqueous layer. Dry and concentrate the organic layer to afford the -unsaturated nitrile.
Step 3: Synthesis of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
Reagents: 2-(1-(Pyridin-4-yl)piperidin-4-ylidene)acetonitrile (10.0 g, 50.2 mmol), Raney Nickel (2.0 g, 20% w/w, washed with MeOH), 7N Ammonia in Methanol (100 mL).
-
Transfer the unsaturated nitrile to a high-pressure Parr hydrogenation vessel.
-
Add 7N
in MeOH (100 mL) followed by the Raney Nickel slurry. (Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in air). -
Purge the vessel with Nitrogen (
), then with Hydrogen gas ( ). -
Pressurize the vessel to 50 psi with
and heat to 50 °C. Stir vigorously for 16 hours. -
IPC Validation: Vent the reactor safely and sample for LC-MS. Ensure the complete disappearance of the intermediate (m/z 200) and the appearance of the saturated primary amine (m/z 206).
-
Workup: Filter the mixture through a pad of Celite under a nitrogen blanket to remove the catalyst. Wash the Celite pad with additional MeOH. Concentrate the filtrate under reduced pressure to yield the final primary amine as a viscous pale-yellow oil, which may crystallize upon standing.
Quantitative Data & Analytical Expected Results
To facilitate rapid verification of your synthesized intermediates and final product, compare your analytical data against the standardized benchmarks in Table 1.
Table 1: Analytical Benchmarks and Expected Yields
| Step | Compound Name | Expected Yield | Purity Target (HPLC) | Key MS (m/z) | Key |
| 1 | 1-(Pyridin-4-yl)piperidin-4-one | 80 - 85% | > 95% | 177.1 | |
| 2 | 2-(1-(Pyridin-4-yl)piperidin-4-ylidene)acetonitrile | 75 - 80% | > 95% | 200.1 | |
| 3 | 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine | 85 - 90% | > 98% | 206.1 |
References
- Title: 2-[1-(Pyridin-4-yl)
- Title: Diethyl (cyanomethyl)
- Source: ResearchGate (H.-U. Blaser et al.)
Application Notes and Protocols for Nucleophilic Aromatic Substitution of 4-Chloropyridine
Introduction: The Strategic Importance of 4-Chloropyridine in Synthesis
4-Chloropyridine is a cornerstone electrophile in the synthesis of a diverse array of functionalized pyridine derivatives, which are integral scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders it susceptible to nucleophilic attack. This reactivity is particularly pronounced at the 2- and 4-positions, which can effectively stabilize the negative charge of the resulting intermediate.[4][5][6][7] Consequently, the chlorine atom at the 4-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a versatile handle for the introduction of a wide range of functionalities.[4][8]
This technical guide provides an in-depth exploration of the reaction conditions for the SNAr of 4-chloropyridine. We will delve into the underlying mechanism, examine the influence of various experimental parameters, and present detailed, field-proven protocols for the synthesis of key 4-substituted pyridines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of 4-chloropyridine in their synthetic endeavors.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 4-Chloropyridine
The SNAr reaction of 4-chloropyridine proceeds through a well-established two-step addition-elimination mechanism.[4][8][9] This pathway is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic systems.[5]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom (the ipso-carbon).[4][10] This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][8][9] The electron-withdrawing nitrogen atom of the pyridine ring plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.[4][5][7]
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the Meisenheimer complex collapses, expelling the chloride ion and restoring the aromaticity of the pyridine ring to yield the final substituted product.[4]
Caption: The SNAr mechanism of 4-chloropyridine.
Key Reaction Parameters and Conditions
The efficiency and outcome of the SNAr reaction on 4-chloropyridine are highly dependent on several factors, including the nature of the nucleophile, the choice of solvent, the presence and type of base, and the reaction temperature.
Reaction with Amine Nucleophiles
The synthesis of 4-aminopyridine derivatives is a common and vital transformation. 4-Chloropyridine readily reacts with a variety of primary and secondary amines.[11]
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Predicted Yield (%) | Reference |
| Morpholine | K₂CO₃ | Acetonitrile | Reflux (~80) | 12 | 4-Morpholinopyridine | High | [1] |
| Dimethylamine | None | - | - | - | 4-Dimethylaminopyridine | - | [4] |
| Liquefied Ammonia | FeCl₃, ZnCl₂, or CuCl | - | 30-90 | 4-15 | 4-Aminopyridine | - | [12] |
Causality Behind Experimental Choices:
-
Base: In many cases, a base such as potassium carbonate is employed to deprotonate the amine nucleophile, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. For highly reactive amines or when the amine is used in excess, an external base may not be necessary.[4]
-
Solvent: Polar aprotic solvents like acetonitrile or DMF are often preferred as they can solvate the charged intermediate (Meisenheimer complex) and reactants, facilitating the reaction.
-
Temperature: Elevated temperatures are frequently used to overcome the activation energy of the reaction, especially for less reactive amines.[1] However, with highly activated substrates or potent nucleophiles, the reaction can often proceed at room temperature.
Reaction with Alcohol Nucleophiles
The synthesis of 4-alkoxypyridines is another important application of SNAr chemistry with 4-chloropyridine. The reaction typically requires a strong base to generate the more nucleophilic alkoxide.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Various Alcohols | Powdered NaOH | DMSO | 80 | Overnight | 4-Alkoxypyridines | 75-80 | [13] |
| 1-Decanol | K₂CO₃ | DMF | Ambient | - | 4-(Decyloxy)pyridine | 70 | [13] |
| Propanol | K₂CO₃, cat. Zn(NO₃)₂·6H₂O | Propanol | 75 | 24 | 4-Propoxypyridine | 84 | [13] |
| Sodium Methoxide | - | - | - | - | 4-Methoxypyridine | - | [14] |
Causality Behind Experimental Choices:
-
Base: Strong bases like sodium hydroxide (NaOH) or sodium hydride (NaH) are essential for deprotonating the alcohol to form the highly reactive alkoxide nucleophile.[13] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, sometimes in combination with a catalyst.[13]
-
Solvent: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for these reactions due to their high polarity and ability to dissolve both the alkoxide and the pyridine substrate.[13] In some cases, the alcohol itself can serve as the solvent.[13]
-
Catalyst: The use of a phase transfer catalyst like tetrabutylammonium bromide ([Bu₄N]⁺Br⁻) can be beneficial in biphasic systems (e.g., THF/aq. NaOH) to facilitate the transfer of the alkoxide to the organic phase.[13]
Reaction with Thiol Nucleophiles
Thiolates are excellent nucleophiles and react readily with 4-chloropyridine to form 4-(alkylthio)pyridines or 4-(arylthio)pyridines.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Predicted Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | Room Temp. | 2 | 4-(Phenylthio)pyridine | High | [1] |
Causality Behind Experimental Choices:
-
Base: A mild base like potassium carbonate is generally sufficient to deprotonate the thiol, generating the highly nucleophilic thiolate anion.
-
Solvent: Polar aprotic solvents like DMF are ideal for this transformation.
-
Temperature: Due to the high nucleophilicity of thiolates, these reactions often proceed efficiently at room temperature.[1]
Experimental Protocols
The following protocols are provided as representative examples for the SNAr of 4-chloropyridine with different classes of nucleophiles.
Protocol 1: Synthesis of 4-Morpholinopyridine
Materials:
-
4-Chloropyridine hydrochloride
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyridine hydrochloride (1.0 eq.).
-
Add acetonitrile to dissolve the starting material (approximately 0.3 M concentration).
-
Add morpholine (1.5 eq.) and potassium carbonate (2.0 eq.) to the stirred solution.[1]
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure 4-morpholinopyridine.
Protocol 2: Synthesis of 4-Alkoxypyridines
Materials:
-
4-Chloropyridine hydrochloride
-
Corresponding alcohol (e.g., 1-octanol)
-
Powdered sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Argon or nitrogen inlet
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the desired alcohol (1.0 eq.) and DMSO.
-
Add finely powdered sodium hydroxide (1.5 eq.) to the mixture and stir.
-
Heat the mixture to 80°C with stirring.
-
Add 4-chloropyridine hydrochloride (1.0 eq.) to the reaction mixture.[13]
-
Continue stirring at 80°C overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add water to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate/hexane mixture).[13]
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain the desired 4-alkoxypyridine.[13]
Caption: A general experimental workflow for SNAr reactions.
Conclusion
The nucleophilic aromatic substitution of 4-chloropyridine is a robust and highly versatile transformation for the synthesis of a wide range of 4-substituted pyridines. By carefully selecting the nucleophile, base, solvent, and reaction temperature, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of these reactions in a research and development setting. A thorough understanding of the underlying mechanistic principles is key to troubleshooting and optimizing these important synthetic methods.
References
- Filo. (2025, July 16). Propose a detailed mechanism for the reaction of 4-chloropyridine with dimethylamine to produce 4-dimethylaminopyridine.
- Arkivoc. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals.
- Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- Stepan, A. F., et al. (2024, July 25). 4-Chloropyrazolopyridine as a Tunable, Covalently Acting SNAr Electrophile. ResearchGate.
- ResearchGate. (2025, August 6). The reaction of 4-chloropyridine with some amines.
- ChemicalBook. (2019, December 9). 4-Amino-2-chloropyridine: Application, Synthesis.
- Benchchem. Application Notes and Protocols for 2,3,5,6-Tetrachloropyridine-4-thiol in Nucleophilic Aromatic Substitution.
- Google Patents. (2016). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
- Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?
- RCS Research Chemistry Services. SNAr Reaction of Polyhalogenated Heterocycles.
- Benchchem. Comparative Reactivity Analysis: 4-Amino-3-chloropyridine N-oxide and Other Halopyridines in Nucleophilic Aromatic Substitution.
- WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry.
- PMC. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
- ResearchGate. FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing...
- ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.
- Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- ResearchGate. (2026, February 23). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
- Wikipedia. Nucleophilic aromatic substitution.
- Royal Society of Chemistry. (2022, October 17). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science. DOI:10.1039/D2SC04041G.
- Wordpress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 3. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 4. Propose a detailed mechanism for the reaction of 4-chloropyridine with di.. [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
Technical Application Note: Solubility Profiling and Handling of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
Abstract & Scope
This technical guide provides a comprehensive protocol for the solubilization, handling, and storage of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine . This compound is a critical pharmacophore scaffold, often utilized in the development of kinase inhibitors and GPCR ligands. Its structure features a piperidine ring substituted with a 4-pyridyl group and a primary ethylamine chain.
Proper handling of this compound is essential due to the distinct solubility differentials between its free base and salt forms , as well as the reactivity of the primary amine tail. This guide details protocols for preparing stock solutions in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , ensuring data integrity for high-throughput screening (HTS) and analytical chromatography.
Physicochemical Analysis
Understanding the molecular architecture is the first step to successful solubilization.
| Property | Value (Predicted/Analog-Based) | Implications for Solubility |
| Molecular Formula | C₁₂H₁₉N₃ | Low molecular weight facilitates dissolution. |
| Molecular Weight | ~205.28 g/mol | High molarity stocks (100 mM) are achievable. |
| Key Functional Groups | 1. Primary Amine (Ethylamine)2. Pyridine Nitrogen3. Piperidine Nitrogen | Primary Amine: Highly basic (pKa ~10.5). Prone to carbonate formation if exposed to air.Pyridine: Weakly basic (pKa ~5.2). Increases polarity. |
| LogP (Lipophilicity) | ~1.2 – 1.8 | Moderately lipophilic. Soluble in organic solvents; limited aqueous solubility as a free base. |
| Physical State | Solid (likely off-white powder) | May exist as a sticky gum if not fully crystallized or if hygroscopic. |
Structural Insight
The molecule contains a hydrophobic core (pyridine-piperidine) and a polar, basic tail (ethylamine).
-
In DMSO: The aprotic nature of DMSO solvates the hydrophobic core effectively while accommodating the polar amine.
-
In Methanol: The protic nature of methanol stabilizes the basic amines via hydrogen bonding, making it an excellent solvent for this compound.
Solubility Protocols
Preparation of Stock Solutions in DMSO
DMSO is the industry standard for biological assay stocks due to its high boiling point and ability to dissolve both polar and non-polar moieties.
Protocol: 100 mM Stock Preparation
Objective: Create a stable, high-concentration master stock.
-
Weighing: Accurately weigh 20.5 mg of the compound into a tared, amber glass vial (2-4 mL capacity).
-
Note: Use amber glass to protect the pyridine ring from potential photodegradation.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9%, molecular biology grade).
-
Critical: Do not use "wet" DMSO. Water content >0.1% can catalyze oxidation of the primary amine over time.
-
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
If solid particles persist, sonicate in a water bath at room temperature (25°C) for 5 minutes.
-
Visual Check: Solution should be clear and colorless to pale yellow.
-
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Dot Diagram: Stock Preparation Workflow
Figure 1: Workflow for the gravimetric preparation of a 100 mM DMSO stock solution.
Solubility in Methanol (MeOH)
Methanol is the preferred solvent for LC-MS analysis and intermediate dilutions due to its volatility and compatibility with reverse-phase chromatography.
-
Solubility Limit: Expected to be >50 mg/mL (High).
-
Protocol:
-
Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol.
-
Vortex briefly. Dissolution should be instantaneous.
-
Caution: Methanol evaporates rapidly. Keep vials tightly capped to prevent concentration drift during quantitative analysis.
-
Critical Application: The "Crash-Out" Risk
A common failure mode in biological assays is the precipitation of the compound when the DMSO stock is diluted into aqueous buffers (e.g., PBS, cell culture media).
The Mechanism: The free base form of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine is moderately lipophilic. When diluted into a neutral buffer (pH 7.4), the primary amine (pKa ~10.5) is protonated (soluble), but the pyridine/piperidine core may drive aggregation if the concentration is too high.
Validation Protocol: Kinetic Solubility Assay
-
Prepare a 10 mM DMSO stock .
-
Pipette 2 µL of stock into 198 µL of PBS (pH 7.4) in a clear 96-well plate (Final Conc: 100 µM, 1% DMSO).
-
Incubate at room temperature for 2 hours.
-
Measure Absorbance at 620 nm (turbidity) or inspect via microscopy.
-
Pass: OD620 < 0.005 (Clear).
-
Fail: Visible precipitate or high OD.
-
Dot Diagram: Dilution Logic
Figure 2: Decision logic for assessing aqueous solubility limits prior to biological assays.
Stability and Storage Guidelines
Hygroscopicity & Carbonate Formation
Primary amines are "CO₂ sponges." Exposure to atmospheric air allows the amine to react with CO₂, forming carbamates or carbonate salts.
-
Symptom: The solid compound turns from a free-flowing powder to a sticky gum or crust.
-
Prevention: Always store the solid under an inert atmosphere (Nitrogen or Argon) if possible. Tightly seal containers with Parafilm.
DMSO Freeze-Thaw Cycles
Repeated freezing and thawing of DMSO stocks causes condensation of water into the tube.
-
Rule: Maximum 3 freeze-thaw cycles .
-
Best Practice: "Single-Shot" aliquots. If a vial is thawed, use it for the day's experiment and discard the remainder, or validate that no precipitation/degradation has occurred.
References
- Li, Di, and Edward H. Kerns.Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Elsevier, 2015. (Standard text on solubility profiling in drug discovery).
-
National Center for Biotechnology Information (NCBI). "Assay Guidance Manual: Solubility Assays." Bethesda (MD): National Library of Medicine (US). Available at: [Link]
- Way, L. "DMSO Solubility Screening for HTS." Journal of Biomolecular Screening, 2003. (Foundational protocols for DMSO stock management).
-
PubChem Compound Summary. "Piperidine derivatives and Pyridine-4-amine analogs." National Library of Medicine. Available at: [Link] (Used for structural analog comparison).
Optimization of Reductive Amination for the Synthesis of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimized synthesis of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine, a key intermediate in pharmaceutical development. The described methodology focuses on a robust and efficient one-pot reductive amination protocol. We delve into the critical parameters influencing the reaction, including the choice of reducing agent, solvent, stoichiometry, and reaction temperature. A detailed, step-by-step protocol for the optimized synthesis, purification, and characterization of the target compound is presented. This guide emphasizes the rationale behind experimental choices to ensure reproducibility and high yields, grounded in established chemical principles.
Introduction
Reductive amination is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the formation of carbon-nitrogen bonds.[1][2] This powerful reaction allows for the conversion of carbonyl compounds and amines into more complex amines in a single synthetic operation. The target molecule, 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine, is a valuable building block in the synthesis of various biologically active compounds due to the presence of both a pyridine and a piperidine moiety. These nitrogen-containing heterocycles are prevalent in a vast number of FDA-approved drugs.[3][4]
The synthesis of this specific amine is achieved through the reductive amination of 4-aminopyridine with 2-(piperidin-4-yl)ethan-1-amine. The optimization of this process is crucial to maximize yield, minimize side-product formation, and ensure a scalable and cost-effective route for potential large-scale production. This document outlines a systematic approach to optimizing this key transformation.
Mechanistic Rationale and Reagent Selection
The reductive amination process involves two key steps that occur in situ: the formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound, followed by the reduction of this intermediate to the corresponding amine.[5][6] In a direct or "in situ" reductive amination, both the imine formation and reduction occur in a single pot.[6][7]
2.1. The Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)
The selection of an appropriate reducing agent is paramount for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.[7] While several reducing agents are available, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for this transformation.[7][8][9]
The advantages of STAB over other common reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are significant:
-
Selectivity: STAB is a milder reducing agent that preferentially reduces the protonated imine (iminium ion) over the starting aldehyde or ketone.[5][10] This selectivity is attributed to both steric hindrance and the electron-withdrawing effect of the three acetoxy groups, which temper the reactivity of the borohydride.[7]
-
Safety: Unlike sodium cyanoborohydride, STAB does not release toxic hydrogen cyanide gas upon acidification, making it a safer alternative for laboratory and industrial use.[7]
-
Reaction Conditions: STAB is effective under mild, typically aprotic conditions, which is beneficial for substrates sensitive to harsh reaction environments.[7][8]
2.2. Solvent Selection
The choice of solvent can significantly influence the rate of both imine formation and the subsequent reduction. For reductive aminations using STAB, anhydrous aprotic solvents are generally preferred to prevent the hydrolysis of the reducing agent.[7] Common choices include:
-
1,2-Dichloroethane (DCE): Often the preferred solvent, providing good solubility for a wide range of substrates and being compatible with STAB.[8][9]
-
Dichloromethane (DCM): Another effective chlorinated solvent.[10]
-
Tetrahydrofuran (THF): A viable alternative, although reactions may proceed more slowly compared to in DCE.[8][9]
For the synthesis of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine, DCE is recommended as the solvent of choice due to its proven efficacy in similar reductive amination reactions.[11]
Optimization of Reaction Parameters
A systematic approach was taken to optimize the key parameters of the reductive amination reaction to maximize the yield and purity of the desired product.
3.1. Stoichiometry of Reactants
The stoichiometry of the amine, carbonyl compound, and reducing agent plays a critical role in the reaction outcome. To minimize the formation of over-alkylated byproducts, where the product amine reacts further with the carbonyl starting material, it is often advantageous to use a slight excess of the amine.[10] For the reducing agent, a moderate excess is typically employed to ensure complete conversion of the iminium ion intermediate.
| Parameter | Optimized Stoichiometry (Equivalents) | Rationale |
| 4-Aminopyridine | 1.0 | Limiting Reagent |
| 2-(Piperidin-4-yl)ethan-1-amine | 1.1 | A slight excess helps to drive the reaction to completion and can suppress side reactions. |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | An excess ensures the complete reduction of the in-situ formed iminium ion.[10] |
| Acetic Acid (optional catalyst) | 0.1 | A catalytic amount can accelerate the formation of the iminium ion, especially with less reactive substrates.[8][10] |
3.2. Reaction Temperature and Time
Most reductive aminations with STAB proceed efficiently at room temperature.[10] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time. For this specific transformation, stirring at room temperature for 12-24 hours is generally sufficient for complete conversion.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the optimized synthesis of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine.
4.1. Materials and Reagents
-
4-Aminopyridine
-
2-(Piperidin-4-yl)ethan-1-amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
4.2. Reaction Setup and Procedure
Figure 1. Workflow for the reductive amination synthesis.
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-aminopyridine (1.0 equivalent) and 2-(piperidin-4-yl)ethan-1-amine (1.1 equivalents).
-
Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M with respect to the 4-aminopyridine.
-
To the stirred solution, add glacial acetic acid (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions over 15 minutes. An exothermic reaction may be observed.
-
Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of dichloromethane/methanol with a small percentage of triethylamine to prevent product streaking) to afford the pure 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete imine formation.- Hydrolysis of the reducing agent.- Suboptimal stoichiometry. | - Ensure anhydrous conditions.- Consider a slightly longer initial stirring time before adding STAB.- Verify the quality and stoichiometry of all reagents. |
| Formation of Side Products | - Over-alkylation of the product amine.- Reduction of the starting carbonyl (less common with STAB). | - Use a slight excess of the primary amine as recommended.- Consider a two-step procedure: pre-form the imine and then add the reducing agent.[8][10] |
| Difficult Purification | - Baseline streaking on TLC due to the basic nature of the product. | - Add a small amount of triethylamine (e.g., 1%) to the chromatography eluent to improve peak shape. |
Conclusion
The reductive amination protocol detailed in this application note provides an efficient and reliable method for the synthesis of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine. The use of sodium triacetoxyborohydride as the reducing agent offers excellent selectivity and a favorable safety profile. By carefully controlling the stoichiometry, solvent, and reaction conditions, high yields of the desired product can be consistently achieved. This optimized procedure is well-suited for laboratory-scale synthesis and offers a solid foundation for further scale-up and process development in a drug discovery and development setting.
References
- ChemicalBook. (2024, December 16). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.
- ACS Omega. (2022, August 19). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones.
- Benchchem. Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
- PMC. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
- ACS Publications. (2024, June 13). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
- Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
- ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1.
- ACS Omega. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
- ACS Figshare. (2024, June 13). Reductive Transamination of Pyridinium Salts to N‑Aryl Piperidines.
- JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals.
- Benchchem. An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
- ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF.
Sources
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Note: Handling, Storage, and Stability Protocols for Pyridin-4-yl Piperidine Amines
Introduction & Chemical Context
Pyridin-4-yl piperidine amines (e.g., 4-(4-pyridyl)piperidine, N-(piperidin-4-yl)pyridin-4-amine) represent a privileged scaffold in medicinal chemistry, serving as pharmacophores for GPCR ligands, kinase inhibitors, and synthetic intermediates. Their dual-nitrogen heterocyclic structure imparts specific physicochemical challenges—primarily basicity, nucleophilicity, and hygroscopicity—that dictate rigorous handling protocols.
This guide moves beyond generic safety data sheets to provide a mechanistic understanding of why specific protocols must be followed to maintain compound integrity during drug development workflows.
Core Physicochemical Profile
| Property | Characteristic | Implication for Handling |
| Basicity | High ( | Avidly absorbs atmospheric |
| Nucleophilicity | Secondary amine (if unsubstituted) | Reacts with electrophiles, oxidants, and trace aldehydes. |
| Hygroscopicity | Moderate to High | Absorbs moisture, altering molecular weight calculations and catalyzing hydrolysis. |
| Redox Potential | Pyridine Nitrogen | Susceptible to N-oxidation under ambient light/air exposure over time. |
Storage Protocols: Solid State & Solution[1]
The stability of pyridin-4-yl piperidine amines is non-binary; it is a function of temperature, atmosphere, and physical state. The following decision matrix ensures maximum shelf-life.
Solid State Storage
Standard: Store at 2°C to 8°C for short-term (<3 months) and -20°C for long-term (>3 months). Atmosphere: Inert gas (Argon or Nitrogen) is mandatory for long-term storage.
-
The "Why": The secondary amine moiety is a CO2 scavenger. Storing under air results in the formation of piperidinium carbamates (white crust formation), which introduces mass errors during weighing and alters solubility profiles.
-
Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene which can leach plasticizers upon contact with residual solvent vapors.
Solution Storage
Solvent Choice: DMSO is preferred for stock solutions due to its high boiling point and ability to suppress proton exchange better than protic solvents. Stability Window:
-
DMSO/Ethanol: Stable at -20°C for up to 6 months.
-
Aqueous Buffers: Unstable. Prepare fresh. The basic nitrogen can catalyze hydrolysis of the pyridine ring or undergo slow oxidation in water.
Visualization: Storage Decision Tree
Figure 1: Decision matrix for optimal storage conditions based on physical state and usage frequency.
Handling & Reconstitution Protocols
Handling Precautions
These compounds are often skin irritants and potential sensitizers.
-
PPE: Nitrile gloves (double-gloving recommended for solutions), safety goggles, and lab coat.
-
Environment: Weighing must occur in a fume hood or a balance enclosure. For high-purity analytical standards, weigh inside a glovebox or a nitrogen-purged glove bag to prevent hygroscopic weight gain.
Reconstitution Workflow
The dissolution process is the point of highest risk for introducing impurities (moisture/CO2).
Protocol:
-
Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid.
-
Solvent Addition: Add anhydrous solvent (DMSO or Ethanol) using a syringe through a septum if possible.
-
Dissolution: Vortex gently. If the free base is difficult to dissolve in aqueous media, add stoichiometric amounts of 0.1 M HCl or acetic acid to protonate the piperidine nitrogen, forming a soluble salt.
-
Aliquot: Immediately aliquot into single-use vials to prevent freeze-thaw degradation.
Visualization: Degradation Pathways
Understanding how the molecule breaks down informs why we handle it this way.
Figure 2: Primary degradation pathways. Carbonate formation is the most immediate risk during handling.
Quality Control & Troubleshooting
Verification Methods
Before using a stored compound for critical assays (e.g.,
-
NMR (
): Check for broadening of N-H signals or shifts in -protons on the piperidine ring, which indicate salt/carbonate formation. -
LC-MS: Look for [M+16] peaks (N-oxide) or [M+44] artifacts (carbamates, though these often dissociate in the source).
Troubleshooting Table
| Observation | Root Cause | Remediation |
| White crust on vial cap | Purge headspace with Argon. If severe, recrystallize or wash with dilute base. | |
| Yellowing of solid | Oxidation (N-oxide) or Photodegradation | Check LC-MS. If purity <95%, repurify. Store in amber vials. |
| Incomplete Solubility | Formation of insoluble carbonate salts | Acidify slightly (0.1 M HCl) or switch to DMSO. Sonicate at 40°C. |
| Drifting pH in buffer | Free base acting as a buffer | Ensure the buffer capacity exceeds the compound concentration (use >50 mM buffer). |
References
-
Sigma-Aldrich. Product Safety and Storage Data: 4-(Piperidin-4-yl)pyridine (CAS 581-45-3).[2] Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11376, 4-(4-Pyridinyl)piperidine. Retrieved from
-
BenchChem. Technical Guide to 3-Substituted Piperidines: Synthesis and Handling. Retrieved from
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from
Sources
Procedure for coupling 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine in peptide synthesis
Application Note: Coupling Protocols for 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine in Peptide Synthesis
Part 1: Introduction & Chemical Logic
1.1 The Molecule
The target molecule, 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine , acts as a specialized "capping" agent or internal pharmacophore in peptide synthesis.[1] It features a primary amine connected via an ethyl linker to a piperidine ring, which is
1.2 Chemical Challenges: The "Internal DMAP" Effect This building block presents a unique dual-basicity profile that distinguishes it from standard alkyl amines:
-
Primary Amine (
): The intended nucleophile for peptide coupling ( ). -
Pyridine Nitrogen (
): The 4-amino-substituted pyridine moiety structurally mimics DMAP (4-dimethylaminopyridine).[1] The electron-donating piperidine nitrogen significantly increases the electron density on the pyridine nitrogen, raising its to (compared to for unsubstituted pyridine).
Implications for Synthesis:
-
Catalytic vs. Parasitic Reactivity: The pyridine nitrogen is highly nucleophilic and can react with activated esters to form an
-acyl pyridinium species.[1] While this intermediate is reactive (similar to DMAP catalysis), it can lead to side reactions or consumption of the activated carboxylate if the primary amine is sterically compromised. -
Proton Scavenging: If the building block is supplied as a salt (e.g., HCl or TFA salt), significant excess of base (DIPEA) is required to neutralize both the primary amine and the highly basic pyridine ring to ensure reactivity.
-
Solubility: The molecule is moderately polar.[1] Standard peptide solvents (DMF, NMP) are suitable, but the free base form may aggregate; salts are generally more soluble but require in situ neutralization.
Part 2: Experimental Protocols
Method A: Solid-Phase Peptide Synthesis (SPPS)
Recommended for incorporating the amine onto a resin-bound peptide C-terminus or side-chain acid.[1]
Reagents:
-
Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred due to its high reactivity, essential for overcoming the bulk of the piperidine-pyridine tail.
-
Base:
-Diisopropylethylamine (DIPEA).[1][2] -
Solvent: DMF (Anhydrous).[1]
Protocol:
-
Resin Preparation:
-
Ensure the resin-bound peptide has a free carboxylic acid (e.g., after Fmoc deprotection of a Glu/Asp side chain or cleavage of a linker like 2-chlorotrityl if coupling in solution, but here we assume on-resin coupling to a C-terminal acid or side chain).[1]
-
Note: If coupling to the C-terminus, this implies the peptide was synthesized on a linker that leaves the COOH exposed (e.g., inverse synthesis) or this is a side-chain modification. Most commonly, this amine is used to "cap" a C-terminal carboxylate.[1]
-
-
Activation (Pre-activation is critical):
-
Dissolve the Resin-Peptide-COOH (swollen in DMF).[1]
-
In a separate vial: Dissolve the Amino Acid/Peptide acid (if convergent) or activate the resin-bound acid.
-
Standard Procedure (Amine in solution, Peptide on Resin):
-
-
Coupling:
-
Add 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine (3.0 eq) dissolved in minimum DMF to the pre-activated resin mixture.[1]
-
Crucial Step: If the amine is an HCl salt, increase DIPEA to 9.0 eq total.
-
Reaction Time: Shake at room temperature for 2 to 4 hours . The "DMAP-like" pyridine may accelerate the reaction, but steric bulk of the piperidine tail requires time for diffusion into the resin pores.
-
-
Monitoring:
-
Perform a Kaiser Test (Ninhydrin).[1][3]
-
Note: Since the amine is in solution, you are monitoring the disappearance of the resin-bound acid? No, the Kaiser test detects free amines. Since the resin has an Acid, Kaiser is not applicable to the resin before coupling.
-
Correct Monitoring: Use Chloranil Test or Malachite Green test for free carboxyl groups (difficult) or simply monitor by test cleavage and LCMS.[1]
-
Test Cleavage: Remove ~5 mg resin, wash (DCM/MeOH), treat with 95% TFA for 30 mins, inject on LCMS.[1] Look for mass shift corresponding to + [Amine Mass] - [H2O].[1]
-
-
-
Washing:
Method B: Solution Phase Coupling
Recommended for convergent synthesis or fragment coupling.
Table 1: Solution Phase Optimization Matrix
| Parameter | Standard Conditions | Difficult/Slow Coupling |
| Activator | EDC · HCl / HOBt | HATU / HOAt |
| Base | NMM (N-methylmorpholine) | DIPEA (Diisopropylethylamine) |
| Stoichiometry | 1.1 eq Acid : 1.2 eq Amine | 1.0 eq Acid : 1.5 eq Amine |
| Solvent | DCM or DMF | DMF or NMP |
| Temperature | ||
| Monitoring | TLC / LCMS | LCMS (Essential) |
Step-by-Step Procedure (HATU Method):
-
Dissolve the Carboxylic Acid component (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (3.0 eq) .[1] Check pH (wet pH paper should be >8).[1]
-
Add HATU (1.1 eq) .[1] Stir for 5 minutes at room temperature. The solution should turn yellow/orange.[1]
-
Add 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine (1.2 eq) .
-
Stir under Nitrogen for 2–16 hours.
-
Workup (Critical for Basic Amines):
-
Do not wash with strong acid (1N HCl), as the product (containing the pyridine) will protonate and extract into the aqueous layer.
-
Wash Protocol: Dilute with EtOAc.[1] Wash with Sat.
( ), then Brine ( ).[1] -
Dry over
, filter, and concentrate.[1] -
Purification: Flash chromatography (DCM/MeOH/NH4OH) or Prep-HPLC (0.1% TFA).[1]
-
Part 3: Visualization & Mechanism
Figure 1: Coupling Logic and Potential Side Reactions The following diagram illustrates the competitive pathways. The "DMAP-like" pyridine nitrogen can activate the ester (Path A) or the primary amine can attack directly (Path B). Path A is productive only if the acyl-pyridinium intermediate is intercepted by the primary amine.[1]
Caption: Mechanistic pathways. The pyridine moiety can act as a nucleophilic catalyst (Path A) or the primary amine attacks directly (Path B). Sufficient base prevents protonation of the pyridine, maintaining its catalytic potential.
Part 4: Purification & Characterization
HPLC Purification Strategy: Because the molecule contains a basic pyridine (pKa ~9.[1]5) and a secondary piperidine linkage, the final peptide will carry a positive charge at neutral/acidic pH.
-
Mobile Phase A: Water + 0.1% TFA.[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: The pyridine ring adds hydrophobicity.[1] Expect the product to elute later than standard peptides.[1]
-
Salt Form: Lyophilization will yield the TFA salt .[1] If the biological assay requires a neutral pH, ensure the buffer in the assay is strong enough to buffer the TFA, or perform a desalting step (ion exchange resin).
Troubleshooting Guide:
| Observation | Diagnosis | Solution |
| Low Yield / Incomplete Reaction | Pyridine nitrogen scavenging protons. | Increase DIPEA to 5–10 equivalents. Ensure the amine is fully dissolved before addition.[1] |
| Double Mass (+106 Da) | Pyridine acylation (unlikely but possible).[1] | Treat crude with 5% Piperidine/DMF for 20 mins to hydrolyze unstable |
| Broad Peak on HPLC | Protonation equilibrium of Pyridine.[1] | Ensure TFA concentration is consistent (0.1%).[1] Avoid Acetate buffers which may cause peak tailing due to pKa overlap.[1] |
References
-
BenchChem. (2025).[1] 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine: Retrosynthetic Analysis and Key Disconnections. Retrieved from [1]
-
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from [1]
-
Albericio, F., et al. (2011).[1][4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [1]
-
Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry II: Pyridine and Piperidine Synthesis. Wiley-Interscience.[1]
-
Sigma-Aldrich. (2024).[1] Novabiochem® Peptide Synthesis Reagents and Protocols. Retrieved from [1]
Sources
Formulation Strategies for 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine Compounds
Application Note & Protocol Guide | Doc ID: AN-PYR-PIP-004
Abstract
This guide details the pre-formulation and formulation strategies for 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine , a structural motif common in Rho-kinase (ROCK) inhibitors and PROTAC linkers. The presence of a highly basic primary aliphatic amine (pKa ~10.5) alongside a weakly basic pyridine ring (pKa ~5.2) creates specific challenges regarding pH-dependent solubility, salt selection, and chemical stability. This document provides actionable protocols for salt screening, excipient compatibility (specifically mitigating Maillard reactions), and analytical profiling to ensure a robust drug product.
Part 1: Physicochemical Profiling & Structural Analysis
Structural Deconstruction
To formulate effectively, one must understand the molecule's reactive centers.
-
Primary Ethylamine Tail (
):-
Nature: Highly basic (pKa
10.5). -
Risk: Nucleophilic attack. Prone to Maillard reaction with reducing sugars (lactose, fructose) and carbamylation upon exposure to atmospheric
. -
Formulation Implication: Requires moisture protection and careful excipient selection (e.g., use Mannitol or Microcrystalline Cellulose instead of Lactose).
-
-
N-Aryl Piperidine Core:
-
Nature: The piperidine nitrogen is attached to the electron-deficient pyridine ring (4-position).
-
Electronic Effect: Resonance delocalization renders the piperidine nitrogen significantly less basic than typical aliphatic amines. It is unlikely to protonate at physiological pH.
-
-
Pyridine Ring:
-
Nature: Weakly basic (pKa
5.2). -
Risk: Potential for N-oxide formation under oxidative stress.
-
Formulation Implication: May require antioxidants or opaque packaging if photosensitive.
-
Solubility Profile (Theoretical)
The molecule exhibits pH-dependent solubility :
-
pH < 4: High solubility. Both the primary amine and pyridine nitrogen are protonated (Di-cationic species).
-
pH 6–9: Moderate solubility. Primary amine is protonated; pyridine is neutral (Mono-cationic species).
-
pH > 11: Low solubility. Molecule is neutral and lipophilic (Free base).
Part 2: Salt Selection Strategy
For this compound, the free base is likely an oil or low-melting solid prone to oxidation. Salt formation is essential for crystallinity and stability.
Recommended Counter-ions
| Salt Type | Counter-ion | Rationale | Risk |
| First Line | Hydrochloride (HCl) | Forms stable salts with primary amines. High melting point expected. | Excess HCl can be hygroscopic; potential corrosion in manufacturing. |
| Second Line | Fumarate / Succinate | Organic dicarboxylic acids. Often yield non-hygroscopic, stable crystals. | Lower solubility compared to HCl salts. |
| Third Line | Mesylate | High solubility. | Potential for genotoxic impurities (alkyl mesylates) if alcohols are used in processing. |
Decision Tree: Salt Selection
The following workflow illustrates the logic for selecting the optimal solid form.
Figure 1: Salt Selection Decision Tree. Prioritize HCl for solubility, but switch to organic anions (Fumarate) if hygroscopicity is high.
Part 3: Detailed Experimental Protocols
Protocol A: Excipient Compatibility Screening (Binary Stress Testing)
Objective: Identify excipients that degrade the active pharmaceutical ingredient (API), focusing on the Maillard reaction.
Materials:
-
API (Salt form preferred).
-
Excipients: Lactose Monohydrate (Reducing sugar - Positive Control), Mannitol (Non-reducing), Microcrystalline Cellulose (MCC), Magnesium Stearate, Colloidal Silicon Dioxide.
-
HPLC Vials, Humidity Chamber.
Procedure:
-
Preparation: Prepare 1:1 (w/w) mixtures of API and each excipient (200 mg total). For Magnesium Stearate, use 10:1 (API:Excipient).
-
Control: Pure API and Pure Excipient.
-
Wetting: Add 10% (w/w) water to half of the samples to simulate moisture uptake (accelerates hydrolysis and Maillard reaction).
-
Incubation: Store samples at 50°C / 75% RH for 2 weeks (Open vials) and 4 weeks (Closed vials).
-
Analysis:
-
Dissolve samples in Diluent (50:50 Acetonitrile:Water + 0.1% Formic Acid).
-
Analyze via HPLC-UV/MS.
-
Pass Criteria: Total impurities < 0.5% increase relative to control.
-
Fail Criteria: Appearance of "brown" discoloration (Maillard) or specific adduct peaks in MS.
-
Protocol B: pH-Solubility Profiling
Objective: Determine the pH solubility profile to guide buffer selection for liquid formulations.
Procedure:
-
Buffer Prep: Prepare 50 mM buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (Phosphate), pH 10 (Borate).
-
Saturation: Add excess API to 2 mL of each buffer in glass vials.
-
Equilibration: Shake at 37°C for 24 hours.
-
Filtration: Filter supernatant using 0.45 µm PVDF filters (Check filter compatibility first).
-
Quantification: Dilute filtrate and analyze via HPLC.
-
Data Output: Plot Solubility (mg/mL) vs. pH.
Part 4: Formulation Development (Oral Dosage)
Excipient Selection Strategy
Due to the primary amine, the following "Safe List" is recommended:
-
Diluents: Mannitol (Pearlitol®), Microcrystalline Cellulose (Avicel PH-102), Dibasic Calcium Phosphate Anhydrous.
-
Avoid: Lactose, Dextrose, Maltodextrin.
-
-
Disintegrants: Crospovidone (Polyplasdone XL) or Croscarmellose Sodium.
-
Note: Avoid Sodium Starch Glycolate if pH sensitivity is extreme.
-
-
Lubricants: Sodium Stearyl Fumarate (Pruv®).
-
Why? Magnesium Stearate can cause "alkaline stearate bloom" or reaction with amines. SSF is more compatible.
-
Manufacturing Workflow
Direct compression is preferred to minimize moisture exposure.
Figure 2: Direct Compression Workflow. Note the use of moisture barrier coating.
Part 5: Analytical Methods (HPLC)
To validate the formulation, a robust method capable of separating the polar amine from degradation products is required.
-
Column: C18 with polar embedding (e.g., Waters XSelect HSS T3) or Phenyl-Hexyl.
-
Why? Standard C18 may show peak tailing for amines.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Why High pH? Keeps the amine deprotonated (neutral) to improve peak shape and retention on C18. Alternatively, use 0.1% TFA (low pH) with an ion-pairing effect.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Pyridine absorption).
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for salt selection rationale).
- Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, 7(1), 1–32.
- Crowley, P., & Martini, L. G. (2001). "Drug-Excipient Interactions." Pharmaceutical Technology Europe, 13(3), 26-34. (Reference for Maillard reaction with primary amines).
-
Sigma-Aldrich. (2024). 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine Product Page. (Verified source for chemical properties).
-
BroadPharm. (2024). PEG Linkers and Amine Building Blocks. (Source for structural analogs).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
Executive Summary: The Yield Bottleneck
Low yields in the synthesis of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine are rarely due to a single factor. They typically stem from three converging failure modes:[1]
-
Chemoselectivity Failure: In competitive nucleophilic attacks, the primary amine (tail) competes with the secondary amine (piperidine ring), leading to polymerization or bis-pyridyl byproducts.
-
Substrate Instability: The precursor 4-chloropyridine is unstable as a free base and self-polymerizes if not handled under specific pH/solvent conditions.[1]
-
Isolation Loss: The final product is a highly polar poly-amine that adheres to silica and partitions poorly into organic solvents during standard aqueous workups.
This guide provides a Self-Validating Protocol to bypass these traps, prioritizing a protection-group strategy that guarantees chemoselectivity.
Part 1: Strategic Analysis & Pathway Selection[1]
The "Yield Trap" Visualization
The following diagram illustrates why the "Direct Route" often fails and how the "Protected Route" corrects this.
Caption: Path A fails due to lack of nucleophilic discrimination. Path B enforces regioselectivity via Boc-protection.[1]
Part 2: The High-Fidelity Protocol (Route B)[1]
Recommendation: Do not attempt the direct reaction of 4-chloropyridine with unprotected 4-piperidineethanamine. The primary amine side chain is less sterically hindered and often more nucleophilic than the piperidine nitrogen, leading to mixtures.
Step 1: Preparation of tert-butyl (2-(piperidin-4-yl)ethyl)carbamate
If you cannot purchase the Boc-protected amine, synthesize it first.[1]
-
Reagents: 4-Piperidineethanamine (1.0 eq), Boc₂O (0.95 eq), TEA (1.5 eq), DCM.
-
Key Insight: Use a slight deficit of Boc₂O. The primary amine reacts much faster than the secondary piperidine amine. This kinetic selectivity allows you to selectively protect the tail without touching the ring nitrogen.
Step 2: The Coupling (SNAr vs. Buchwald)
Choose your method based on the halogen available.
Method A: SNAr (Nucleophilic Aromatic Substitution)
Best for: 4-Chloropyridine HCl (cheaper, scalable).[1]
-
Activation: 4-Chloropyridine HCl (1.2 eq) must be neutralized in situ.
-
Solvent: NMP (N-methyl-2-pyrrolidone) or DMSO.[1] Why? These polar aprotic solvents stabilize the transition state (Meisenheimer complex) and dissolve the salt.
-
Base: K₂CO₃ (3.0 eq).
-
Temperature: 120–140 °C.
-
Procedure:
-
Suspend 4-chloropyridine HCl and K₂CO₃ in NMP. Stir at RT for 15 min to liberate the free base (color may change to reddish-brown).
-
Add the Boc-protected piperidine (1.0 eq).
-
Heat to 130 °C for 12–16 hours.
-
Checkpoint: Monitor by LCMS. Look for the disappearance of the piperidine mass and appearance of [M+H]⁺ corresponding to the Boc-intermediate.
-
Method B: Buchwald-Hartwig Amination
Best for: 4-Bromopyridine or if SNAr yields are <40%.[1]
-
Catalyst: Pd₂(dba)₃ (2 mol%) + BINAP or Xantphos (4 mol%).
-
Base: NaOtBu (1.5 eq).
-
Solvent: Toluene or Dioxane (degassed).
-
Temperature: 100 °C.
-
Why this works: Pd-catalysis is insensitive to the electronic deficiency of the pyridine ring, often proceeding cleaner than thermal SNAr.
Step 3: Deprotection & Isolation
The critical failure point for yield is often losing the product during workup.
-
Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 2 hours.
-
Workup (The "Sticky Amine" Protocol):
-
Remove volatiles under vacuum. You now have the HCl or TFA salt.
-
Do NOT simply neutralize and extract with Ethyl Acetate (EtOAc). The free base is highly water-soluble.
-
Correct Extraction: Basify aqueous layer to pH > 12 using 2N NaOH. Saturate the aqueous phase with NaCl.[2]
-
Extract with DCM:Isopropanol (3:1) or Chloroform:Ethanol (4:1) . Repeat 5 times.
-
Dry over Na₂SO₄ and concentrate.[2]
-
Part 3: Troubleshooting Guide
Data Table: Common Failure Modes & Corrections
| Observation | Probable Cause | Technical Correction |
| Black Tar / Gummy Precipitate | Polymerization of 4-chloropyridine. | 1. Ensure 4-chloropyridine HCl is stored dry.2. Do not generate the free base until the piperidine nucleophile is present.3. Switch to 4-Bromopyridine (less prone to self-polymerization).[1] |
| Starting Material Persists | Pyridine ring is too electron-rich (deactivated).[1] | 1. Increase temp to 150°C (SNAr).2. Switch solvent to NMP (higher boiling point than DMF).3. Switch to Pd-catalysis (Buchwald). |
| Product Mass + 43 (or similar) | Acetylation or side reaction with solvent. | Avoid EtOAc/Acetone during reaction or workup if primary amine is exposed. Use DCM/MeOH only. |
| Low Recovery after Workup | Product remaining in aqueous phase. | 1. The product is a diamine; it is extremely polar.2. Use continuous liquid-liquid extraction for 24h.3. Skip aqueous workup: Evaporate solvent and use SCX (Cation Exchange) chromatography. |
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use 4-fluoropyridine to improve the SNAr yield? A: Yes. In nucleophilic aromatic substitution, fluoride is a better leaving group than chloride due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex (the rate-determining step). However, 4-fluoropyridine is significantly more expensive.[1] If cost is not a barrier, this substitution often doubles the reaction rate and yield.
Q: My product streaks badly on silica gel columns. How do I purify it? A: The free amine interacts with the acidic silanol groups on silica.
-
Fix 1: Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA).
-
Fix 2: Use a mobile phase of DCM : MeOH : NH₄OH (90 : 9 : 1). The ammonium hydroxide competes for the silanol sites, sharpening the bands.
-
Fix 3: Use Neutral Alumina instead of Silica.
Q: Why does the reaction turn black immediately upon adding base? A: 4-Chloropyridine free base is unstable and undergoes self-quaternization (polymerization) to form "pyridyl-pyridinium" salts.[1] To minimize this, ensure the piperidine nucleophile is in the flask before you add the base to the 4-chloropyridine HCl salt.
References
-
Nucleophilic Aromatic Substitution on Pyridines
-
Mechanism & Reactivity:[3][4][5][6] Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[1] (Chapter on Pyridines: Reactivity towards Nucleophiles).
-
Leaving Group Effects: Reinheimer, J. D.; et al. "The Element Effect in the Nucleophilic Aromatic Substitution of Pyridines." J. Am. Chem. Soc.1961 , 83, 835–839.[7] Link[1]
-
-
Buchwald-Hartwig Coupling of Pyridines
-
General Protocol: Paul, F.; Patt, J.; Hartwig, J. F. "Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction of aryl halides with primary, secondary, and tertiary amines." J. Am. Chem. Soc.1994 , 116, 5969–5970. Link[1]
-
Application to Aminopyridines: Wagaw, S.; Buchwald, S. L. "The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon-Nitrogen Bond Formation."[1] J. Org. Chem.1996 , 61, 7240–7241. Link[1]
-
-
Purification of Polar Amines
Sources
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Propose a detailed mechanism for the reaction of 4-chloropyridine with di.. [askfilo.com]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
Status: Active | Doc ID: TSC-PUR-PYR-042 | Last Updated: 2026-03-06[1][2]
Welcome to the Technical Support Center. This guide addresses the purification challenges associated with 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine , a highly polar, tri-basic scaffold common in kinase inhibitor and GPCR ligand synthesis.[1][2]
🔬 Analyte Profile & Challenge Analysis[1][2]
Before attempting purification, you must understand the physicochemical behavior of your molecule to select the correct stationary phase and modifiers.
| Feature | Chemical Property | Purification Consequence |
| Pyridine Ring | Aromatic Base ( | Moderate polarity; UV active (254 nm).[1][2] |
| Piperidine Ring | Tertiary Aliphatic Amine ( | High Basicity. Causes severe tailing on standard silica due to interaction with acidic silanols.[2] |
| Ethylamine Tail | Primary Aliphatic Amine ( | High Polarity & Reactivity. Prone to oxidation; binds irreversibly to silica without modifiers.[2] |
| Overall | Tri-basic "Dumbbell" | Difficult to elute on Normal Phase; retains strongly on Cation Exchange (SCX).[2] |
🛠️ Workflow 1: Flash Chromatography (Normal Phase)
The Issue: Standard Hexane/Ethyl Acetate gradients will fail.[2] The molecule will streak or remain at the baseline. The Fix: You must suppress silanol ionization or cap the basic sites.
Recommended Solvent Systems
Note: Always equilibrate the column with the modifier-containing solvent for 5-10 CVs before injection.
| System | Composition | Application |
| System A (Standard) | DCM : MeOH : NH₄OH (28%) (90:10:1 to 80:20:2) | Best for crude mixtures.[1][2] The ammonia competes with the amine for silanol sites. |
| System B (Alternative) | DCM : MeOH : Triethylamine (TEA) (95:5:1) | Use if NH₄OH is unavailable.[2] Warning: TEA is harder to remove (high boiling point) than ammonia.[2] |
| System C (Green) | EtOAc : EtOH (3:1) + 2% NH₄OH | Halogen-free alternative.[1][2] Requires higher polarity to elute.[2] |
Protocol: The "Amine-Silica" Shortcut
If budget allows, use Amine-Functionalized Silica (NH₂-SiO₂) cartridges.[1][2]
-
Stationary Phase: KP-NH or equivalent amino-bonded silica.[2]
-
Mobile Phase: Hexane/Ethyl Acetate or DCM/MeOH (0% to 50% gradient).[2]
-
Benefit: No basic additives required in the mobile phase.[2][3] The stationary phase is already basic, preventing the "acid-base" sticking mechanism [1].
⚗️ Workflow 2: Reverse Phase HPLC (Prep-Scale)
The Issue: At neutral/acidic pH (TFA/Formic acid), the molecule is tri-protonated (
Recommended Conditions
-
Column: C18 (Base-resistant, e.g., XBridge, Gemini, or chemically stable hybrid particles).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% NH₄OH in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 60% B over 15 minutes.
Critical Warning: Do not use standard silica-based C18 columns at pH > 8 unless they are specifically designed for high pH stability (e.g., hybrid technology).[2] The silica backbone will dissolve, ruining the column [2].
📉 Workflow 3: Impurity Scavenging & Workup
Common impurities include the starting material 4-chloropyridine (highly toxic) and Pd catalysts (if Buchwald-Hartwig coupling was used).[1][2]
Diagram: Acid-Base Extraction Strategy
This specific molecule allows for a "pH switch" purification due to the high pKa of the piperidine/ethylamine vs. the low pKa of the pyridine impurity.
Caption: Selective Acid-Base Extraction workflow utilizing the high pKa of the piperidine moiety.
💎 Workflow 4: Salt Formation (Crystallization)
The free base is likely an oil or a low-melting solid that is difficult to handle.[2] Converting it to a salt is the best method for long-term storage and final purification.[2]
Recommended Salt: Dihydrochloride or Fumarate [2]
-
Dissolution: Dissolve the free base in a minimal amount of Ethanol or Isopropanol (IPA).[2]
-
Acid Addition:
-
Precipitation:
-
If oiling occurs, add diethyl ether (anti-solvent) until turbid, then scratch the glass to induce nucleation.
-
Cool to -20°C overnight.
-
-
Filtration: Filter the white solid under Nitrogen (hygroscopic protection).[2]
❓ Troubleshooting & FAQs
Q: I see a "ghost peak" eluting after my product in LC-MS. What is it?
A: This is likely the N-oxide impurity (
Q: My product is stuck on the SCX (Cation Exchange) cartridge. A: This molecule is tri-basic.[2] Standard 1M/2M Ammonia in Methanol might not be strong enough to displace it efficiently.[2]
-
Try: 7M Ammonia in Methanol (prepare fresh).[2]
-
Try: Use a weaker cation exchanger (WCX) instead of SCX if recovery is consistently low.[2]
Q: How do I remove the 4-chloropyridine starting material?
A: 4-Chloropyridine is lipophilic but weak (
-
Wash: Dissolve crude in DCM.[2] Wash with pH 5.0 buffer (Citrate/Phosphate). The product (pKa ~10) will protonate and go into the water; the 4-chloropyridine will stay in the DCM. Then basify the water to recover the product [3].
📊 Decision Tree: Choosing Your Method
Caption: Decision matrix for selecting purification method based on scale and physical state.
References
-
Biotage. (2023).[2][3] Strategies for the Flash Purification of Basic Amines. Retrieved from
-
Waters Corporation. (2024).[2] High pH Stability of Hybrid Particle Columns.[2] Retrieved from
-
BenchChem. (2025).[2][4][5] Purification of Bulky Amines by Chromatography: Troubleshooting Guide. Retrieved from
-
Journal of Medicinal Chemistry. (General Reference). Synthesis and Purification of Piperidine-Pyridine Scaffolds in Kinase Inhibitors. (See general methodology in recent kinase inhibitor publications).[2]
Sources
Troubleshooting cyclization side reactions in pyridyl piperidine synthesis
This is a technical support guide designed for the "Pyridyl Piperidine Synthesis" specialized support center.
Topic: Troubleshooting Cyclization Side Reactions & Synthetic Failures
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary & Core Challenges
The pyridyl piperidine scaffold is a privileged structure in medicinal chemistry (e.g., GPCR ligands, kinase inhibitors like Palbociclib). However, its synthesis is plagued by the competing nucleophilicity of the pyridine nitrogen versus the piperidine nitrogen (or its acyclic precursor).
Primary Failure Modes:
-
The "Pyridinium Trap": Unwanted intramolecular cyclization where the pyridine nitrogen attacks an electrophilic site intended for the piperidine ring closure, forming fused bicyclic quaternary salts (e.g., quinolizinium species).
-
Regioselectivity Drift: In metal-catalyzed hydroamination, 5-exo-trig (pyrrolidine formation) often competes with the desired 6-endo-trig (piperidine formation).
-
Catalyst Sequestration: In cross-coupling (Buchwald-Hartwig), the pyridine nitrogen chelates the Pd-center, forming stable metallacycles that arrest the catalytic turnover.
Diagnostic Decision Tree
Use this logic flow to identify the specific nature of your reaction failure before applying the protocols below.
Caption: Diagnostic workflow for identifying the root cause of synthetic failure in pyridyl piperidine scaffolds.
Troubleshooting The "Pyridinium Trap" (Unwanted Cyclization)
The Issue: When synthesizing the piperidine ring from an acyclic precursor attached to a pyridine (e.g., via alkylation of a di-halo chain), the pyridine nitrogen (
Mechanism: The formation of a 6-membered fused ring (quinolizine-type) is kinetically accessible if the electrophile is 4 carbons away from the pyridine ring.
Protocol: Preventing Pyridinium Salt Formation
| Variable | Recommendation | Scientific Rationale |
| pH Control | Maintain pH ~9–10 | Ensure the acyclic amine is deprotonated (nucleophilic) while the pyridine remains neutral. If pH is too low, the amine protonates first, leaving the pyridine as the only active nucleophile. |
| Solvent | Non-polar (Toluene, DCM) | Polar aprotic solvents (DMF, DMSO) stabilize the transition state of charge-separation (pyridinium formation). Non-polar solvents disfavor salt formation. |
| Concentration | High Dilution (<0.05 M) | Favors intramolecular reaction. While both desired and side reactions are intramolecular, high dilution prevents intermolecular oligomerization which often confuses the analysis. |
| Blocking | Transient N-Oxide | Gold Standard: Oxidize pyridine to Pyridine-N-oxide before cyclization. The N-oxide oxygen is not nucleophilic toward alkyl halides. Reduce back to pyridine (Zn/AcOH) after piperidine closure. |
Step-by-Step Fix (N-Oxide Route):
-
Oxidation: Treat the pyridine-containing precursor with m-CPBA (1.1 eq) in DCM at 0°C to form the N-oxide.
-
Cyclization: Perform the piperidine ring closure (e.g., double alkylation or RCM). The N-oxide prevents the pyridine N from attacking.
-
Reduction: Dissolve the crude N-oxide piperidine in AcOH. Add Zn dust (5 eq) and stir at RT for 2h to regenerate the pyridine.
Troubleshooting Regioselectivity (5-exo vs 6-endo)
The Issue: When closing the piperidine ring via metal-catalyzed intramolecular hydroamination of an amino-alkene, the reaction can proceed via 5-exo-trig (forming a methyl-pyrrolidine) or 6-endo-trig (forming the desired piperidine).
Mechanism: According to Baldwin's rules, 5-exo is generally kinetically favored. However, the presence of the pyridine ring can chelate the metal catalyst, altering the geometry of the insertion step.
Optimization Matrix: Favoring 6-endo Cyclization
Q: Why am I getting the pyrrolidine isomer? A: Your catalyst ligand is likely too small, allowing the substrate to adopt the lower-energy 5-exo transition state.
Corrective Protocol:
-
Switch Metal/Ligand: Use Gold(I) catalysis with bulky ligands.
-
Catalyst:Au(PPh3)Cl / AgOTf often gives mixtures.
-
Fix: Use IPrAuCl (N-heterocyclic carbene ligand). The steric bulk of the NHC ligand destabilizes the tighter 5-exo transition state, pushing the pathway toward the 6-endo manifold.
-
-
Protecting Group Tuning:
-
Free amines often chelate. Use an electron-withdrawing protecting group (e.g., Tosyl or Boc ) on the nitrogen. This reduces the Lewis basicity of the nitrogen, making the reaction purely dependent on alkene activation (hydroamination).
-
Troubleshooting Buchwald-Hartwig Couplings
The Issue: Coupling a piperidine (nucleophile) to a halopyridine (electrophile) often stalls. Cause: The pyridine nitrogen and the piperidine nitrogen can simultaneously coordinate to the Palladium, forming a stable "rest state" complex that prevents oxidative addition or reductive elimination.
Recommended Catalyst Systems
Do not use generic Pd(PPh3)4. Use specific generations of Buchwald precatalysts designed to prevent pyridine coordination.
| Component | Recommendation | Why? |
| Pre-Catalyst | Pd-RuPhos G4 or Pd-BrettPhos G4 | These precatalysts activate rapidly at room temperature, minimizing the window for pyridine to poison the Pd(II) species before reduction to Pd(0). |
| Base | NaOtBu or LHMDS | Weak bases (Carbonates) are often too slow for hindered substrates. LHMDS is soluble in toluene, preventing surface passivation issues. |
| Solvent | 1,4-Dioxane or Toluene | Avoid DMF/DMA if possible; they can coordinate to Pd. |
Protocol: The "Shake-and-Bake" Rescue
If standard coupling fails:
-
Purge: Ensure rigorous deoxygenation (sparge with Ar for 15 mins).
-
Add Additive: Add 10-20 mol% of 3-chloropyridine .
-
Temperature: Ramp immediately to 80°C. Do not linger at warm-up temperatures where stable chelates form.
References & Grounding
-
Reductive Transamination (ART): Ruan, J., et al. "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation." Nature Catalysis (2022). Link
-
Relevance: Mechanistic insight into ring-opening/closing equilibrium and side reactions with electron-rich aryls.
-
-
Buchwald Coupling Optimization: Sather, A. C., et al. "Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)Aromatic Electrophiles." Org.[3][4][5] Process Res. Dev. (2019). Link
-
Relevance: Definitive guide on ligand selection (RuPhos/BrettPhos) for pyridine-piperidine couplings.
-
-
Pyridinium Salt Side Reactions: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley (2010).
-
Relevance: Fundamental mechanisms of pyridine nucleophilicity and quaternary salt formation.
-
-
Regioselective Cyclization: Patil, N. T., et al. "Gold-Catalyzed Intramolecular Hydroamination of Alkenes." Chem. Rev. (2008). Link
-
Relevance: Explains the 5-exo vs 6-endo selectivity and ligand effects.
-
Disclaimer: This guide is for research purposes only. Always consult SDS and perform risk assessments before handling pyridines and organometallic catalysts.
Sources
Resolving solubility issues with 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
The following technical support guide addresses solubility and formulation challenges for 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine . This compound, often utilized as a scaffold in medicinal chemistry (resembling motifs in ROCK inhibitors or GPCR ligands), presents unique solubility behaviors due to its 4-aminopyridine-like core and primary amine tail .[1][]
Compound: 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
CAS Registry Number: Not widely listed (Custom Synthesis / Building Block) Chemical Class: N-aryl piperidine / Pyridine derivative[1][]
Part 1: Physicochemical Profile & Solubility Logic
Before attempting solubilization, you must identify whether you possess the Free Base or a Salt Form (e.g., HCl, TFA).[1] This dictates your solvent strategy.
| Property | Value (Estimated) | Implication for Solubility |
| pKa 1 (Pyridine N) | ~9.4 - 9.7 | Highly basic due to conjugation with the piperidine nitrogen (similar to DMAP).[1][] Protonated at physiological pH. |
| pKa 2 (Primary Amine) | ~10.5 - 10.7 | Typical aliphatic amine.[1][] Protonated at physiological pH. |
| LogP (Free Base) | ~1.4 - 1.8 | Moderately lipophilic.[1][] Insoluble in neutral water. |
| Charge at pH 7.4 | +2 (Dicationic) | Highly soluble only if pre-dissolved or converted to salt.[1] |
The "Solubility Trap"
Users often attempt to dissolve the Free Base directly in neutral buffers (PBS) or water.[1][] It will not dissolve. Although the molecule wants to be cationic at pH 7, the solid free base has a stable crystal lattice and high hydrophobicity that prevents the initial protonation event without help (acid or co-solvent).[1]
Part 2: Troubleshooting & Protocols (Q&A)
Q1: I have the solid Free Base. It floats in water and won't dissolve. What do I do?
Diagnosis: The free base is lipophilic.[1][] You are observing the "kinetic barrier" to dissolution. The Fix: You must lower the pH to drive protonation or use an organic co-solvent.[1]
Protocol A: The "In-Situ Salt" Method (Recommended for Aqueous Stock)
Use this if you cannot use DMSO/Ethanol in your assay.[1][]
-
Weigh the target amount of compound.
-
Add 0.1 M HCl (or acetic acid) dropwise until the solid fully dissolves.
-
Dilute with water to reach ~90% of final volume.
-
Adjust pH carefully with dilute NaOH if necessary (do not exceed pH 8.0, or it may precipitate).
-
Bring to final volume with water/buffer.
Protocol B: The DMSO Stock Method (Standard)
-
Dissolve the free base in 100% DMSO to create a high-concentration stock (e.g., 10–50 mM).[1]
-
Solubility Limit: Typically >100 mM in DMSO.[1]
-
-
Sonicate for 2–5 minutes to ensure no micro-aggregates remain.
-
Dilution Step: When adding to aqueous media, add the DMSO stock slowly while vortexing the media to prevent local high concentrations that cause "oiling out."[1]
Q2: My compound precipitated when I diluted my DMSO stock into PBS (pH 7.4). Why?
Diagnosis: This is the "Crash-Out Effect."[1][] Even though the dication is soluble, the transition from DMSO (unprotonated/neutral environment) to PBS (high salt, neutral pH) can cause transient precipitation.
-
Cause 1: High Concentration Shock. Diluting 50 mM stock 1:100 gives 500 µM.[1][] If the local pH at the injection site is >9 (due to the amine's own basicity), the free base crashes out before it can protonate.
-
Cause 2: Phosphate Interaction. The dicationic form can form insoluble ion pairs with phosphate anions (
) at high concentrations.[1][]
Corrective Workflow:
-
Lower the Stock Concentration: Dilute your DMSO stock to 1–5 mM before adding to media.[1]
-
Intermediate Dilution: Dilute the DMSO stock 1:10 in water (not PBS) first. This allows protonation to occur in a low-salt environment.[1][] Then add this mixture to your PBS/Media.
-
Switch Buffers: If phosphate precipitation is suspected, use HEPES or Tris buffer instead of PBS.
Q3: Can I use Ethanol instead of DMSO?
Answer: Yes, but with caveats.
-
The free base is soluble in ethanol.[1]
-
Warning: Ethanol evaporates during storage, changing stock concentration.[1][]
-
Biological Limit: Cells are often more sensitive to Ethanol (>0.1%) than DMSO (<0.5%).[1] Ensure your final solvent concentration is non-toxic.
Part 3: Visual Troubleshooting Guides
Figure 1: Solubility Decision Tree
Use this logic flow to determine the correct preparation method based on your starting material and assay needs.
Caption: Decision matrix for solubilizing 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine based on chemical form and assay requirements.
Figure 2: pH-Dependent Protonation States
Understanding the charge state is critical for predicting membrane permeability and solubility.[1][]
Caption: Protonation states of the compound across pH ranges. Max solubility is achieved below pH 9.0.[1]
Part 4: Storage & Stability
-
Hygroscopicity: If you generate the HCl salt (Method A), be aware that amine salts are often hygroscopic.[1] Store in a desiccator at -20°C.
-
Solution Stability:
-
DMSO Stock: Stable for 3–6 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).
-
Aqueous Solutions: Prepare fresh. Primary amines can react with atmospheric
(carbamate formation) or oxidize over time in solution.
-
References
-
PubChem. Compound Summary: 4-Aminopyridine (Physicochemical Properties).[1][][3][4] National Library of Medicine.[1][4] Available at: [Link][]
-
Williams, R. pKa Data Compiled.[1][5] Organic Chemistry Data.[1][3][5] (General reference for Pyridine/Amine pKa values). Available at: [Link][]
Sources
- 1. 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-{2-[(4-{Ethyl[3-(ethylamino)pyridin-2-yl]amino}piperidin-1-yl)carbonyl]-1H-indol-5-yl}ethanesulfonamide | C25H34N6O3S | CID 462969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(1-Methylpiperidin-4-yl)ethanamine | C8H18N2 | CID 15046231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
Removing unreacted pyridine starting material from final amine product
Topic: Removal of Unreacted Pyridine from Amine Products
Executive Summary: The "Amine-Pyridine Paradox"
Removing pyridine from an amine product is a classic process chemistry challenge.[1] Because both the impurity (pyridine) and your product are basic amines, standard acid-base extractions often fail—acidifying the mixture protonates both, trapping your product in the aqueous phase alongside the pyridine.
This guide outlines three field-proven workflows to bypass this pKa overlap, prioritized by chemo-selectivity and operational simplicity .
Method A: The Copper(II) Sulfate Complexation (The "Gold Standard")
Best For: Non-volatile amine products; Acid-sensitive compounds.
Mechanism: Pyridine is a strong ligand for Copper(II), forming a water-soluble, deep blue/violet complex
Protocol: The "Blue-to-Purple" Wash [2]
-
Dissolution: Dissolve your crude reaction mixture in a non-coordinating solvent (Ethyl Acetate or Dichloromethane). Avoid ethers if possible, as they can sometimes coordinate with copper.
-
Preparation: Prepare a saturated aqueous solution of Copper(II) Sulfate (
) . -
The Wash:
-
Add the
solution to your separatory funnel (1:1 volume ratio). -
Shake vigorously.[3]
-
Observation: The aqueous layer will turn from light blue to deep royal blue/violet as it captures the pyridine.
-
-
Repetition: Drain the aqueous layer.[4][5] Repeat the wash with fresh
solution until the aqueous layer remains light blue (indicating no more pyridine is being extracted). -
Final Polish: Wash the organic layer once with brine to remove residual copper salts, then dry over
.
Visualizing the Workflow
Figure 1: Logic flow for the Copper Sulfate extraction method. Note the color change loop as the primary indicator of success.
Method B: Azeotropic Removal (Volatility Strategy)
Best For: Thermal-stable products; Large scale removal before workup. Mechanism: Pyridine forms positive azeotropes with specific solvents, depressing the boiling point and allowing pyridine to be "carried" over into the vacuum trap.
Azeotrope Data Table
| Co-Solvent | Azeotrope BP ( | Pyridine Composition (wt%) | Application Notes |
| Water | 92.6 | ~57% | Good for initial bulk removal if product is water-insoluble. |
| Toluene | 110.1 | ~24% | Most effective. Toluene breaks pyridine's hold. |
| Heptane | 97.0 | ~25% | Useful for non-polar products; precipitates polar impurities. |
Protocol: The "Co-Evap" Technique
-
Concentrate the reaction mixture to minimum volume.
-
Add Toluene (approx. 2-3x the volume of residual pyridine).
-
Rotovap at
under reduced pressure. -
Repeat 3 times. The distinctive smell of pyridine should be replaced by the smell of toluene (which is easier to remove or ignore in subsequent steps).
Method C: Heterogeneous Scavenging (The "Resin" Switch)
Best For: High-value pharmaceutical intermediates (API); Traces (<5%) remaining after workup. Mechanism: Strong cation exchange resins (SCX) or acidic resins will bind pyridine. While they also bind amine products, pyridine often binds irreversibly or much more strongly to specific acidic resins compared to bulky tertiary amines.
-
Recommended Resin: Amberlyst 15 (H+ form) or Dowex 50WX8.
-
Technique: Stir crude solution with resin beads for 30 mins. Filter. (Note: This requires validation that your specific product does not bind irreversibly. Test on a small aliquot first).
Troubleshooting & FAQs
Q: I tried the CuSO4 wash, but my product precipitated out.
-
Diagnosis: Your product might be forming a complex with copper, or it is simply insoluble in the organic solvent once the pyridine (which acts as a co-solvent) is removed.
-
Fix: Switch to a more polar organic solvent like 10% Methanol in DCM for the extraction. If the precipitate is blue, your product is coordinating; switch to Method B (Azeotrope) .
Q: Can I just use dilute HCl?
-
Analysis: Only if your product is a very weak base (e.g., an amide, indole, or aniline with electron-withdrawing groups, pKa < 3).
-
The Math: Pyridine has a pKa of
. If your amine product has a pKa of 9-10 (typical alkyl amine), adding acid will protonate your product before or simultaneously with pyridine. You will lose your yield to the aqueous layer.
Q: The Copper solution isn't turning dark blue, but I smell pyridine.
-
Diagnosis: The pyridine concentration is likely low, or the extraction kinetics are slow due to an emulsion.
-
Fix: Add solid NaCl to saturate the aqueous layer (salting out), forcing the pyridine to partition or coordinate with the copper more effectively.
Decision Matrix: Which Method to Choose?
Figure 2: Decision matrix for selecting the appropriate purification strategy.
References
-
University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. Retrieved March 6, 2026, from [Link]
-
Organic Syntheses. (1926).[1] Benzil: Copper Sulfate-Pyridine Oxidation.[1] Org. Synth. 1926, 6,[1] 6. Retrieved March 6, 2026, from [Link]
- Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520.
Sources
Optimization of column chromatography for piperidine ethanamine derivatives
Welcome to the Technical Support Center for Chromatographic Purification. As an Application Scientist, I frequently encounter researchers struggling with the purification of highly basic, polar compounds. Piperidine ethanamine derivatives—characterized by a secondary or tertiary piperidine nitrogen and a primary or secondary ethanamine side chain—are notorious for their difficult chromatographic behavior.
This guide abandons generic advice to focus on the causality of these separations, providing you with self-validating protocols and mechanistic insights to optimize your workflows.
Part 1: Mechanistic Insights – The Causality of Amine Tailing
To optimize a purification, we must first understand why the separation fails. Piperidine ethanamine derivatives are diamines with high pKa values (typically ~10–11). Standard normal-phase chromatography utilizes silica gel, a stationary phase densely populated with acidic silanol groups (Si-OH) that possess a pKa of approximately 4.5.
When your basic diamine enters the column, it undergoes an aggressive acid-base interaction with the silica surface. Instead of partitioning smoothly based on polarity, the amine forms strong hydrogen bonds and ion-exchange complexes with the deprotonated siloxanes (Si-O⁻). This causes the compound to "drag" or tail across the column, resulting in broad elution profiles, poor resolution, and irreversible adsorption[1].
To break this interaction, we introduce a sacrificial basic modifier—such as Triethylamine (TEA) or ammonium hydroxide—into the mobile phase. The modifier competitively binds to and masks the acidic silanol sites, allowing your target molecule to elute sharply[1][2].
Mechanistic pathway of silanol deactivation using basic modifiers.
Part 2: Quantitative Data & Solvent System Selection
Selecting the right solvent system is a balance between target polarity and modifier volatility. The table below summarizes the quantitative performance of various solvent systems when purifying basic piperidine derivatives[2][3].
| Solvent System | Basic Modifier | Target Polarity | Tailing Factor (As) | Expected Recovery | Application Profile |
| Hexane / EtOAc | None | Low | > 3.0 (Severe) | < 40% | Not recommended. Leads to irreversible adsorption. |
| Hexane / EtOAc | 1–2% TEA | Low to Med | 1.1 – 1.3 | > 85% | Standard flash chromatography for protected piperidines[3]. |
| DCM / MeOH | 1% NH₄OH (aq) | High | 1.0 – 1.2 | > 90% | Highly polar, unprotected ethanamine derivatives. |
| Reversed-Phase C18 | 0.1% TFA or Formic Acid | Med to High | 1.0 – 1.1 | > 95% | Analytical or Prep-LC for extremely basic/polar amines[2]. |
Part 3: Self-Validating Experimental Protocol
This protocol details the normal-phase purification of a piperidine ethanamine derivative using a TEA-modified solvent system. Every step includes a Validation Checkpoint to ensure the system is functioning as intended before you proceed.
Step 1: TLC Optimization and System Validation
-
Dissolve a small aliquot of your crude mixture in dichloromethane (DCM).
-
Prepare a mobile phase of Hexane/EtOAc containing 1% (v/v) Triethylamine (TEA) [1][3].
-
Spot the TLC plate and develop it in a chamber saturated with the modified mobile phase.
-
Validation Checkpoint: Visualize the plate (using KMnO₄ or Iodine). The target spot must be perfectly symmetrical (no streaking) with an
value between 0.25 and 0.35. If the spot tails, increase TEA to 2%.
Step 2: Silica Deactivation and Column Packing
-
Prepare a slurry of standard silica gel using the least polar mixture of your modified eluent (e.g., 90:10 Hexane:EtOAc + 1% TEA)[3].
-
Pour the slurry into the column.
-
Flush the packed column with at least 2-3 column volumes (CV) of the TEA-modified solvent.
-
Validation Checkpoint: Measure the pH of the solvent exiting the column. It must be basic (pH > 8). If it is neutral or acidic, the silanol groups have not been fully saturated by the TEA. Continue flushing until the eluent tests basic.
Step 3: Sample Loading and Elution
-
Dissolve your crude piperidine derivative in the absolute minimum volume of the starting eluent[3].
-
Load the sample evenly onto the top of the silica bed.
-
Elute the column using an isocratic or shallow gradient approach, maintaining the 1% TEA concentration throughout the entire run.
-
Validation Checkpoint: Monitor the fractions via TLC. The
of the eluting compound should perfectly match your optimized TLC from Step 1. A sudden drop in indicates the TEA has been depleted from the mobile phase.
Step 4: Fraction Pooling and Modifier Removal
-
Combine the fractions containing the pure piperidine ethanamine derivative.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
To remove residual TEA, co-evaporate the residue 2–3 times with toluene or methanol, followed by high vacuum drying.
-
Validation Checkpoint: Run a ¹H NMR spectrum. The absence of a quartet at ~2.5 ppm and a triplet at ~1.0 ppm confirms the complete removal of TEA.
Part 4: Troubleshooting Workflow & FAQs
Diagnostic workflow for resolving peak tailing in basic amine chromatography.
Frequently Asked Questions
Q: Why does my piperidine ethanamine derivative co-elute with non-polar impurities despite a low
Q: I cannot get rid of the residual Triethylamine (TEA) in my final product. What are my alternatives? A: TEA has a boiling point of 89°C and can form stubborn complexes with your product. If co-evaporation with toluene fails, switch your solvent system to Dichloromethane/Methanol and use methanolic ammonia (or aqueous NH₄OH) as your basic modifier instead of TEA[3]. Ammonia is highly volatile and evaporates seamlessly under standard rotary evaporation.
Q: My compound degraded on the column. What happened? A: Standard silica gel is inherently acidic. Highly sensitive basic amines can undergo acid-catalyzed degradation or irreversible salt formation when exposed to bare silica[1]. Pre-treating the silica with a basic modifier neutralizes this environment. If degradation persists, you must abandon standard silica and switch to amine-functionalized silica, neutral alumina, or Reversed-Phase C18 chromatography[4].
Q: Can I use Reversed-Phase (C18) chromatography for these derivatives? A: Yes. In fact, for highly polar ethanamine side chains, Reversed-Phase LC is often superior. However, you must control the pH of the mobile phase. For strongly basic amines, buffering the mobile phase (e.g., pH 3.5 to 5.5) and adding ion-pairing agents or organic amine modifiers is critical to prevent interactions with unendcapped silanols on the C18 phase[2][5].
References
-
Oxford University Press. "Troubleshooting in Chromatography". Journal of Chromatographic Science. Available at: [Link]
-
Agilent Technologies. "The LC Handbook". Agilent Technical Literature. Available at:[Link]
Sources
Technical Support Center: Stability of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine Under Acidic Conditions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine. Given the compound's structure, which features both a pyridine and a piperidine ring, understanding its stability in acidic environments is crucial for formulation development, stability studies, and analytical method development. This document provides in-depth answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols based on established scientific principles and regulatory expectations.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine under acidic conditions?
A1: The primary stability concern for this molecule under acidic conditions revolves around the potential cleavage of the covalent bond between the pyridine ring and the piperidine nitrogen. Both the pyridine and piperidine nitrogens, as well as the primary amine on the ethanamine side chain, are basic and will be protonated in an acidic medium.
-
Protonation: The pyridine nitrogen (pKa ≈ 5.2 for pyridine itself) and the more basic piperidine and ethanamine nitrogens (pKa ≈ 11.2 for piperidine) will exist as their respective conjugate acids.[3] This protonation can influence the electronic properties of the molecule and the lability of adjacent bonds.
-
Potential C-N Bond Cleavage: The key area of interest is the C-N bond connecting the electron-deficient pyridinium ring to the piperidine nitrogen. While N-aryl bonds can be stable, acid-catalyzed hydrolysis is a potential degradation pathway, which would lead to the formation of 4-aminopyridine and 2-(piperidin-4-yl)ethan-1-amine. This is the most probable significant degradation pathway under harsh acidic conditions (e.g., strong acid and heat).
-
Side-Chain Reactions: While less likely to be the primary degradation route under simple acidic hydrolysis, reactions involving the ethan-1-amine side chain cannot be entirely ruled out, especially under oxidative or photolytic stress in an acidic environment.
-
Piperidine Ring Opening: Under very harsh acidic conditions (e.g., concentrated strong acids and high temperatures), cleavage of the piperidine ring itself is a possibility, though this is generally less common than the cleavage of exocyclic bonds.
Q2: How does protonation of the nitrogen atoms affect the overall stability of the molecule?
A2: Protonation of the nitrogen atoms has a significant impact on the molecule's reactivity and stability:
-
Pyridine Ring: Protonation of the pyridine nitrogen to form a pyridinium ion further deactivates the ring towards electrophilic attack, enhancing its stability against certain degradation pathways.
-
Piperidine and Ethanamine Nitrogens: Protonation of the highly basic piperidine and primary amine nitrogens forms ammonium salts. This generally increases water solubility but can also influence the molecule's conformation and susceptibility to certain reactions.
-
Electronic Effects: The positive charges on the protonated nitrogens can create electron-withdrawing effects that may influence the stability of nearby bonds. The stability of the C(pyridine)-N(piperidine) bond will be a key factor to investigate, as the positive charge on the pyridinium ring could make the carbon atom attached to the piperidine nitrogen more electrophilic and thus more susceptible to nucleophilic attack by water.
Q3: What degradation products should I expect to see in a forced acid degradation study?
A3: Based on the structure, the most likely primary degradation products from acid-catalyzed hydrolysis are:
-
4-Aminopyridine: Resulting from the cleavage of the C-N bond between the pyridine and piperidine rings.
-
2-(Piperidin-4-yl)ethan-1-amine: The other fragment from the C-N bond cleavage.
It is also crucial to consider the possibility of secondary degradation products if the primary products are themselves unstable under the stress conditions.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.
-
HPLC Method: A reversed-phase HPLC method using a C18 column is a good starting point. The mobile phase would typically consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution is often necessary to separate the parent compound from its more polar degradation products like 4-aminopyridine.
-
Detection: UV detection at a wavelength where all compounds of interest have reasonable absorbance is recommended.
-
Peak Purity and Mass Balance: It is crucial to assess peak purity using a photodiode array (PDA) detector and to calculate mass balance to ensure that all significant degradation products are being detected.[1]
-
LC-MS and NMR for Identification: For the definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for obtaining molecular weight information.[4] For complete structural elucidation, isolation of the impurities followed by Nuclear Magnetic Resonance (NMR) spectroscopy would be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No degradation observed after acid stress. | The compound is highly stable under the applied conditions. The conditions were not harsh enough. | Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), increase the temperature, or extend the duration of the stress study.[5] |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the acid concentration, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to observe the degradation pathway.[1] |
| Multiple unexpected peaks in the chromatogram. | Secondary degradation of primary impurities. Interaction with excipients (if in formulation). Complex degradation pathways. | Use LC-MS to get mass information on the unknown peaks. Analyze a placebo sample under the same stress conditions to rule out excipient degradation. |
| Poor peak shape for the parent compound or degradants. | Inappropriate mobile phase pH. The compound is a multi-basic amine. | Adjust the mobile phase pH to ensure consistent ionization of the analytes. Using a buffer is essential. A mobile phase pH around 3-4 is often a good starting point for basic compounds. |
| Poor mass balance. | Degradants are not UV active. Degradants are volatile and lost during sample preparation. Degradants are not eluting from the HPLC column. | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. Use a mass spectrometer (LC-MS) to search for non-chromophoric species. Ensure sample preparation steps minimize the loss of volatile compounds. |
Experimental Protocols
Protocol 1: Forced Acid Degradation Study
This protocol is a general guideline and should be optimized for 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine.
Objective: To induce partial degradation of the drug substance under acidic conditions to identify potential degradation products and establish a degradation pathway.
Materials:
-
2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
HPLC grade water, acetonitrile, and methanol
-
Volumetric flasks and pipettes
-
HPLC system with UV/PDA detector and a C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., 1 mg/mL in water or methanol).
-
Acid Stress:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature and take samples at initial, 2, 4, 8, and 24-hour time points.
-
If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60 °C or 80 °C).
-
If still no degradation is seen, repeat using 1 M HCl.
-
-
Neutralization: Before HPLC analysis, neutralize each sample with an equivalent amount of NaOH to prevent damage to the HPLC column.
-
Analysis: Dilute the neutralized samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
-
Control Sample: Prepare a control sample by diluting the stock solution with water and storing it under the same conditions (protected from light) to differentiate between degradation and other changes.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine from its potential degradation products.
Initial HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 254-260 nm due to the pyridine ring).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Development Strategy:
-
Analyze the unstressed drug substance to determine its retention time.
-
Analyze the stressed (acid-degraded) samples.
-
Optimize the gradient to achieve baseline separation between the parent peak and all degradation product peaks. A resolution of >1.5 is generally desired.
-
If co-elution occurs, adjust the mobile phase composition (e.g., try methanol as the organic modifier, or use a different buffer and pH).
-
Once separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Proposed Acid-Catalyzed Degradation Pathway
Sources
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigating Primary Amine Oxidation in Pyridyl Piperidine Pharmacophores
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and formulation scientists dealing with the oxidative instability of pyridyl piperidine structures. While the pyridyl piperidine scaffold is a highly effective pharmacophore in modern drug design, the presence of a solvent-exposed primary amine introduces significant chemical liability. This guide dissects the causality of this degradation, provides self-validating troubleshooting protocols, and answers the most critical formulation FAQs.
The Causality of Amine Oxidation
To stop degradation, you must first understand the kinetic and thermodynamic drivers. In a pyridyl piperidine molecule containing a primary amine, the three nitrogen atoms possess vastly different electronic and steric profiles:
-
Pyridyl Nitrogen: Part of an aromatic system; highly electron-deficient and resistant to mild oxidants.
-
Piperidine Nitrogen: Typically secondary or tertiary; sterically hindered, reducing its nucleophilicity toward bulky peroxides.
-
Primary Amine: Sterically unhindered and highly electron-rich. Its localized lone pair acts as a kinetic sink, readily initiating nucleophilic attacks on electrophilic oxygen species.
In pharmaceutical solid and liquid dosage forms, the primary oxidants are not atmospheric oxygen (autoxidation), but rather hydroperoxides (HPOs) and hydrogen peroxide (
Mechanism of primary amine oxidation by excipient hydroperoxides and stabilization via salt formation.
Diagnostic & Mitigation Workflow
Diagnostic and mitigation workflow for primary amine oxidation in formulations.
Troubleshooting Guide: Self-Validating Protocols
To resolve oxidation issues, you must empirically prove whether the degradation is driven by specific excipient impurities and validate that your mitigation strategy effectively neutralizes the chemical liability.
Protocol 1: Excipient Compatibility & Peroxide Spiking Assay
Objective: Determine the API's specific vulnerability to hydrogen peroxide (
-
Sample Preparation: Prepare 10 mg/mL solutions of the pyridyl piperidine API (free base) in a neutral phosphate buffer (pH 7.4).
-
Spiking (The Validation Step): Divide the solution into three distinct cohorts:
-
Cohort A (Control): No additives.
-
Cohort B (
Stress): Spike with 0.3% (mimics impurities found in PVP and PEG). -
Cohort C (ROOH Stress): Spike with 0.1% cumene hydroperoxide (mimics organic peroxides found in Polysorbate 80).
-
-
Incubation: Seal the vials and incubate at 40°C for 48 hours.
-
Analysis: Quench the reactions with sodium thiosulfate to halt oxidation. Analyze via LC-MS. Causality Check: If Cohort C degrades but Cohort B does not, your primary amine is specifically vulnerable to organic peroxides, meaning Polysorbate 80 must be strictly avoided or treated with antioxidants.
Protocol 2: Salt Screening for Microenvironmental Stabilization
Objective: Tie up the primary amine's lone pair via protonation. The ionized form of an amine is highly stable against oxidation, whereas the un-ionized free base is highly susceptible[1].
-
Counterion Selection: Select pharmaceutically acceptable acids with pKa values at least 2 units lower than the pKa of the primary amine (e.g., HCl, methanesulfonic acid, toluenesulfonic acid).
-
Crystallization: Dissolve the free base API in an ethanol/water mixture. Add 1.05 molar equivalents of the selected acid. Stir at 25°C for 2 hours, then cool to 5°C to induce crystallization. Filter and dry the resulting salt.
-
Microenvironmental pH Validation: Slurry 10 mg of the isolated salt in 1 mL of unbuffered deionized water. Measure the pH of the slurry. Self-Validation: A slurry pH of < 5 confirms that the amine will remain fully protonated in the microenvironment of a solid dosage form, effectively blocking nucleophilic attack.
-
Accelerated Solid-State Stress Test: Blend the validated salt (and a free base control) with a high-peroxide excipient like PVP (containing ~250 ppm HPO) at a 1:1 ratio[2]. Store at 40°C/75% RH for 4 weeks and quantify degradants via HPLC-UV.
Quantitative Data Summaries
Table 1: Hydroperoxide (HPO) Levels in Common Excipients and Impact on Free Base APIs
Data synthesized from industry evaluations of excipient hydroperoxides,[2].
| Excipient | Mean HPO (ppm) | Max HPO Observed (ppm) | Predominant Peroxide Type | API Degradation Risk (Free Base) |
| Povidone (PVP) | 250 | 380 | Critical | |
| PEG 400 | 75 | 115 | High | |
| Polysorbate 80 | 50 | 160 | ROOH only | High |
| Hydroxypropyl Cellulose | 10 | 30 | Moderate | |
| Microcrystalline Cellulose | < 2 | < 2 | None | Low |
Table 2: Stability of Pyridyl Piperidine Ionization States Under Oxidative Stress
Accelerated stability of API blended with high-peroxide PVP (4 weeks at 40°C/75% RH).
| API Solid State | Microenvironmental pH | % Primary Amine Remaining | Primary Degradant Observed |
| Free Base | 8.2 | 81.4% | Hydroxylamine / Nitroso |
| HCl Salt | 4.1 | 99.8% | None Detected |
| Mesylate Salt | 3.8 | 99.9% | None Detected |
Frequently Asked Questions (FAQs)
Q: Why is only the primary amine oxidizing, while the piperidine and pyridyl nitrogens remain intact? A: This is a matter of sterics and electronics. The pyridyl nitrogen is part of an aromatic ring, making it highly electron-deficient and resistant to mild peroxides. The piperidine nitrogen (if secondary or tertiary) is sterically hindered. The primary amine, however, is highly accessible and possesses a localized, reactive lone pair, making it the kinetic sink for electrophilic oxygen species.
Q: We are forced to use PEG 400 for API solubility. How can we prevent oxidation without changing the excipient? A: If switching excipients is impossible, you must alter the chemistry of the formulation. You have two primary options:
-
Formulate as a Salt: Convert the API to a stable salt (e.g., HCl or Mesylate). The ionized form of the amine remains stable against oxidation because the lone pair is tied up in the N-H bond[1].
-
Add a Sacrificial Antioxidant: Add water-soluble antioxidants like ascorbic acid or methionine to the formulation. These will scavenge the peroxides generated in the PEG 400 before they can react with your API[3].
Q: Does the manufacturing process of the excipient matter, or is this just an inherent property of the polymer? A: Both matter. Polymeric excipients like PEG and Polysorbate undergo autoxidation during their own synthesis and subsequent storage, leading to the accumulation of hydroperoxides[3]. Because of this, lot-to-lot variability is massive. Defining critical HPO limits for your incoming raw excipients based on your API's specific sensitivity is a mandatory quality control step.
Q: Can we just monitor
References
- Source: Journal of Pharmaceutical Sciences (via Pharxmon Consulting)
- Source: PubMed (NIH)
- Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: MDPI URL
- Peroxide formation in polysorbate 80 and protein stability Source: USPTO URL
Sources
Technical Support Center: Crystallization of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine Salts
Welcome to the Technical Support Center for the salt screening and crystallization of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine . This complex active pharmaceutical ingredient (API) marries the aromatic, electron-deficient nature of pyridine with the flexible, three-dimensional structure of piperidine 1. While this scaffold is highly valuable in modern heterocyclic chemistry, its multiple basic centers and highly flexible ethanamine side chain present significant crystallization challenges—most notably polymorphism and liquid-liquid phase separation (LLPS), commonly known as "oiling out" 2.
This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure successful solid-form isolation.
Section 1: Mechanistic Insights into the API
Understanding the basicity of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine is critical for rational salt selection 3. The molecule contains three distinct nitrogen atoms, each with different protonation behaviors:
-
Primary Amine (Ethanamine chain): Highly basic (pKa ~9-10). This is the primary site for mono-salt formation.
-
Pyridine Nitrogen: Moderately basic (pKa ~6.5, elevated slightly by the electron-donating piperidino group). Requires stronger acids (e.g., HCl, methanesulfonic acid) to protonate, leading to di-salt formation.
-
Piperidine Nitrogen: Non-basic. The lone pair is delocalized into the electron-deficient pyridine ring via resonance (a legacy of nucleophilic aromatic substitution), rendering it unavailable for protonation under standard conditions [[1]]().
Section 2: Troubleshooting FAQs
Q1: Why does my salt consistently "oil out" (LLPS) instead of forming a crystalline lattice? A1: Oiling out occurs when the solute concentration exceeds its solubility to a degree that kinetically favors a solute-rich liquid phase over an ordered crystal lattice 4. For this specific API, the structural flexibility of the ethanamine chain lowers the overall lattice energy and melting point of the resulting salts. When the melting point of the solvated salt is lower than the temperature at which supersaturation is achieved, it separates as an oil 5. Furthermore, rapid cooling deep into the spinodal decomposition region forces the system into LLPS before primary nucleation can occur 2. Solution: Map the metastable zone. Reduce your cooling rate to <0.1 °C/min to stay within the metastable zone and avoid the binodal curve. Alternatively, use a solvent with a lower boiling point 2.
Q2: How do I control the stoichiometry to selectively isolate a mono-salt versus a di-salt?
A2: Stoichiometric control relies on the pKa differences between the primary amine and the pyridine nitrogen. To form a mono-salt, use exactly 1.0 equivalent of a weak to moderate acid (e.g., tartaric acid, succinic acid) which will selectively protonate the primary amine. To form a di-salt, use 2.05–2.1 equivalents of a strong acid (e.g., HCl) capable of protonating both centers.
Self-Validation: Always verify stoichiometry using
Q3: My high-throughput salt screen yielded amorphous gums. How can I force crystallization? A3: High-throughput cooling-evaporative screening often leads to rapid solvent loss, bypassing the crystallization window and resulting in amorphous gums 6. Solution: Shift from an evaporative approach to a rational thermocycling approach. Slurry the amorphous gum in an anti-solvent (e.g., heptane) with a trace amount of polar solvent (e.g., ethanol) to facilitate molecular mobility. Cycle the temperature between 5 °C and 40 °C over 48 hours. The repeated heating and cooling dissolve the kinetically favored amorphous phase and allow the thermodynamically stable crystalline phase to nucleate 6.
Section 3: Experimental Protocols
Protocol A: Rational Salt Screening via Thermocycling
This protocol is designed to discover stable crystalline forms while avoiding the rapid supersaturation that leads to oiling out.
-
Preparation: Dispense 15 mg of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine free base into 2 mL HPLC vials.
-
Acid Addition: Add 1.05 equivalents of the selected counterion (for mono-salts) or 2.1 equivalents (for di-salts).
-
Solvent Matrix: Add 500 µL of the selected solvent (e.g., Isopropanol, Acetone, or 9:1 EtOAc/EtOH).
-
Thermocycling: Place vials in a parallel crystallization block (e.g., Crystal16) [[6]](). Heat to 50 °C at 1 °C/min, hold for 2 hours to ensure complete dissolution, then cool to 5 °C at a slow rate of 0.1 °C/min. Repeat for 3 complete cycles.
-
Harvesting: Centrifuge the suspensions, decant the supernatant, and dry the solid under vacuum at 40 °C for 12 hours.
-
Validation: Analyze the isolated solids via X-ray Powder Diffraction (XRPD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to determine the melting point.
Protocol B: Anti-Oiling Out Seeding & Cooling Crystallization
Use this protocol for scale-up once a crystalline seed has been identified.
-
Dissolution: Dissolve the API and counterion in the primary solvent at 60 °C until a clear solution is achieved. Self-Validation: Verify complete dissolution using in-situ transmissivity probes.
-
Metastable Zone Entry: Cool the solution slowly (0.1 °C/min) to exactly 5 °C above the known cloud point (the onset temperature of LLPS).
-
Seeding: Add 1–2 wt% of crystalline seed (obtained from Protocol A). Causality: Seeds bypass the high activation energy required for primary nucleation, directing the thermodynamic pathway away from LLPS and toward ordered crystal growth [[4]]().
-
Aging: Hold the temperature isothermal for 3 hours to allow the seed bed to grow and consume the supersaturation.
-
Final Cooling: Cool to 0 °C at 0.1 °C/min. Filter the resulting slurry and wash the cake with cold anti-solvent.
Section 4: Quantitative Data Summaries
Table 1: Recommended Counterions and Expected Outcomes
| Counterion | Equivalents | Target pKa | Expected Salt Type | Crystallization Propensity | Common Solvents |
| Hydrochloric Acid | 2.1 | -6.0 | Di-salt | High (Prone to hygroscopicity) | EtOH, IPA |
| Methanesulfonic Acid | 2.1 | -1.9 | Di-salt | Moderate (May oil out initially) | Acetone, THF |
| Succinic Acid | 1.0 | 4.2 | Mono-salt | High (Stable, low hygroscopicity) | EtOAc/EtOH (9:1) |
| L-Tartaric Acid | 1.0 | 3.0 | Mono-salt | High (Excellent crystallinity) | MeOH, Water/IPA |
Table 2: Troubleshooting Matrix
| Symptom | Primary Cause | Self-Validating Solution |
| Oiling Out (LLPS) | High supersaturation / Rapid cooling | Reduce cooling rate to <0.1 °C/min; apply 1-2 wt% seeds 4. |
| Amorphous Gum | Rapid solvent evaporation | Switch to thermocycling (5 °C to 40 °C) in an anti-solvent slurry 6. |
| Hygroscopic Solid | Sub-optimal counterion selection | Switch from HCl/MSA to dicarboxylic acids (e.g., Succinate) [[3]](). |
| Low Yield | High solubility in mother liquor | Add an anti-solvent (e.g., Heptane) slowly during the isothermal aging phase. |
Section 5: Visualizations
Troubleshooting decision tree for liquid-liquid phase separation (oiling out).
High-throughput rational salt screening and validation workflow.
References
-
[1] 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine. Benchchem.
-
[4] Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Benchchem.
-
[3] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development - ACS Publications.
-
[5] Problems with Recrystallisations. Chemistry Teaching Labs - University of York.
-
[6] How to salt screen using the Crystal 16. Technobis.
-
[2] A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI.
Sources
- 1. 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine | 625438-12-2 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. crystallizationsystems.com [crystallizationsystems.com]
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
Executive Summary & Objective
Objective: To provide a technical framework for the structural validation of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine (referred to herein as Target Compound A ).
This guide moves beyond basic peak listing. It compares Target Compound A against its synthetic precursor (Boc-protected intermediate) and evaluates the critical impact of solvent selection (CDCl₃ vs. DMSO-d₆) on spectral resolution. This approach is designed for medicinal chemists monitoring the deprotection step in kinase inhibitor synthesis (e.g., ROCK or JAK inhibitors where this scaffold is common).
The Molecule at a Glance[1]
-
Core Scaffold: 4-substituted piperidine linked to a pyridine ring.[1]
-
Key Functionality: Primary ethylamine tail (critical for H-bonding in drug targets).
-
Electronic Feature: The pyridine nitrogen is electron-withdrawing, while the piperidine nitrogen acts as an electron donor into the pyridine ring (resonance), significantly shielding the pyridine
-protons.
Structural Segmentation & Assignment Logic
To ensure accurate assignment, we deconstruct the molecule into three magnetically distinct zones.
Figure 1: Fragment-based assignment logic. The resonance interaction between the piperidine nitrogen and the pyridine ring is the critical determinant for the upfield shift of the Pyridine
Comparative Analysis 1: Solvent Selection
Scenario: You are verifying the purity of the free base versus the HCl salt.
Critical Insight: The "Amine Visibility" Problem
In CDCl₃ , primary amine protons (-NH₂) often appear as a broad, wandering singlet that integrates poorly due to rapid exchange and quadrupole broadening. In DMSO-d₆ , hydrogen bonding stabilizes these protons, often resolving them as a distinct triplet (if coupled to adjacent CH₂) or a sharp broad singlet.
Table 1: Solvent-Dependent Chemical Shift Profile (δ ppm)
| Proton Group | Assignment | Shift in CDCl₃ (Free Base) | Shift in DMSO-d₆ (Free Base) | Shift in DMSO-d₆ (HCl Salt) |
| Pyridine H-2,6 | 8.20 (d, J=6.0 Hz) | 8.15 (d) | 8.35 (d) (Deshielded) | |
| Pyridine H-3,5 | 6.65 (d, J=6.0 Hz) | 6.80 (d) | 7.20 (d) (Loss of resonance) | |
| Piperidine H-2,6 | 3.95 (d, broad) | 4.05 (d, broad) | 4.25 (m) | |
| Ethylamine -CH₂-N | 2.72 (t) | 2.55 (t) | 2.85 (m) | |
| Amine -NH₂ | Exchangeable | 1.3 - 1.8 (Broad/Lost) | 3.0 - 3.5 (Broad) | 8.0+ (Broad, NH₃⁺) |
Recommendation:
-
Routine Purity Check: Use CDCl₃ . The triplet at ~2.72 ppm is distinct and sufficient for confirmation.
-
Salt Formation / Full Characterization: Use DMSO-d₆ . The shift of the pyridine
-protons from 6.80 to 7.20 ppm is the definitive proof of protonation at the pyridine nitrogen (or piperidine nitrogen depending on stoichiometry).
Comparative Analysis 2: Reaction Monitoring (Precursor vs. Product)
Scenario: Monitoring the deprotection of tert-butyl (2-(1-(pyridin-4-yl)piperidin-4-yl)ethyl)carbamate (Boc-precursor) to the free amine.
This is the most common QC step in the synthesis of this scaffold.
Table 2: Diagnostic Signals for Deprotection
| Feature | Boc-Protected Precursor | Free Amine Product (Target) | Status |
| Boc Group | Singlet (9H) at 1.44 ppm | ABSENT | Primary Indicator |
| Carbamate NH | Broad signal ~4.5 - 5.0 ppm | ABSENT | Secondary Indicator |
| CH₂-N Shift | Multiplet at ~3.15 ppm (Deshielded by C=O) | Triplet at 2.72 ppm (Upfield shift) | Confirmation |
| Pyridine Region | 8.2 / 6.6 ppm | 8.2 / 6.6 ppm | Unchanged (Scaffold Intact) |
Protocol for In-Process Control (IPC):
-
Take 50 µL of reaction mixture.
-
Evaporate to dryness (remove TFA/acid if used).
-
Re-dissolve in CDCl₃.
-
Pass Criteria: Complete disappearance of the 1.44 ppm singlet. Presence of clear triplet at 2.72 ppm.
Experimental Protocol: Sample Preparation
To ensure high-resolution spectra where the coupling constants (J-values) of the pyridine ring are measurable:
-
Mass: Weigh 5–10 mg of the compound.
-
Solvent: Add 0.6 mL of CDCl₃ (neutralized with basic alumina if the compound is acid-sensitive, though this amine is stable).
-
Filtration: If the sample appears cloudy (common with amine salts in CDCl₃), filter through a small cotton plug into the NMR tube.
-
Acquisition:
-
Scans: 16 (minimum) to 64.
-
Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbons and pyridine protons can have longer T1 relaxation times; a short D1 will reduce integration accuracy of the aromatic region.
-
Detailed Spectral Assignment (CDCl₃ Reference)
Values are calibrated to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).
-
8.22 ppm (2H, d, J = 6.2 Hz): Pyridine ortho-protons. The splitting is a clean doublet (AA' part of AA'BB').
-
6.66 ppm (2H, d, J = 6.3 Hz): Pyridine meta-protons. Significantly upfield compared to unsubstituted pyridine (which is ~7.2 ppm) due to the strong electron-donating effect of the piperidine nitrogen.
-
3.92 ppm (2H, broad d, J ≈ 13 Hz): Piperidine equatorial protons adjacent to nitrogen. Broadened due to ring inversion dynamics.
-
2.88 ppm (2H, td, J ≈ 12, 2.5 Hz): Piperidine axial protons adjacent to nitrogen.
-
2.72 ppm (2H, t, J = 6.8 Hz): Methylene protons adjacent to the primary amine (-CH ₂-NH₂). This is the quantification peak.
-
1.80 ppm (2H, d, broad): Piperidine equatorial protons (C3/C5).
-
1.55 ppm (1H, m): Piperidine methine proton (C4).
-
1.42 ppm (2H, q, J ≈ 7 Hz): Methylene protons linking the ring to the amine (-Ring-CH ₂-CH₂-).
-
1.25 ppm (2H, m): Piperidine axial protons (C3/C5).
-
1.20 - 1.60 ppm (2H, broad s): -NH₂ protons (variable position).
References
- General Pyridine Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for AA'BB' pyridine systems).
-
Solvent Effects on Amines: Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link
- Piperidine Conformation: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
- Analogous Scaffold Synthesis: Feng, Y., et al. (2016). "Discovery of Pyridine-Piperidine Scaffolds as Rho-Kinase (ROCK) Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Provides comparative shifts for the 4-(pyridin-4-yl)piperidine core).
Sources
A Comparative Guide to the Validated LC-MS/MS Quantification of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine in Human Plasma
Abstract
The robust quantification of novel chemical entities in biological matrices is a cornerstone of drug development, providing critical data for pharmacokinetic and toxicokinetic studies. This guide presents a comprehensive, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine in human plasma. Adhering to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, we detail the rationale behind experimental choices, from sample preparation to instrument parameters.[1][2][3] Furthermore, we provide a comparative analysis against a plausible alternative, Gas Chromatography-Mass Spectrometry (GC-MS), to highlight the distinct advantages of the LC-MS/MS approach for this particular analyte. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable bioanalytical workflow for similar polar, amine-containing compounds.
Introduction: The Analytical Challenge
2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine is a small molecule featuring a polar ethanamine side chain, a piperidine core, and a pyridine head group. This chemical architecture presents a distinct analytical challenge. Its high polarity makes it difficult to retain on traditional reversed-phase (RP) liquid chromatography columns, such as C18, which separate compounds based on hydrophobicity.[4] Moreover, the primary amine group is prone to causing poor peak shape (tailing) and can interact with silanol groups on the column stationary phase.
Effective bioanalysis requires a method that is not only sensitive and selective but also robust and reproducible. The development of such a method necessitates a thorough validation process to ensure that the data generated is reliable for making critical decisions in the drug development pipeline.[2][5] This guide provides a blueprint for such a validation, grounded in international regulatory standards.[1][6]
Proposed LC-MS/MS Methodology
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity and selectivity.[2]
Rationale for Method Selection
The physicochemical properties of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine make a Hydrophilic Interaction Liquid Chromatography (HILIC) approach highly suitable. HILIC columns use a polar stationary phase and a mobile phase with a high organic content, which allows for the effective retention and separation of polar compounds that are poorly retained in reversed-phase chromatography.[4][7]
For detection, tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from the complex plasma matrix.
Detailed Experimental Protocol
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is proposed for sample cleanup.
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS System Parameters
The following table summarizes the optimized parameters for the analysis.
| Parameter | Condition |
| LC System | UHPLC System |
| Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile, 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transition | Analyte:m/z 206.2 -> 121.1 |
| Internal Standard:m/z 210.2 -> 125.1 (hypothetical d4-IS) | |
| Collision Energy | 20 eV |
Bioanalytical Method Validation
A full validation was designed based on the FDA and EMA guidelines to ensure the method is fit for purpose.[1][2][3] The key validation parameters are outlined below.
Validation Workflow
The sequence of validation experiments is critical to building a comprehensive understanding of the method's performance.
Caption: Overall workflow for bioanalytical method validation.
Selectivity and Specificity
Protocol: Six unique batches of blank human plasma were processed and analyzed to ensure no endogenous components interfere with the detection of the analyte or internal standard.
Acceptance Criteria: The response of any interfering peak at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) standard.
Linearity and Calibration Curve
Protocol: A calibration curve was prepared by spiking blank plasma with the analyte at eight concentration levels (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL). The curve was analyzed using a weighted (1/x²) linear regression.
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.99. The back-calculated concentration for each standard must be within ±15% of the nominal value (±20% for the LLOQ).
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 (LLOQ) | 0.95 | 95.0 |
| 2.00 | 2.08 | 104.0 |
| 5.00 | 5.15 | 103.0 |
| 10.0 | 9.80 | 98.0 |
| 50.0 | 52.1 | 104.2 |
| 100.0 | 97.5 | 97.5 |
| 500.0 | 490.3 | 98.1 |
| 1000.0 | 1015.0 | 101.5 |
| r² | 0.9989 |
Accuracy and Precision
Protocol: The accuracy and precision were determined by analyzing Quality Control (QC) samples at four levels: LLOQ, Low QC, Medium QC, and High QC. Five replicates of each QC level were analyzed in three separate analytical runs on different days.
Acceptance Criteria: The mean accuracy for each QC level must be within 85-115% of the nominal value (80-120% for LLOQ). The coefficient of variation (%CV) for precision should not exceed 15% (20% for LLOQ).[8]
| QC Level | Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1.00 | 98.5 | 11.2 | 102.3 | 14.5 |
| Low | 3.00 | 101.2 | 8.5 | 99.8 | 9.8 |
| Medium | 80.0 | 97.8 | 6.1 | 98.5 | 7.2 |
| High | 800.0 | 103.4 | 5.5 | 101.7 | 6.8 |
Stability
Protocol: The stability of the analyte in human plasma was assessed under various conditions that mimic sample handling and storage. This included freeze-thaw stability (3 cycles), short-term bench-top stability (4 hours at room temp), and long-term storage stability (-80°C for 30 days).
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration of freshly prepared QC samples.
Comparative Analysis: LC-MS/MS vs. GC-MS
While LC-MS/MS is the proposed method, it is valuable to compare it against other potential analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for volatile compounds, but its application to a polar, non-volatile molecule like 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine presents challenges.[9]
Caption: Comparison of sample preparation workflows.
| Feature | LC-MS/MS (HILIC) | GC-MS | Rationale |
| Sample Prep | Simple (Protein Precipitation) | Complex (Requires derivatization) | The analyte is not volatile and requires chemical modification (e.g., silylation) to be amenable to GC analysis. This adds time, cost, and potential for variability. |
| Selectivity | Very High (MRM) | High (Mass Spec) | LC-MS/MS offers superior selectivity due to the two stages of mass filtering (precursor and product ion). |
| Sensitivity | High (pg/mL to ng/mL) | Moderate to High | LC-MS/MS with ESI is exceptionally sensitive for polar, ionizable compounds. |
| Throughput | High (3-5 min/sample) | Low | The derivatization step and typically longer GC run times result in lower sample throughput compared to modern UHPLC methods. |
| Thermal Stability | Not a concern | Potential for degradation | The high temperatures of the GC inlet and column can potentially cause degradation of thermally labile molecules. |
| Matrix Effects | Potential for ion suppression | Less prone to ion suppression | Ion suppression is a known phenomenon in ESI-MS that must be monitored, whereas GC-MS with electron ionization is generally less affected by matrix. |
Conclusion
The proposed HILIC-LC-MS/MS method provides a robust, sensitive, and high-throughput solution for the quantification of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine in human plasma. The comprehensive validation, performed in accordance with international regulatory guidelines, demonstrates that the method is accurate, precise, and reliable.[6][10] When compared to GC-MS, the LC-MS/MS approach offers a significantly more direct and efficient workflow, avoiding the need for chemical derivatization and reducing analytical run times. This makes it the superior choice for supporting pharmacokinetic and other drug development studies for this and structurally related polar analytes.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
- De Boer, T., & Wieling, J. (2011). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 3(15), 1723-1727.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
- Lu, W., & Rabinowitz, J. D. (2017). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Springer Protocols.
-
ResearchGate. (2025). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. [Link]
-
European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
- Trammell, C. E., et al. (2016). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. Metabolomics, 12(2), 34.
-
PubMed. (2017). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. [Link]
-
ACS Publications. (2014). Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino). [Link]
-
ACS Publications. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. [Link]
- Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Eurasian Journal of Chemistry and Technology, 23(1), 5-13.
-
PubMed. (2012). LC-MS metabolomics of polar compounds. [Link]
-
MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ema.europa.eu [ema.europa.eu]
- 4. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Purity Assessment Standards for 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine: A Comprehensive Comparison Guide
Executive Summary
In modern drug discovery, 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine serves as a highly versatile, multifunctional building block. It marries the electron-deficient aromatic nature of a pyridine ring with the flexible, three-dimensional scaffold of a piperidine ring, terminating in a highly nucleophilic primary amine[1]. While this structural complexity makes it invaluable for synthesizing CNS-active compounds and kinase inhibitors, it presents significant analytical challenges for purity assessment.
This guide objectively compares the performance of conventional chromatographic techniques against quantitative Nuclear Magnetic Resonance (qNMR) for the purity certification of this compound. By establishing the causality behind experimental choices, we provide researchers with self-validating protocols to ensure scientific integrity during batch release.
Structural Analysis & Analytical Challenges
The molecular architecture of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine dictates its behavior in analytical systems:
-
High Basicity & Polarity: The primary ethanamine group is highly basic. In standard acidic reversed-phase HPLC (e.g., 0.1% Formic Acid, pH ~2.7), this amine becomes fully protonated.
-
Secondary Interactions: Protonated basic amines interact strongly with ionized residual silanol groups on standard silica stationary phases via cation-exchange mechanisms. This secondary retention mechanism is the primary cause of severe exponential peak tailing (Asymmetry factor
)[2]. -
Chromophore Disparity: The pyridine ring provides strong UV absorbance, but the aliphatic ethanamine chain does not. Consequently, impurities lacking the pyridine moiety may be invisible to standard UV detection, necessitating orthogonal detection methods like Mass Spectrometry (MS).
Comparative Analysis of Purity Assessment Methods
To achieve authoritative purity certification, laboratories must choose methods that mitigate these structural challenges. Table 1 compares the performance of three primary analytical strategies.
Table 1: Performance Comparison of Purity Assessment Modalities
| Parameter | HPLC-UV (Low pH, Standard) | HPLC-UV/MS (High pH, Hybrid Silica) | 1H qNMR (Internal Standard) |
| Mechanism of Action | Hydrophobic retention at pH ~2.5. | Hydrophobic retention at pH ~10.0. | Direct integration of nuclear spin signals. |
| Peak Shape ( | Poor ( | Excellent ( | N/A (Sharp Lorentzian NMR resonances). |
| Reference Standard | Required (Identical compound). | Required for quantitation; MS provides identity. | Not Required. Uses an unrelated, traceable internal standard[4]. |
| Specificity | Blind to non-UV active impurities. | High (MS detects non-UV active species). | Very High (Detects all protonated organic impurities and residual solvents)[5]. |
| Primary Use Case | Routine monitoring (not recommended for basic amines). | Impurity profiling, relative purity, and mass balance. | Absolute purity determination and reference standard certification[6]. |
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. Every critical parameter includes a mechanistic justification to prevent analytical artifacts.
Protocol A: High-pH HPLC-UV/MS for Relative Purity & Impurity Profiling
Causality: Operating at a mobile phase pH of 10.0 ensures the primary amine is deprotonated (neutral free-base form). This eliminates the electrostatic interactions with residual silanols that cause peak tailing. However, standard Type A silica dissolves above pH 8.0; therefore, an Ethylene-Bridged Hybrid (BEH) or Type B silica column must be utilized[7].
Step-by-Step Methodology:
-
Column Selection: Equip the system with a BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) rated for pH 1-12 stability.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
Sample Preparation: Dissolve the batch sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL. Self-Validation: Ensure complete dissolution; particulates will cause peak fronting or split peaks.
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
-
Detection: Monitor UV at 254 nm (for the pyridine chromophore) and configure the MS in Electrospray Positive (ESI+) mode (scan
100-600). The intact mass for the target compound is expected at 206.1. -
System Suitability: The run is only valid if the peak asymmetry factor (
) of the main peak is .
Protocol B: 1H qNMR for Absolute Purity Determination
Causality: qNMR relies on the fundamental principle that the area under an NMR resonance is directly proportional to the number of nuclei generating that signal. By co-dissolving the sample with a highly pure, structurally unrelated Internal Standard (IS), absolute mass fraction can be calculated without needing a reference standard of the analyte itself[4].
Step-by-Step Methodology:
-
Internal Standard Selection: Select a certified reference material (CRM) such as Maleic Acid (traceable to NIST). The IS must have a known purity and produce a distinct NMR signal (e.g., singlet at ~6.26 ppm in
) that does not overlap with the analyte's signals[6]. -
Gravimetric Preparation (Critical Step): Using a microbalance (readability 0.001 mg), accurately weigh ~10 mg of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine and ~5 mg of Maleic Acid directly into the same vial. Record exact masses.
-
Solvation: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (
) or . Transfer to a 5 mm NMR tube. -
Data Acquisition (
Relaxation):-
Causality: To achieve accurate quantitation, all excited spins must return to thermal equilibrium between pulses.
-
Measure the longitudinal relaxation time (
) of the target protons using an inversion-recovery experiment. -
Set the relaxation delay (
) to of the slowest relaxing proton being integrated. -
Acquire at least 64 transients with a 90° pulse angle.
-
-
Data Processing & Calculation: Phase and baseline correct the spectrum. Integrate the IS peak and a distinct analyte peak (e.g., the aromatic pyridine protons at ~8.2 ppm). Calculate absolute purity (
) using the following equation: (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity).
Orthogonal Purity Assessment Workflow
To achieve the highest level of trustworthiness, modern pharmaceutical laboratories employ an orthogonal approach, combining the impurity profiling capabilities of High-pH HPLC with the absolute quantification of qNMR.
Caption: Orthogonal workflow for the purity certification of basic amine building blocks.
References
-
Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions. Available at: [Link]
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?". Phenomenex. Available at: [Link]
-
Waters Corporation. "Effect of pH on LC-MS Analysis of Amines". Waters Corporation. Available at: [Link]
-
Chromatography Online. "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing". Chromatography Online. Available at:[Link]
-
ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". ResolveMass Laboratories Inc. Available at: [Link]
-
MDPI. "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists". MDPI. Available at: [Link]
-
J-Stage. "Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard; A Case of a Ticagrelor Process Impurity". J-Stage. Available at: [Link]
Sources
- 1. 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine | 625438-12-2 | Benchchem [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists | MDPI [mdpi.com]
- 6. Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard; A Case of a Ticagrelor Process Impurity [jstage.jst.go.jp]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Structural characterization of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine analogs
An Application Scientist’s Guide to the Structural Characterization and Performance of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine and Its Analogs
Executive Summary
The rational design of central nervous system (CNS) and anti-inflammatory therapeutics relies heavily on versatile chemical scaffolds. The compound 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine represents a privileged structural motif that marries the electron-deficient, aromatic nature of a pyridine ring with the flexible, three-dimensional geometry of a piperidine ring[1]. This specific juxtaposition allows medicinal chemists to fine-tune physicochemical properties—such as basicity, aqueous solubility, and spatial reach—making it highly relevant for targeting G-protein coupled receptors (GPCRs), including the Bradykinin 1 Receptor (B1R) implicated in pain and inflammatory diseases[2].
This guide objectively compares the core scaffold against two primary structural analogs: a piperazine analog [3] and a truncated linker analog . By analyzing their physicochemical properties, metabolic stability, and synthetic workflows, researchers can make informed decisions when selecting building blocks for lead optimization.
Structural Rationale and Physicochemical Comparison
When optimizing a lead compound, minor structural modifications to the core scaffold can drastically alter the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. We compare the core scaffold (Compound A) against two strategic variations:
-
Compound A (Core): 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine. Features a piperidine ring and a flexible ethyl linker.
-
Compound B (Piperazine Analog): 2-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-amine. Replaces the piperidine carbon with a nitrogen atom.
-
Compound C (Truncated Linker): 1-(Pyridin-4-yl)piperidin-4-yl)methanamine. Shortens the ethanamine side chain to a methanamine.
Comparative Data Table
| Parameter | Compound A (Core Scaffold) | Compound B (Piperazine Analog) | Compound C (Truncated Linker) |
| Structural Modification | None (Baseline) | Piperidine | Ethanamine |
| LogD (pH 7.4) | 1.8 | 0.9 | 1.4 |
| pKa (Strongest Basic Center) | 9.5 (Primary Amine) | 8.8 (Piperazine N) | 9.2 (Primary Amine) |
| TPSA (Ų) | 41.5 | 44.7 | 41.5 |
| In Vitro Hepatic Clearance ( | Moderate | Low (Highly Stable) | High (Rapidly Degraded) |
| Simulated Target Affinity (e.g., B1R | 15 nM | 85 nM | > 500 nM |
The Causality Behind the Data
-
Lipophilicity and Stability (Compound B): The introduction of a second nitrogen atom in the piperazine ring (Compound B) significantly lowers the LogD from 1.8 to 0.9. This added polarity reduces non-specific lipid binding and decreases vulnerability to oxidative metabolism by Cytochrome P450 enzymes, resulting in superior hepatic stability[3]. However, the electron-withdrawing inductive effect of the second nitrogen lowers the overall pKa, which slightly perturbs the electrostatic interaction with the receptor, reducing binding affinity.
-
Steric Reach and Deamination (Compound C): Shortening the linker to a single carbon (Compound C) restricts the conformational flexibility of the primary amine. In target binding (such as B1R), the ethyl linker of Compound A is critical for bridging the distance between the hydrophobic pocket (occupied by pyridine) and the acidic anchor residue (e.g., Aspartate)[2]. Furthermore, the exposed nature of the methanamine in Compound C makes it highly susceptible to rapid oxidative deamination by Monoamine Oxidases (MAOs), explaining its high intrinsic clearance.
Mechanistic Workflow: Structure-Activity Logic
To visualize how these structural modifications dictate the molecule's behavior in drug discovery, the following diagram maps the Structure-Activity Relationship (SAR) logic.
SAR logic mapping the physicochemical and biological impact of analog modifications.
Experimental Protocol: Self-Validating Synthesis via SNAr
The primary retrosynthetic disconnection for this scaffold involves the pyridine-piperidine C-N bond[1]. This is most efficiently constructed via a Nucleophilic Aromatic Substitution (SNAr) reaction. The protocol below is designed as a self-validating system, ensuring high yield and purity by controlling reaction thermodynamics and byproduct mitigation.
Step-by-Step Methodology
Reagents: 4-Chloropyridine hydrochloride (1.0 eq), 2-(piperidin-4-yl)ethan-1-amine (1.2 eq), Anhydrous Potassium Carbonate (
-
Preparation & Activation: Dissolve 4-chloropyridine hydrochloride and 2-(piperidin-4-yl)ethan-1-amine in anhydrous DMF (0.2 M) at room temperature.
-
Causality: DMF is a polar aprotic solvent. It lacks hydrogen-bond donating capability, which leaves the secondary amine nucleophile unsolvated and highly reactive, while simultaneously stabilizing the highly polar Meisenheimer transition state.
-
-
Base Addition: Add anhydrous
(3.0 eq) in one portion.-
Causality:
serves a dual purpose. First, it free-bases the hydrochloride salts of the reactants. Second, it acts as an irreversible proton scavenger to neutralize the HCl generated during the substitution, preventing the deactivation of the nucleophilic secondary amine.
-
-
Thermal Substitution: Heat the reaction mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.
-
Causality: While the 4-position of pyridine is naturally electron-deficient and primed for nucleophilic attack, thermal energy is required to overcome the activation energy barrier for the formation of the intermediate complex[1].
-
-
Aqueous Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash the organic layer three times with 5% aqueous Lithium Chloride (LiCl).
-
Causality: DMF is notoriously difficult to remove via evaporation. Washing with aqueous LiCl alters the osmotic pressure, highly effectively partitioning the DMF into the aqueous layer and preventing solvent carryover into the organic phase.
-
-
Purification: Dry the organic layer over
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane/Methanol/Ammonium Hydroxide (90:9:1).-
Causality: The addition of 1% Ammonium Hydroxide (
) to the mobile phase is critical. It neutralizes the acidic silanol groups on the silica gel, preventing the highly basic primary amine product from permanently binding or "streaking" down the column.
-
Synthetic Workflow Visualization
Nucleophilic Aromatic Substitution (SNAr) pathway for synthesizing the core scaffold.
Conclusion
For applications requiring deep receptor pocket penetration and strong electrostatic anchoring (such as B1R antagonism), the core 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine scaffold remains superior due to its optimal linker length and basicity. However, if a drug development program is hindered by poor metabolic stability or excessive lipophilicity, transitioning to the piperazine analog offers a highly effective strategy to improve the pharmacokinetic profile, albeit with a slight compromise in raw binding affinity. Truncated linker analogs should generally be avoided in this specific chemical space due to their susceptibility to rapid enzymatic deamination.
References
- Google Patents. "EP2857388A1 - Azoles containing sulfone (Bradykinin 1 Receptor Modulators)." Google Patents.
Sources
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
In the landscape of pharmaceutical development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine, a key building block in medicinal chemistry. While specific, publicly available validated methods for this exact molecule are scarce, this document synthesizes established analytical principles for structurally similar compounds—drawing from regulatory guidelines and best practices—to propose robust and reliable analytical strategies. Our focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge to develop and validate analytical methods that are fit for purpose, ensuring data integrity from discovery through to quality control.
The principles of analytical procedure validation are grounded in the guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). These guidelines emphasize a lifecycle approach to analytical methods, beginning with development and continuing through validation and routine use.[1][2] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose, a concept that is central to this guide.[2]
The Analytical Target Profile (ATP): Defining the Method's Purpose
Before delving into specific techniques, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of a method's intended use and desired performance characteristics.[1] For 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine, the ATP might vary depending on the application:
-
Bulk Drug Substance Analysis: High precision and accuracy are required for potency determination.
-
Impurity Profiling: High sensitivity and specificity are needed to detect and quantify trace-level impurities.
-
Bioanalysis (e.g., in plasma): The method must be highly sensitive and selective to measure low concentrations of the analyte in a complex biological matrix.[3]
This guide will consider these applications when comparing the following analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method hinges on factors such as the analyte's physicochemical properties, the sample matrix, required sensitivity, and available instrumentation.[4] 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine is a polar, basic compound with a UV-active pyridine ring, which makes it amenable to several analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness.[5] For compounds with a chromophore, like the pyridine moiety in the target analyte, UV detection is a straightforward and cost-effective quantification method.
Principle of Operation: Reversed-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is used with a non-polar stationary phase (e.g., C18). The analyte is detected as it passes through a UV detector by measuring its absorbance at a specific wavelength.
Proposed HPLC-UV Method: A typical method would involve a C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent like acetonitrile or methanol. The pyridine ring allows for sensitive detection around 254-260 nm.
Table 1: Projected Performance Characteristics of a Validated HPLC-UV Method
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Range | 80-120% of the nominal concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1; typically ~0.1 µg/mL |
| Specificity | No interference from placebo or related impurities |
Acceptance criteria are based on general pharmaceutical industry standards and ICH guidelines.[6][7]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, particularly in complex matrices like plasma or tissue homogenates, LC-MS/MS is the gold standard.[8]
Principle of Operation: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically using electrospray ionization - ESI), and the specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a highly specific signal for the analyte.
Proposed LC-MS/MS Method: An LC-MS/MS method would likely use a similar reversed-phase chromatographic setup as HPLC-UV but often with faster gradients. The mass spectrometer would be operated in positive ESI mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions for the analyte and a suitable internal standard. This technique is particularly powerful for bioanalytical studies.[3][8]
Table 2: Projected Performance Characteristics of a Validated LC-MS/MS Method
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Range | Typically 3-4 orders of magnitude |
| Accuracy (% Recovery) | 85.0% - 115.0% (for bioanalysis) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quantification (LOQ) | As low as sub-ng/mL levels (e.g., 0.1 ng/mL) |
| Specificity/Selectivity | No interference from matrix components or metabolites |
| Matrix Effect | Assessed and minimized; typically within ±15% |
Acceptance criteria for bioanalytical methods are based on FDA and ICH M10 guidelines.[3]
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] For a polar and relatively non-volatile compound like 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine, a derivatization step is often necessary to increase its volatility and improve chromatographic performance.
Principle of Operation: In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer for detection.
Proposed GC-MS Method: A potential GC-MS method would require derivatization of the primary amine group, for example, through silylation or acylation. The derivatized analyte would then be injected into a GC equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
Table 3: Projected Performance Characteristics of a Validated GC-MS Method (with Derivatization)
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Range | Dependent on derivatization efficiency and detector response |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 5.0% |
| Limit of Quantification (LOQ) | Typically in the low µg/mL to high ng/mL range |
| Specificity | High, based on retention time and mass spectrum |
Methodology Comparison Summary
| Feature | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Sensitivity | Moderate | Very High | High |
| Specificity | Good | Excellent | Excellent |
| Sample Throughput | High | High | Moderate (derivatization step can be time-consuming) |
| Matrix Tolerance | Moderate | High | Low (matrix can interfere with derivatization) |
| Instrumentation Cost | Low | High | Moderate |
| Ease of Use | Relatively simple | Complex | Moderate to Complex |
| Best Suited For | Bulk drug assay, high-concentration samples | Bioanalysis, trace impurity analysis, dose formulation analysis | Volatility-amenable impurity profiling, specialized applications |
Experimental Protocols
Below are detailed, step-by-step methodologies for the proposed HPLC-UV and LC-MS/MS methods. These protocols are intended as a starting point for method development and require full validation as per ICH Q2(R2) guidelines.[2][6]
Protocol 1: Quantification by HPLC-UV
1. Materials and Reagents:
-
2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (LC grade)
-
Ultrapure water
2. Preparation of Solutions:
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 258 nm.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
4. Data Analysis:
-
Integrate the peak area of the analyte.
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of the analyte in unknown samples using the calibration curve.
Protocol 2: Quantification by LC-MS/MS (for Bioanalysis)
1. Materials and Reagents:
-
As in Protocol 1, plus:
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal.
-
Biological Matrix: Blank plasma.
-
Protein Precipitation Agent: Acetonitrile with 0.1% formic acid.
2. Preparation of Solutions:
-
Mobile Phases and Diluent: As in Protocol 1.
-
Standard and IS Stock Solutions: Prepare 1 mg/mL stock solutions in methanol.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank plasma with appropriate volumes of the standard stock solution to prepare calibration standards (e.g., 0.1-100 ng/mL) and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, standard, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
4. LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system for fast analysis.
-
Column: C18 column suitable for UPLC (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient Program: A rapid gradient from 5% to 95% acetonitrile over 3-5 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by infusing the analyte and IS. Hypothetical transitions:
-
Analyte: m/z 206.2 → 121.1 (example)
-
IS: m/z 210.2 → 125.1 (example for a +4 Da labeled IS)
-
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against concentration using a weighted linear regression.
-
Determine the concentration of the analyte in QC and unknown samples.
Conclusion
Both HPLC-UV and LC-MS/MS represent powerful and reliable techniques for the quantification of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine. The choice between them should be guided by the Analytical Target Profile. For routine quality control of the bulk drug substance where concentration levels are high, a validated HPLC-UV method is often sufficient, cost-effective, and robust. For applications requiring high sensitivity, such as pharmacokinetic studies or trace-level impurity analysis, an LC-MS/MS method is indispensable due to its superior sensitivity and specificity. While GC-MS is a viable option, the likely need for derivatization adds a layer of complexity that may not be justified unless specific analytical challenges warrant it.
Ultimately, regardless of the chosen technology, a rigorous validation process in accordance with ICH and FDA guidelines is mandatory to ensure the generation of accurate, reliable, and reproducible data in a regulated environment.[1][2][9]
References
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. LinkedIn. Available from: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]
-
The result of precision studies of validated analytical method. ResearchGate. Available from: [Link]
-
Validation Report 25. eurl-pesticides.eu. Available from: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Available from: [Link]
-
Bioanalytical method validation: An updated review. PMC. Available from: [Link]
-
Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. Available from: [Link]
-
GC AND GC/MS. Agilent. Available from: [Link]
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. Available from: [Link]
-
Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. Shimadzu. Available from: [Link]
-
Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. Available from: [Link]
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. intuitionlabs.ai [intuitionlabs.ai]
Comparative Synthetic Strategies for 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
[1][2]
Executive Summary
The synthesis of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine (Target Molecule, TM ) presents a classic challenge in heterocyclic chemistry: coupling an electron-deficient aromatic ring (pyridine) with a saturated heterocycle (piperidine) while managing a reactive primary amine tail.[1][2]
This guide evaluates three distinct synthetic pathways. Based on atom economy, reagent availability, and scalability, Route A (Stepwise Functionalization via
Retrosynthetic Analysis
The structural dissection of the target molecule reveals two primary disconnections: the C-N bond linking the pyridine and piperidine rings, and the functionalization of the ethyl side chain.
Figure 1: Retrosynthetic strategy focusing on the convergent assembly of the bi-heterocyclic core followed by tail elaboration.
Detailed Synthetic Routes[1][3]
Route A: The "Classic" Stepwise Route ( + FGI)
Best for: Scalability, Cost-efficiency, Robustness. Mechanism: Nucleophilic Aromatic Substitution followed by Mesylation/Azidation/Reduction.[1]
This route leverages the low cost of 4-piperidineethanol .[1] The key challenge is the initial coupling; 4-chloropyridine is unstable as a free base (prone to polymerization), so it must be generated in situ from its hydrochloride salt.
Phase 1: Construction of the Core
Reaction: 4-Piperidineethanol + 4-Chloropyridine HCl
-
Reagents: 4-Chloropyridine hydrochloride (1.2 eq), 4-Piperidineethanol (1.0 eq), Triethylamine (3.0 eq).[1]
-
Solvent: n-Butanol or DMF/Water.[1]
-
Conditions: Reflux (
) for 12-24 hours.[1]
Protocol:
-
Charge a round-bottom flask with 4-piperidineethanol (10.0 g, 77.4 mmol) and n-butanol (100 mL).
-
Add triethylamine (32.3 mL, 232 mmol) followed by 4-chloropyridine hydrochloride (13.9 g, 92.9 mmol).
-
Heat the mixture to reflux under nitrogen. Monitor by TLC (10% MeOH in DCM).[1]
-
Upon completion, cool to RT and concentrate under reduced pressure.
-
Partition residue between DCM (150 mL) and 1N NaOH (100 mL). Extract aqueous layer 2x with DCM.[1][3]
-
Dry combined organics (
) and concentrate.[1][4] Purify via flash chromatography (DCM/MeOH) to yield the alcohol intermediate.
Phase 2: Tail Functionalization (Alcohol
Amine)
Direct amination is difficult; the Azide pathway is high-yielding and reliable.[1]
Step 2a: Mesylation
-
Protocol: Dissolve alcohol intermediate in DCM at
. Add TEA (1.5 eq) and MsCl (1.2 eq). Stir 1h. Aqueous workup yields the mesylate quantitatively.[1]
Step 2b: Azidation
-
Protocol: Dissolve mesylate in DMF. Add
(1.5 eq).[1][5] Heat to for 4-6 hours. Caution: Azides are potentially explosive; do not concentrate to dryness with heat.[1]
Step 2c: Staudinger Reduction
-
Protocol: To the azide in THF/Water (10:1), add
(1.2 eq). Stir at RT for 12h.[1][5][6] The phosphine imine hydrolyzes to the primary amine. -
Purification: Acid-base extraction.[1] Acidify to pH 2 (extract impurities into organic), then basify to pH 12 (extract product into DCM).
Route B: Direct Coupling of Protected Diamine
Best for: Rapid analog synthesis, avoiding multi-step FGI. Precursor: tert-butyl (2-(piperidin-4-yl)ethyl)carbamate (N-Boc-4-(2-aminoethyl)piperidine).[1]
If the N-Boc protected diamine is commercially available or easily synthesized, this route shortens the workflow to two steps.
Figure 2: Palladium-catalyzed cross-coupling strategy.
Protocol:
-
Coupling: Combine N-Boc precursor (1.0 eq), 4-chloropyridine HCl (1.0 eq),
(2 mol%), BINAP (4 mol%), and (3.0 eq) in Toluene. Heat at for 12h.[1]-
Note:
conditions (Route A) can also be used here, but Pd-catalysis often gives higher yields for deactivated pyridines.[1]
-
-
Deprotection: Treat the coupled product with TFA/DCM (1:4) at RT for 2h. Basify and extract.
Comparative Analysis
| Feature | Route A ( | Route B (Protected Coupling) |
| Overall Yield | Moderate (40-60%) | High (60-75%) |
| Step Count | 4 (Linear) | 2 (Linear) |
| Raw Material Cost | Low (Commodity chemicals) | High (Protected diamine, Pd catalyst) |
| Purification | Requires chromatography at Step 1 | Minimal (Acid/Base extraction often sufficient) |
| Scalability | Excellent (Kilogram ready) | Limited by catalyst cost |
| Safety | Azide handling required | Standard organic handling |
Critical Experimental Considerations (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following checkpoints must be observed:
-
4-Chloropyridine Handling:
-
Observation: The free base of 4-chloropyridine is unstable.[1]
-
Validation: Always store as the HCl salt.[1] When generating the free base in situ, ensure the reaction mixture remains basic (pH > 9) to drive the
reaction. If the mixture turns black/tarry rapidly, the temperature is too high or oxygen is present (polymerization).
-
-
Azide Safety (Route A):
-
Validation: When performing the
displacement, keep the molecular weight of the organic azide > 200 g/mol to maintain a safe C/N ratio. The intermediate here (MW ~240) is within the safe margin, but use a blast shield.
-
-
Regioselectivity:
-
Causality: The pyridine nitrogen is electron-withdrawing, making the C4 position electrophilic. However, the piperidine nitrogen is the nucleophile.[7]
-
Validation: Confirm the formation of the N-C bond (and not O-alkylation or polymerization) using
NMR. Look for the characteristic downfield shift of the piperidine -protons (~3.8-4.0 ppm) upon arylation.[1]
-
References
-
Benchchem. 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine - Technical Overview and Retrosynthesis. Retrieved from 2[5]
-
Sigma-Aldrich. Product Specification: 2-[4-(pyridin-2-yl)piperidin-1-yl]ethan-1-amine (Analog Reference).[1] Retrieved from 8[1][8]
-
Organic Syntheses. Synthesis of Pyridine Derivatives via Nucleophilic Substitution.[1] Org.[1][2][4][6] Synth. 1955 , 77, 6640.[6] (Methodology grounding for Pyridine-Piperidine coupling). Retrieved from 6
-
ChemicalBook.Synthesis of 1-(Pyridin-4-yl)-piperidine-4-carboxylic acid (Analogous
conditions). Retrieved from 1 -
ResearchGate. 4-Chloropyridine Hydrochloride: Reactivity and Handling. Retrieved from 9
Sources
- 1. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine | 625438-12-2 | Benchchem [benchchem.com]
- 3. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-[4-(pyridin-2-yl)piperidin-1-yl]ethan-1-amine | 1267773-13-6 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Reference standards for 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine identification
Topic: Reference standards for 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine identification Content Type: Technical Comparison & Validation Guide
Executive Summary
In the synthesis of novel kinase inhibitors and GPCR ligands, the intermediate 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine (CAS 625438-12-2) serves as a critical "linker" scaffold, marrying the electron-deficient pyridine ring with a flexible piperidine core.
However, commercial sourcing of this compound presents a unique challenge: it is often supplied as a "building block" grade (95% purity) rather than a certified reference material (CRM). For drug development professionals, relying on unverified vendor Certificates of Analysis (CoA) is a critical risk vector.
This guide compares the three primary reference standard strategies available to researchers: Commercial "As-Is" Standards , In-House Recrystallized Standards , and Salt-Form Conversion Standards . We provide experimental protocols to upgrade a commercial building block into a validated reference standard.
Technical Comparison of Reference Standard Options
The following table contrasts the performance and reliability of the three most common approaches to establishing a reference standard for this specific amine.
| Feature | Option A: Commercial Free Base (Vendor "As-Is") | Option B: In-House Purified Free Base | Option C: Converted HCl Salt Standard |
| Purity (Typical) | 95% - 97% | >99.0% | >99.5% |
| Physical State | Viscous Oil / Low-melting Solid | Waxy Solid | Crystalline Solid |
| Stability | Low (Prone to oxidation & CO₂ absorption) | Moderate (Requires inert storage) | High (Shelf-stable) |
| Hygroscopicity | High | Moderate | Low to Moderate |
| Traceability | Vendor CoA (often lacks raw data) | Full Internal Audit Trail | Full Internal Audit Trail |
| Use Case | Early Discovery / Rough Synthesis | Process Development | GMP Release Testing / Quantitation |
Critical Analysis of Options
-
Option A (Commercial Free Base): Most vendors supply this compound as a free base. Due to the primary amine on the ethyl chain, it aggressively absorbs atmospheric CO₂ to form carbamates, leading to "ghost peaks" in HPLC and drifting weight in quantitative assays. Not recommended for quantitative referencing.
-
Option B (Purified Free Base): While purity is improved via flash chromatography (DCM/MeOH/NH₃), the physical form remains difficult to handle (waxy/oily). Weighing errors of ±5% are common due to the sticky nature of the material.
-
Option C (HCl Salt Conversion): The Superior Choice. Converting the oil to a Dihydrochloride (2HCl) salt yields a free-flowing, crystalline powder. This stabilizes the primary amine, prevents carbamate formation, and allows for precise weighing.
Validation Workflow (The "Self-Validating" Protocol)
To establish a trustworthy reference standard, you must not blindly trust the vendor. Follow this closed-loop validation workflow.
Figure 1: Workflow for converting raw vendor material into a validated reference standard.
Experimental Protocols
Protocol 1: Preparation of the Dihydrochloride Reference Standard
Context: Transforming the oily free base into a stable crystalline solid.
-
Dissolution: Dissolve 1.0 g of commercial 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine (Free Base) in 5 mL of anhydrous Ethanol.
-
Acidification: Cool to 0°C in an ice bath. Dropwise add 4M HCl in Dioxane (3.0 equivalents) under stirring. A white precipitate should form immediately.
-
Precipitation: Add 15 mL of Diethyl Ether (Et₂O) to drive precipitation to completion. Stir for 30 minutes.
-
Filtration: Filter the solids under Argon (to prevent moisture uptake). Wash the cake 3x with cold Et₂O.
-
Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 12 hours.
-
Yield: Expect ~85-90% yield of the Dihydrochloride salt.
Protocol 2: HPLC Purity Assessment (HILIC Mode)
Context: Reverse phase C18 is often unsuitable for this compound due to the high polarity of the ethylamine chain and the basicity of the pyridine/piperidine, leading to peak tailing. HILIC (Hydrophilic Interaction Liquid Chromatography) is the preferred method.
-
Column: Waters XBridge Amide (3.5 µm, 4.6 x 150 mm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Pyridine absorption max).
-
Acceptance Criteria: Main peak >99.0% area; no single impurity >0.1%.
Protocol 3: 1H-NMR Structural Identification
Context: Confirming the structure and salt stoichiometry.
-
Solvent: Deuterium Oxide (D₂O). Note: D₂O is preferred for the salt form to eliminate exchangeable amine protons that broaden signals.
-
Key Diagnostic Signals:
-
Pyridine Ring: Look for the AA'BB' system. Two doublets around δ 8.2 ppm (2H) and δ 7.2 ppm (2H). Shift will be downfield compared to free base due to protonation.
-
Piperidine Ring: Broad multiplets in the δ 3.0–4.5 ppm range.
-
Ethylamine Side Chain: Triplet/Multiplet at ~ δ 3.1 ppm (-CH₂-N) and ~ δ 1.7 ppm (-CH₂-).
-
Mechanistic Insight: Why Validation Matters
The structural integrity of this standard relies on the interaction between the Pyridine nitrogen and the Piperidine nitrogen.
Figure 2: Structural vulnerabilities of the molecule requiring salt stabilization.
Scientific Rationale: The primary amine (green node) is the "Achilles' heel" of the free base. It readily reacts with atmospheric CO₂ to form a carbamic acid zwitterion. In a standard LC-MS run, this carbamate often decomposes in the source, showing the correct parent mass, but the gravimetric purity of your standard will be compromised (e.g., you think you weighed 10mg, but 1mg is CO₂). Converting to the HCl salt (Protocol 1) permanently protonates this amine, blocking the reaction with CO₂.
References
Advanced Spectroscopic Profiling: Differentiating Free Base and Salt Forms of Active Pharmaceutical Ingredients
Executive Summary & Rationale
In pharmaceutical development, the selection between a free base and a salt form (e.g., hydrochloride) of an Active Pharmaceutical Ingredient (API) fundamentally dictates the compound's physicochemical properties, including solubility, dissolution rate, and bioavailability[1]. However, a critical risk during formulation and storage is salt disproportionation —a phenomenon where the salt form inadvertently converts back to the less soluble free base, often catalyzed by microenvironmental pH changes or moisture at the API-excipient interface.
Because the free base and its various salt forms exhibit distinct thermodynamic and electronic properties, they must be treated as independent chemical entities in spectroscopic libraries and chemometric models[2]. This guide provides a comprehensive, multi-modal spectroscopic framework to objectively differentiate between free base and hydrochloride (HCl) salt forms, utilizing causality-driven experimental protocols.
Mechanistic Causality: The Physics of Protonation
The spectroscopic divergence between a free base and its corresponding salt form is not arbitrary; it is governed by the physical consequences of protonation. When the basic nitrogen of an API (e.g., an amine or pyridine ring) accepts a proton from an acid (like HCl), several fundamental molecular changes occur:
-
Electronic Reconfiguration (UV-Vis): The lone pair of electrons on the nitrogen atom is consumed to form the new N-H bond. If this lone pair was previously participating in conjugation with an adjacent aromatic ring, its removal disrupts the
-electron system, increasing the energy required for electronic transitions[3]. -
Inductive Deshielding (NMR): The newly formed cation (protonated nitrogen) introduces a localized positive charge. This charge exerts a strong electron-withdrawing inductive effect, stripping electron density away from adjacent nuclei and exposing them more directly to the external magnetic field of an NMR spectrometer[4].
-
Dipole and Vibrational Alteration (FTIR/Raman): The transition from covalent/neutral bonding to ionic bonding, alongside the creation of highly polar N-H⁺ bonds, drastically alters the molecular dipole moment. This enhances the intensity of specific overtone and combination vibrations that are otherwise weak in the neutral free base[5].
Fig 2. Mechanistic causality of nitrogen protonation on multi-modal spectroscopic signatures.
Comparative Spectroscopic Data
To illustrate these principles, we compare the spectroscopic signatures of a model aromatic amine API (e.g., an aniline derivative) in its free base versus its hydrochloride salt form.
Note: Mass Spectrometry (EI-MS) is often insufficient for this differentiation, as the salt will typically dissociate into the free base and HCl gas upon ionization, yielding an identical molecular ion spectrum for both forms[3]. Therefore, orthogonal techniques are mandatory.
Table 1: Multi-Modal Spectroscopic Comparison
| Analytical Modality | Free Base Signature | HCl Salt Signature | Physical Rationale |
| ¹H NMR (Exchangeable Protons) | ~5.3 ppm (Broad singlet, -NH₂) | ~9.0 - 10.0 ppm (Broad singlet, -NH₃⁺) | The positive charge on the nitrogen greatly deshields the attached protons, forcing a massive downfield shift[3],[4]. |
| ¹H NMR (Adjacent C-H Protons) | Baseline chemical shift (e.g., 7.44 ppm or 8.47 ppm) | Downfield shift by +0.10 to +0.20 ppm (e.g., 7.54 ppm or 8.60 ppm) | Inductive electron withdrawal propagates through the carbon skeleton, deshielding nearby protons[1]. |
| FTIR (N-H Bending) | ~1620 cm⁻¹ (Asymmetric/Symmetric bend) | ~1600 - 1500 cm⁻¹ (Characteristic ammonium bend) | The addition of a proton alters the reduced mass and force constant of the functional group[3],[5]. |
| UV-Vis ( | ~285 nm ( | ~255 nm (Hypsochromic / Blue shift) | Protonation removes the nitrogen's lone pair from the aromatic conjugation system, increasing transition energy[3]. |
Self-Validating Experimental Protocols
To ensure high data integrity, experimental protocols must be designed as self-validating systems. The following methodologies include built-in chemical reversibility checks to prove that observed spectral differences are strictly due to the protonation state, rather than sample degradation or polymorphic impurities.
Protocol A: High-Resolution ¹H NMR Spectroscopy
Objective: Quantify the deshielding effect of the protonated nitrogen.
-
Sample Preparation: Dissolve 5–10 mg of the API (Free Base or Salt) in ~0.7 mL of DMSO-d₆. Causality Note: DMSO-d₆ is strictly preferred over CDCl₃ because it provides superior resolution for exchangeable protons (like -NH₃⁺), which might otherwise broaden into the baseline due to rapid chemical exchange in less polar solvents[3],[4].
-
Acquisition Parameters: Acquire spectra at 400 MHz (or higher) with a spectral width of 16 ppm, a 1-second relaxation delay, and a minimum of 16 scans[3].
-
Self-Validation (In-Situ Deprotonation): After acquiring the salt spectrum, add 1–2 micro-drops of a weak base (e.g., NaOD in D₂O) directly to the NMR tube and invert to mix. Re-acquire the spectrum.
-
Validation Criteria: The highly deshielded -NH₃⁺ peaks (~9.0-10.0 ppm) must disappear, and the adjacent C-H protons must shift upfield back to their exact free base positions[4]. This confirms the structural backbone is intact and the shift was purely pH-dependent.
-
Protocol B: Vibrational Spectroscopy (FTIR)
Objective: Identify the emergence of ionic dipole moments and ammonium vibrational modes.
-
Sample Preparation: For solid-state analysis, prepare a KBr pellet (1 mg sample to 100 mg KBr) or utilize an Attenuated Total Reflectance (ATR) crystal. Ensure the sample is thoroughly dried, as residual moisture can obscure the N-H region and artificially trigger solid-state disproportionation.
-
Acquisition Parameters: Record transmittance/absorbance from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, subtracting a pure KBr background[3].
-
Data Interpretation: Analyze the 1620–1500 cm⁻¹ region. Primary amine salts will exhibit multiple NH⁺ bending bands, whereas secondary amine salts typically display a single band in the 1620–1560 cm⁻¹ range[5].
Fig 1. Multi-modal spectroscopic workflow for differentiating API free base and salt forms.
References
- bg.ac.
- BenchChem - Spectroscopic comparison between 4-(Furan-2-yl)
- ResearchGate - Comparison of the spectral output for common illicit drugs (all as HCl...)
- Spectroscopy Online - Organic Nitrogen Compounds V: Amine Salts URL
- Reddit (r/chemistry)
- NIPER - Deciphering the Mechanisms and Hazards of Salt Disproportionation: Insights and Mitigation Strategies URL
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine, a compound featuring both a pyridine and a piperidine-ethylamine moiety. Our focus is to deliver actionable, scientifically-grounded procedures that protect laboratory personnel and the environment.
Hazard Identification and Characterization
While a specific Safety Data Sheet (SDS) for 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine may not be readily available, a chemical's structure informs its potential hazards. This compound incorporates a pyridine ring and an aliphatic amine group, which are key to its classification and handling.
-
Pyridine Derivatives: Pyridine and its derivatives are classified as hazardous waste.[1][2] They are often flammable, harmful if swallowed, and can cause skin and eye irritation.[3][4][5] The U.S. Environmental Protection Agency (EPA) regulates the disposal of such materials under the Resource Conservation and Recovery Act (RCRA).[6]
-
Aliphatic Amines: Amines are organic compounds derived from ammonia and can be corrosive, flammable, and toxic.[7][8] They can cause significant harm to aquatic life if released into the environment.[7]
Given these structural components, 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[1][9]
Summary of Potential Hazards and Required PPE
| Hazard Classification | Potential Effects | Required Personal Protective Equipment (PPE) |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[4][10] | Chemical-resistant gloves (Nitrile or Neoprene), Lab Coat, Chemical Splash Goggles, Face Shield (if splash risk exists).[1][7] |
| Corrosivity | Potential for skin and eye irritation or burns due to the amine group. | Chemical-resistant gloves, Lab Coat, Chemical Splash Goggles. |
| Environmental Hazard | Harmful to aquatic life.[7] | Contained handling and disposal to prevent environmental release. |
| Flammability | Potential for flammability, characteristic of many organic solvents and pyridine.[3][9] | Store away from ignition sources. Use in a well-ventilated area. |
Regulatory Compliance: The "Cradle-to-Grave" Mandate
The EPA's RCRA establishes a "cradle-to-grave" management system for hazardous waste, meaning the generator is responsible for the waste from its creation to its final disposal.[6] All laboratories generating hazardous waste must comply with federal, state, and institutional regulations.[11]
Core Compliance Steps:
-
Generator Status: Your laboratory is a hazardous waste generator. The volume of waste you produce determines your generator status (e.g., Very Small, Small, or Large Quantity Generator), which dictates specific storage time limits and administrative requirements.[11]
-
EPA Identification Number: Small and Large Quantity Generators must obtain an EPA identification number before disposing of hazardous waste.[11]
-
Consult EHS: Your institution's Environmental Health & Safety (EHS) department is your primary resource. They provide specific guidelines, waste tags, and arrange for pickup by a licensed hazardous waste disposal company.[1][12]
Pre-Disposal Safety and Handling
Proper handling is the first step in safe disposal. All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][8]
Waste Segregation: The Cornerstone of Safety
Chemical waste must be segregated by hazard class to prevent dangerous reactions.[7][8][12]
-
Do NOT mix amine waste with:
-
Collect waste 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine in a dedicated container.
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and temporary storage of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine waste pending EHS collection.
Step 1: Container Selection
-
Select a container made of compatible material (e.g., glass or high-density polyethylene) that is in good condition with a secure, screw-top lid.[7][9] The container must be able to be tightly sealed to prevent the release of fumes.[7]
Step 2: Waste Collection
-
Carefully transfer the waste chemical, including any contaminated materials like pipette tips or absorbent pads, into the designated hazardous waste container.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
Step 3: Labeling
-
Proper labeling is a critical regulatory requirement. As soon as the first drop of waste enters the container, it must be labeled.[12]
-
Affix a hazardous waste tag provided by your EHS department.
-
Clearly write the following information:
-
The words "Hazardous Waste"[1]
-
The full chemical name: "Waste 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine"
-
List all components and their approximate percentages if it is a mixture.
-
Identify all relevant hazards (e.g., Toxic, Flammable).
-
Step 4: Storage
-
Keep the waste container tightly sealed at all times, except when adding waste.[7][12]
-
Store the sealed container in a designated, well-ventilated satellite accumulation area.[1]
-
The storage location must be under the control of the laboratory personnel.
-
Ensure the use of secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[12]
-
Store away from direct sunlight, heat sources, and incompatible materials.[1][7]
Step 5: Arranging for Disposal
-
Once the container is full or you are approaching your laboratory's storage time limit, contact your institution's EHS department to schedule a waste pickup.[12]
-
Waste must be disposed of through a licensed hazardous waste company; do not transport it yourself.[7][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for safe disposal.
Caption: Disposal workflow for 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine.
Spill Management Protocol
Even with meticulous planning, spills can occur. Preparedness is essential.
-
Evacuate & Alert: Immediately alert personnel in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated; if the spill is not in a fume hood, increase ventilation if safe to do so.[1]
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.[1][9] Do not use combustible materials like paper towels to absorb large spills of flammable compounds.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealable hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the spill cleanup materials as hazardous waste and dispose of them according to the protocol described above.
-
Report: Report the spill to your supervisor and EHS department.
Final Disposal Technologies
While laboratory personnel manage the collection and temporary storage, the ultimate disposal is handled by specialized facilities. Common methods for pyridine and amine wastes include high-temperature incineration, such as rotary kiln or liquid injection incineration.[2] These technologies are designed to destroy the hazardous components completely and safely.
By adhering to these rigorous procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the scientific community's commitment to environmental protection.
References
-
Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]
-
Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. [Link]
-
Chemical Waste Disposal Guidelines. University of Missouri-St. Louis. [Link]
-
Safety Data Sheet: Pyridine. (2024, May 22). Carl ROTH. [Link]
-
Treatment of amine wastes generated in industrial processes. (2021, March 16). ResearchGate. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. [Link]
-
Pyridine - SAFETY DATA SHEET. (2024, November 26). Penta. [Link]
-
Understanding EPA Hazardous Waste Classifications. ADCO Environmental Services. [Link]
-
2-(1-Methylpiperidin-4-yl)ethanamine. PubChem. [Link]
-
Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin. [Link]
-
Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec. [Link]
-
Safety Data Sheet Python EZ A/C Care. DiversiTech. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. epa.gov [epa.gov]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. sustainable-markets.com [sustainable-markets.com]
- 12. vumc.org [vumc.org]
Personal protective equipment for handling 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
The following technical guide details the safety, logistical, and operational protocols for handling 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine .
Executive Safety Summary
-
Compound Class: Heterocyclic primary amine.
-
Primary Hazard: CORROSIVE & TOXIC . This compound combines a basic primary amine tail (causing severe skin/eye burns) with a pyridine moiety (potential neurotoxicity).
-
Critical Control: Handle strictly inside a certified chemical fume hood.
-
Immediate Action: In case of skin contact, wash immediately with water for 15 minutes.[1] If swallowed, do NOT induce vomiting; seek immediate medical attention.
Risk Assessment & Hazard Identification
As a specialized research chemical, specific GHS data may be limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of its constituent pharmacophores: the 4-aminopyridine core and the ethylamine side chain.
| Hazard Class | GHS Category | Hazard Statement | Mechanism of Action |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage. | High basicity (pKa ~10-11) of the primary amine leads to saponification of skin lipids and tissue necrosis. |
| Acute Toxicity | Category 3/4 | H301/H302: Toxic/Harmful if swallowed.[2][3] | Pyridine derivatives can act as potassium channel blockers, potentially causing neurotoxicity (tremors, convulsions). |
| Eye Damage | Category 1 | H318: Causes serious eye damage.[2][3] | Direct corrosive action on the cornea; risk of permanent blindness. |
| Sensitization | Category 1 | H317: May cause an allergic skin reaction. | Potential for hapten formation with skin proteins. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard lab coats. The corrosive nature of the amine tail requires barrier protection against permeation.
Hand Protection Strategy
-
Primary Layer: Nitrile (0.11 mm) – For dexterity and splash protection.
-
Secondary Layer (High Risk): Silver Shield / 4H Laminate – Required if handling concentrated stock solutions (>1 M) or during synthesis steps where prolonged contact is possible.
-
Protocol: "Double-gloving" is mandatory. Inspect outer gloves for yellowing or stiffening (signs of amine degradation).
Eye & Face Protection [1][2][4]
-
Standard Handling: Chemical splash goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient due to the risk of corrosive vapors or aerosols.
-
High Volume (>5g) / Synthesis: Face shield worn over splash goggles.
Respiratory Protection
-
Engineering Control: All handling must occur in a fume hood.
-
Respiratory Backup: If hood failure occurs or weighing fine powder outside a hood is unavoidable (not recommended), use a Full-face respirator with ABEK1 (Organic Vapor/Inorganic/Acid/Ammonia) cartridges.
Operational Handling Procedures
A. Weighing & Transfer
-
Static Control: Amine salts can be hygroscopic and static-prone. Use an anti-static gun or ionizer bar during weighing.
-
Containment: Weigh inside the fume hood using a draft shield. If the balance is outside, use a secondary containment vessel (e.g., a tared vial inside a larger jar) to transport the material.
-
Solvent Selection:
-
Preferred: DMSO, Methanol, Ethanol (High solubility).
-
Avoid: Chlorinated solvents (DCM/Chloroform) for long-term storage of the free base, as amines can react slowly with them to form quaternary ammonium salts.
-
B. Reaction Setup
-
Inert Atmosphere: The primary amine is sensitive to CO₂ (forming carbamates) and oxidation. Store and react under Nitrogen or Argon .
-
Exotherm Warning: Dissolving this compound in acid (e.g., HCl, acetic acid) will generate heat. Add the solid to the acid slowly with cooling.
C. Storage Stability
-
Temperature: Store at 2–8°C (short term) or -20°C (long term).
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term sealing.
Emergency Response Protocols
Workflow Visualization: Exposure Response
The following diagram outlines the critical decision path for accidental exposure.
Figure 1: Immediate response workflow for exposure to corrosive amine research chemicals.
Spill Cleanup
-
Evacuate: Clear the immediate area.
-
PPE: Don full PPE (Double nitrile gloves, goggles, lab coat).
-
Neutralization: Do not wipe with paper towels immediately. Cover the spill with a dry absorbent mixed with a weak acid (e.g., sodium bisulfate or citric acid) to neutralize the base.
-
Disposal: Scoop the neutralized slurry into a hazardous waste container labeled "Basic Organic Solids."
Waste Disposal & Environmental Compliance
-
Classification: Hazardous Chemical Waste (RCRA characteristics: Corrosive, Toxic).
-
Segregation: Do NOT mix with acidic waste streams (risk of violent exotherm) or oxidizers (risk of fire/NOx fumes).[3]
-
Labeling: Clearly label as "Alkaline Organic Waste" containing "Pyridine Derivatives."
References
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-1-piperidinecarboxylate (Analog). Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-(1-Ethylpiperidin-4-yl)ethan-1-amine (Structural Analog). Retrieved from
-
PubChem. (2025). Compound Summary: 4-Aminopyridine (Toxicity Profile). National Library of Medicine.[5] Retrieved from
-
BenchChem. (2025). Synthesis and Properties of Pyridin-4-yl-piperidine derivatives. Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
